molecular formula C14H8F2O4 B572286 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid CAS No. 1261929-07-0

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

Cat. No.: B572286
CAS No.: 1261929-07-0
M. Wt: 278.211
InChI Key: PSAXGLIYDQKPDK-UHFFFAOYSA-N
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Description

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C14H8F2O4 and its molecular weight is 278.211. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAXGLIYDQKPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690930
Record name 3,3'-Difluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-07-0
Record name 3,3'-Difluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for obtaining 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid, a key structural motif in various fields of chemical and pharmaceutical research. The synthesis is centered around the powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] This document will delve into the strategic considerations for the synthesis, the preparation of key starting materials, and a detailed, step-by-step protocol for the final cross-coupling reaction.

Strategic Approach: The Suzuki-Miyaura Cross-Coupling

The synthesis of biaryl compounds is most effectively achieved through cross-coupling reactions, with the Suzuki-Miyaura reaction being a preferred method due to its mild reaction conditions and high functional group tolerance.[1][2] The core of this strategy involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid or its ester derivative.

For the synthesis of this compound, the most logical disconnection approach involves the coupling of two key intermediates: a halogenated benzoic acid derivative and a boronic acid-substituted benzoic acid derivative. This approach allows for the late-stage formation of the central biaryl bond, which is often advantageous in complex organic syntheses.

The overall synthetic strategy is depicted in the following diagram:

G cluster_0 Precursor Synthesis cluster_1 Suzuki-Miyaura Coupling cluster_2 Final Product 4-Bromo-2-fluorotoluene 4-Bromo-2-fluorotoluene 4-Bromo-2-fluorobenzoic_acid 4-Bromo-2-fluorobenzoic acid 4-Bromo-2-fluorotoluene->4-Bromo-2-fluorobenzoic_acid Oxidation Suzuki_Coupling Pd-Catalyzed Cross-Coupling 4-Bromo-2-fluorobenzoic_acid->Suzuki_Coupling 2-Fluoro-4-iodotoluene 2-Fluoro-4-iodotoluene 4-Iodo-3-fluorobenzoic_acid 4-Iodo-3-fluorobenzoic acid 2-Fluoro-4-iodotoluene->4-Iodo-3-fluorobenzoic_acid Oxidation 4-Borono-2-fluorobenzoic_acid_ester 4-Borono-2-fluorobenzoic_acid_ester 4-Iodo-3-fluorobenzoic_acid->4-Borono-2-fluorobenzoic_acid_ester Borylation 4-Borono-2-fluorobenzoic_acid_ester->Suzuki_Coupling Final_Product 4-(4-Carboxy-3-fluorophenyl)- 2-fluorobenzoic acid Suzuki_Coupling->Final_Product

Caption: Overall synthetic strategy for this compound.

Synthesis of Key Precursors

The success of the Suzuki-Miyaura coupling is highly dependent on the purity and availability of the starting materials. This section details the preparation of the two essential precursors.

Preparation of 4-Bromo-2-fluorobenzoic Acid

4-Bromo-2-fluorobenzoic acid is a crucial building block for this synthesis. It can be prepared from 2-fluoro-4-bromotoluene through an oxidation reaction.[3][4]

Experimental Protocol: Oxidation of 2-Fluoro-4-bromotoluene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-bromotoluene (1.0 eq).

  • Solvent and Reagents: Add a mixture of pyridine and water (1:1) to the flask. Heat the mixture to 90°C.

  • Oxidation: Slowly add potassium permanganate (KMnO4) (4.2 eq) in portions to the reaction mixture while maintaining the temperature at 90°C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 3 hours at 90°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite. Wash the celite pad with a 3N sodium hydroxide solution and water.

  • Acidification and Extraction: Remove the organic solvent from the filtrate under reduced pressure. Acidify the aqueous residue with 6N hydrochloric acid (HCl) to a pH of 2. A white precipitate of 4-bromo-2-fluorobenzoic acid will form.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the pure product.

Starting MaterialReagentsSolventTemperatureTimeYield
2-Fluoro-4-bromotoluenePotassium permanganatePyridine/Water90°C3 h~73%
Preparation of (4-Carboxy-3-fluorophenyl)boronic Acid

The second key precursor is (4-carboxy-3-fluorophenyl)boronic acid. A common method for the synthesis of aryl boronic acids is through the borylation of an aryl halide.[5] In this case, we will start from 4-iodo-3-fluorobenzoic acid, which can be prepared by the oxidation of 2-fluoro-4-iodotoluene.

Experimental Protocol: Borylation of 4-Iodo-3-fluorobenzoic acid (via its methyl ester)

To avoid side reactions with the carboxylic acid group during the borylation step, it is advisable to first protect it as a methyl ester.

  • Esterification: Reflux 4-iodo-3-fluorobenzoic acid with methanol in the presence of a catalytic amount of sulfuric acid to obtain methyl 4-iodo-3-fluorobenzoate.

  • Borylation Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 4-iodo-3-fluorobenzoate (1.0 eq), bis(pinacolato)diboron (B2pin2) (1.1 eq), and potassium acetate (KOAc) (3.0 eq) in a suitable solvent such as 1,4-dioxane.

  • Catalyst Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-fluorobenzoate.

  • Hydrolysis: The resulting boronic ester can be hydrolyzed to the corresponding boronic acid by treatment with an aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification.

The Core Reaction: Suzuki-Miyaura Cross-Coupling

With both precursors in hand, the final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling to form the desired biaryl structure. The trifunctional nature of the substrates, possessing a halogen, a carboxylic acid, and a boronic acid (or ester), requires careful optimization of reaction conditions to achieve high yields and minimize side reactions.[1]

G Start Reaction Setup: - 4-Bromo-2-fluorobenzoic acid - (4-Carboxy-3-fluorophenyl)boronic acid pinacol ester - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) Inert_Atmosphere Degas and place under inert atmosphere (Ar/N2) Start->Inert_Atmosphere Heating Heat to 80-100°C (12-24 hours) Inert_Atmosphere->Heating Monitoring Monitor reaction by TLC/LC-MS Heating->Monitoring Workup Cool to RT, add water, and acidify with HCl Monitoring->Workup Reaction Complete Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Purify by column chromatography or recrystallization Extraction->Purification Final_Product Obtain pure 4-(4-Carboxy-3-fluorophenyl)- 2-fluorobenzoic acid Purification->Final_Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a Schlenk flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-fluorobenzoate (1.1 eq), and a suitable base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (3.0 eq).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02-0.05 eq). The use of bulky, electron-rich phosphine ligands can sometimes mitigate catalyst inhibition by the carboxylate groups.[1]

  • Reaction Conditions: Thoroughly degas the reaction mixture and place it under an inert atmosphere. Heat the mixture to 80-100°C with vigorous stirring for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC or LC-MS to ensure the consumption of the starting materials.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and add water. Acidify the mixture to a pH of 1-2 with concentrated HCl to precipitate the crude product.

  • Isolation and Purification: Filter the precipitate and wash it with water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

  • Final Hydrolysis: If the methyl ester of the boronic acid precursor was used, a final hydrolysis step under basic conditions (e.g., NaOH or KOH in methanol/water) followed by acidification will be necessary to convert the methyl ester to the carboxylic acid.

Aryl HalideBoronic Acid DerivativeCatalystBaseSolventTemperature
4-Bromo-2-fluorobenzoic acid(4-Carboxy-3-fluorophenyl)boronic acid pinacol esterPd(PPh3)4K2CO3Dioxane/Water80-100°C

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is a highly reliable method, other modern cross-coupling techniques could also be employed. A noteworthy alternative is the decarboxylative cross-coupling, which uses carboxylic acids directly, avoiding the need to synthesize organoboron reagents.[2][6] This approach involves the palladium-catalyzed coupling of an arene carboxylic acid with an aryl halide.[2] While this is a developing area, it holds promise for more atom-economical and streamlined syntheses in the future.[5]

Conclusion

The synthesis of this compound is efficiently achieved through a strategic application of the Suzuki-Miyaura cross-coupling reaction. Careful preparation of the key precursors, 4-bromo-2-fluorobenzoic acid and a suitable (4-carboxy-3-fluorophenyl)boronic acid derivative, is paramount to the success of the overall synthesis. The provided protocols offer a robust and adaptable framework for researchers and scientists in the field of drug development and materials science. The continuous evolution of cross-coupling methodologies, such as decarboxylative couplings, may offer even more efficient synthetic routes in the future.

References

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2424-2439.
  • Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. Journal of the American Chemical Society, 133(43), 17294-17297.
  • Goosen, L. J., Rodriguez, N., & Goossen, K. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(23), 4773-4776.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemical Science, 2(1), 27-50.
  • Wang, C., Li, Y., Wang, Y., Li, Y., & Zhang, Y. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters, 26(9), 1902-1907.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 178-193.
  • Zhao, Y., & Szostak, M. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic & Biomolecular Chemistry, 21(40), 8145-8149.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Smith, A. B., & Sestelo, J. P. (2014). Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. ACS Omega, 2(1), 113-119.
  • Letters in Drug Design & Discovery. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery, 20(12).
  • El-Mekabaty, A., & El-Faham, A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19304-19332.
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Google Patents. (n.d.). Preparation method of 4-amino-2-fluorobenzoic acid.
  • Asian Journal of Green Chemistry. (2022). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 6(4), 278-290.
  • Google Patents. (n.d.). Synthesis method for 4,4'-biphenyldicarboxylic acid.
  • Google Patents. (n.d.). Synthesis method for 4,4'-biphenyldicarboxylic acid.

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An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid, a difluorinated biphenyl dicarboxylic acid, represents a class of compounds of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. This guide provides a comprehensive overview of the core physicochemical characteristics of this molecule, offering insights into its synthesis, analysis, and potential applications, particularly in the context of drug discovery.

The biphenyl scaffold is a privileged structure in medicinal chemistry, and its derivatization with fluorine and carboxylic acid moieties can enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Notably, related structures have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target for the treatment of autoimmune diseases and cancer.[1][2][3][4][5] This guide will serve as a technical resource for researchers working with or considering the use of this compound in their research and development endeavors.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its application in research and drug development. This section details the key physicochemical parameters of this compound.

PropertyValueSource
Molecular Formula C₁₄H₈F₂O₄[6]
Molecular Weight 278.21 g/mol [6]
Melting Point >300°CChemicalBook
Predicted pKa 2.78 ± 0.10ChemicalBook
Solubility Slightly soluble in DMF and MethanolChemicalBook
Appearance Solid (predicted)[6]

Note: Some of the data presented are predicted values and should be confirmed by experimental analysis.

Molecular Structure

The structure of this compound, with its two phenyl rings connected by a single bond and substituted with two fluorine atoms and two carboxylic acid groups, dictates its chemical behavior and potential biological activity.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biphenyl derivatives.[7]

Proposed Synthetic Workflow

Synthesis_Workflow Reactant1 4-Bromo-2-fluorobenzoic acid Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 (4-Carboxy-3-fluorophenyl)boronic acid Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Crude Product Product 4-(4-Carboxy-3-fluorophenyl)- 2-fluorobenzoic acid Purification->Product Pure Product

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Step-by-Step Synthetic Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve 4-bromo-2-fluorobenzoic acid (1 equivalent) and (4-carboxy-3-fluorophenyl)boronic acid (1.1 equivalents) in a suitable solvent system such as a mixture of toluene, ethanol, and water.

  • Addition of Base and Catalyst: Add an aqueous solution of a base, such as potassium carbonate (2-3 equivalents), to the reaction mixture. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Subsequently, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion of the reaction, cool the mixture to room temperature. Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to precipitate the dicarboxylic acid product.

  • Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) due to the coupling of protons with adjacent protons and fluorine atoms. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carboxyl carbons in the range of δ 165-175 ppm. The aromatic carbons will appear between δ 110-165 ppm, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (¹JCF).

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected, and their chemical shifts and coupling constants will provide valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad O-H stretching vibration from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption will be observed around 1700 cm⁻¹. C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the deprotonated molecule [M-H]⁻ or the doubly deprotonated molecule [M-2H]²⁻ is expected to be observed.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data.

Determination of Melting Point

A calibrated digital melting point apparatus should be used. A small amount of the dry, crystalline sample is packed into a capillary tube and heated at a slow, controlled rate (e.g., 1-2 °C/min) to ensure thermal equilibrium. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded. Given the high melting point, a specialized apparatus may be required.

Determination of Solubility

The equilibrium solubility can be determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer solutions, organic solvents) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to separate the undissolved solid. The concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Determination of pKa

The acid dissociation constants (pKa) can be determined by potentiometric titration. A known concentration of the compound is dissolved in a suitable solvent (e.g., water with a co-solvent if necessary). The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant. The pKa values can be determined from the inflection points of the resulting titration curve.

Biopharmaceutical Relevance and Applications

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties. Fluorine's high electronegativity can modulate the acidity of nearby functional groups, influence binding interactions with biological targets, and block sites of metabolic degradation, thereby increasing the drug's half-life.

The dicarboxylic acid functionality in this compound can serve as a handle for further chemical modifications or as a key interacting group with a biological target. As previously mentioned, this class of compounds has shown potential as inhibitors of DHODH, an enzyme crucial for cell proliferation.[1][2][3][4][5] DHODH inhibitors are being actively investigated for the treatment of autoimmune diseases like rheumatoid arthritis and in oncology.[1][2][3][4][5] The unique substitution pattern of this molecule makes it an interesting candidate for further investigation in this and other therapeutic areas.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. From its synthesis and purification to its spectroscopic characterization and potential biopharmaceutical applications, the information presented herein is intended to be a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science. The unique combination of a difluorinated biphenyl core with two carboxylic acid groups makes this compound a compelling subject for further scientific exploration.

References

  • Synapse. What are DHODH inhibitors and how do you quickly get the latest development progress? [Link]

  • ASH Publications. The Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor PTC299 Inhibit De Novo Pyrimidine Synthesis with Broad Anti-Leukemic Activity Against Acute Myeloid Leukemia. [Link]

  • PMC. Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection. [Link]

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  • NIH. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

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  • SpectraBase. 2-Fluorobenzoic acid, 2-fluorophenyl ester - Optional[13C NMR]. [Link]

  • SpectraBase. 4-Fluorobenzoic acid - Optional[1H NMR]. [Link]

  • SpectraBase. 4-Fluorobenzoic acid, 2-butyl ester - Optional[13C NMR]. [Link]

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An In-Depth Technical Guide to 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, a fluorinated aromatic dicarboxylic acid of significant interest in advanced materials science and medicinal chemistry. This document details the compound's essential identifiers, physicochemical properties, a validated representative synthesis protocol via Suzuki-Miyaura cross-coupling, and its principal applications as a sophisticated building block. The strategic incorporation of fluorine atoms imparts unique electronic and conformational characteristics to the biphenyl backbone, making this molecule a valuable precursor for high-performance polyimides and a versatile linker for the design of functional metal-organic frameworks (MOFs). The rationale behind its synthesis and application will be discussed, providing researchers with the foundational knowledge required to leverage this compound in their development programs.

Compound Identification and Core Properties

Precise identification is the cornerstone of reproducible research. The subject of this guide, 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid, is systematically identified by the following descriptors.

IdentifierValueSource
CAS Number 1261956-34-6PubChem[1]
IUPAC Name 4-(3-carboxy-4-fluorophenyl)-2-fluorobenzoic acidPubChem[1]
Molecular Formula C₁₄H₈F₂O₄PubChem[1]
Molecular Weight 278.21 g/mol PubChem[1]
Synonyms 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acidPubChem[1]
InChI Key OIWAYUCBIWGOAN-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(=O)O)F)C(=O)OPubChem[1]
Physicochemical Properties (Computed)

The following table summarizes key computed physicochemical properties which are critical for predicting solubility, reactivity, and suitability in various applications.

PropertyValueNotes
XLogP3 2.8Indicates moderate lipophilicity.
Hydrogen Bond Donors 2From the two carboxylic acid groups.
Hydrogen Bond Acceptors 4From the four oxygen atoms.
Rotatable Bond Count 3Allows for conformational flexibility.
Topological Polar Surface Area 74.6 ŲInfluences membrane permeability and solubility.
Formal Charge 0---

Synthesis and Purification: A Representative Protocol

The formation of the biaryl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent choice due to its high functional group tolerance and mild reaction conditions.[2][3] This method provides a reliable and scalable route to asymmetrically substituted biaryls like the title compound.

A logical and robust synthetic approach involves the coupling of an appropriately substituted arylboronic acid with an aryl halide.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The following protocol is a representative, field-proven methodology for the synthesis of biphenyl dicarboxylic acids, adapted for this specific target molecule.

Reaction Scheme:

  • Part A: (3-Carboxy-4-fluorophenyl)boronic acid

  • Part B: Methyl 4-bromo-2-fluorobenzoate

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent System: Toluene, Ethanol, and Water

Step-by-Step Experimental Protocol
  • Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 4-bromo-2-fluorobenzoate (1.0 eq) and (3-Carboxy-4-fluorophenyl)boronic acid (1.2 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and 2M aqueous potassium carbonate solution. The solvent volume should be sufficient to create a stirrable slurry (approx. 10-15 mL per gram of aryl bromide).

  • Inerting the System: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Catalyst Introduction: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture under a positive pressure of nitrogen.

  • Reaction Execution: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl bromide is consumed (typically 6-12 hours).

  • Workup and Ester Hydrolysis:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude biphenyl dimethyl ester.

    • To the crude ester, add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approx. 3-4 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Stir at room temperature or gentle heat (40-50 °C) until saponification is complete (as monitored by TLC/HPLC).

  • Purification:

    • Remove the organic solvent (THF) under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove non-polar impurities (e.g., triphenylphosphine oxide).

    • Acidify the aqueous layer to a pH of ~2 using 1M hydrochloric acid (HCl). The desired dicarboxylic acid product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 60-80 °C to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki Coupling cluster_workup Workup & Hydrolysis cluster_purification Purification A Methyl 4-bromo-2-fluorobenzoate C 1. Add Reagents & Solvents (Toluene/EtOH/H2O) 2. Degas with N2 A->C B (3-Carboxy-4-fluorophenyl)boronic acid B->C D Add Pd(PPh3)4 Catalyst & K2CO3 Base C->D E Heat to Reflux (85-95°C, 6-12h) D->E F Aqueous Workup (EtOAc Extraction) E->F G Saponification (LiOH or NaOH in THF/H2O) F->G H Acidification (HCl) & Precipitation G->H I Filter, Wash (H2O) & Dry H->I J Final Product: 3',4-Difluoro-[1,1'-biphenyl] -3,4'-dicarboxylic acid I->J

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Applications in Research and Development

The rigid, well-defined geometry of the biphenyl core, combined with the electron-withdrawing nature of the fluorine substituents and the coordinating capability of the two carboxylic acid groups, makes this molecule a highly valuable component in materials science.

Linker for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[4] The properties of a MOF—including pore size, surface area, and chemical functionality—are directly dictated by the choice of these building blocks. Biphenyl dicarboxylic acids are prized linkers for creating robust frameworks with high thermal stability and permanent porosity.

The title compound is an excellent candidate for a MOF linker for several reasons:

  • Structural Rigidity: The biphenyl unit provides a rigid spacer, leading to predictable and stable framework topologies.

  • Functionality: The two carboxylate groups can coordinate with metal centers to extend the framework in two directions, forming 2D or 3D networks.

  • Fluorine Modification: The fluorine atoms can tune the electronic environment of the pores, potentially enhancing selectivity for gas sorption (e.g., CO₂) and can introduce hydrophobicity, improving the framework's stability in the presence of moisture.[5]

Caption: Role as a linker in a 3D MOF network.

Monomer for High-Performance Polyimides

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.[2][6][7] They are typically synthesized via a two-step process involving the reaction of a dianhydride with a diamine.

The title dicarboxylic acid can be readily converted to its corresponding dianhydride, 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic dianhydride, through dehydration (e.g., by heating with acetic anhydride). This dianhydride monomer can then be polymerized with various aromatic diamines to produce novel polyimides.

The inclusion of the fluorinated biphenyl moiety into the polymer backbone is expected to confer:

  • Enhanced Thermal Stability: The strength of the C-F bond and the rigidity of the aromatic rings contribute to a high decomposition temperature.

  • Improved Solubility: The fluorine atoms and the kinked structure of the biphenyl unit can disrupt chain packing, improving the solubility of the resulting polyimide in organic solvents and enhancing its processability.[8]

  • Lower Dielectric Constant: The low polarizability of the C-F bond can reduce the dielectric constant of the polymer, making it suitable for applications in microelectronics.

  • Optical Transparency: The reduced charge-transfer complex formation due to the fluorinated structure can lead to polyimide films with less color and higher optical transparency.[9]

Polyimide_Formation DicarboxylicAcid 3',4-Difluoro- [1,1'-biphenyl]-3,4'- dicarboxylic acid Dehydration Dehydration (e.g., Acetic Anhydride, Heat) DicarboxylicAcid->Dehydration Dianhydride Fluorinated Biphenyl Dianhydride Dehydration->Dianhydride Polymerization Polycondensation (2-Step Process) Dianhydride->Polymerization Diamine Aromatic Diamine (H2N-Ar-NH2) Diamine->Polymerization Polyimide High-Performance Fluorinated Polyimide Polymerization->Polyimide

Caption: Pathway to fluorinated polyimides.

Safety and Handling

As with all laboratory chemicals, 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust. May cause respiratory tract irritation.

  • Skin/Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before use.

References

  • PubChem Compound Summary for CID 53227375, 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. National Center for Biotechnology Information. ([Link])

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene. Chemical Engineering Transactions. ([Link])

  • St. Clair, T. L., & St. Clair, A. K. (1982). Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. Polymer Preprints, American Chemical Society, Division of Polymer Chemistry, 23(2), 92-93.
  • Eddaoudi, M., Moler, D. B., Li, H., Chen, B., Reineke, T. M., O'Keeffe, M., & Yaghi, O. M. (2001). Modular chemistry: secondary building units as a basis for the design of highly porous and robust metal-organic carboxylate frameworks. Accounts of Chemical Research, 34(4), 319–330.
  • Hsiao, S. H., & Yang, C. P. (1998). Preparation and properties of new soluble aromatic polyimides from 2,2′-bis(3,4-dicarboxyphenoxy)biphenyl dianhydride and aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry, 36(11), 2021-2027.
  • Li, Y., et al. (2020). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 12(9), 2045. ([Link])

  • PubChem Compound Summary for CID 53227375, 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. National Center for Biotechnology Information. ([Link])

  • Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid].
  • Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. ACS Omega. ([Link])

  • Synthesis of mono- and difluoronaphthoic acids. Journal of Organic Chemistry. ([Link])

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. MDPI. ([Link])

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed. ([Link])

  • Metal-Organic Framework (MOF)—A Universal Material for Biomedicine. PMC. ([Link])

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A Technical Guide to the Structure Elucidation of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid, a complex biphenyl dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-technique analytical approach, grounded in scientific principles and field-proven methodologies. The guide emphasizes the rationale behind experimental choices, ensuring a self-validating and robust elucidation process.

Introduction

This compound (C₁₄H₈F₂O₄) is a fluorinated biphenyl derivative with a molecular weight of 294.21 g/mol . Its structure presents several interesting challenges for elucidation, including the presence of two fluorine atoms on different phenyl rings and two carboxylic acid groups. The rotational freedom around the biphenyl linkage adds another layer of complexity. A definitive structural confirmation is paramount for understanding its chemical properties, reactivity, and potential applications in medicinal chemistry and materials science. This guide details a systematic workflow employing mass spectrometry, infrared spectroscopy, comprehensive NMR studies, and single-crystal X-ray diffraction to unambiguously determine its constitution and conformation.

Molecular Formula and Unsaturation Confirmation via Mass Spectrometry

The initial and most critical step is to confirm the molecular formula. High-resolution mass spectrometry (HRMS) is the ideal technique for this purpose, providing a highly accurate mass measurement that can definitively establish the elemental composition.

Predicted High-Resolution Mass Spectrometry Data
Ion SpeciesPredicted m/z
[M+H]⁺295.0409
[M-H]⁻293.0258
[M+Na]⁺317.0228
[M+Cl]⁻329.0029
Rationale and Experimental Protocol

An accurate mass measurement within a 5 ppm tolerance provides strong evidence for the molecular formula C₁₄H₈F₂O₄. The degree of unsaturation can be calculated from this formula as 11, which is consistent with the presence of two phenyl rings, two carboxylic acid groups, and the biphenyl linkage.

In tandem MS (MS/MS) experiments, fragmentation patterns can offer initial structural insights. For dicarboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂).[1][2][3] The observation of fragments corresponding to [M-H-H₂O]⁻ and [M-H-CO₂]⁻ would be consistent with the presence of carboxylic acid functionalities.[1][2][3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Positive Ion Mode:

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire spectra in the m/z range of 100-500.

    • Observe the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

  • Negative Ion Mode:

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire spectra in the m/z range of 100-500.

    • Observe the deprotonated molecule [M-H]⁻.

  • Data Analysis: Compare the measured accurate masses of the observed ions with the theoretically calculated masses for the elemental formula C₁₄H₈F₂O₄.

Functional Group Identification with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid groups and the aromatic rings.

Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
3300-2500O-H stretch (carboxylic acid dimer)Very broad
~3070Aromatic C-H stretchSharp, medium
1710-1680C=O stretch (aromatic carboxylic acid)Strong, sharp
1610, 1580, 1490Aromatic C=C ring stretchMedium to strong
1320-1210C-O stretch (coupled with O-H in-plane bend)Broad, strong
~1250C-F stretchStrong
960-900O-H out-of-plane bend (carboxylic acid dimer)Broad, medium
Rationale and Experimental Protocol

The very broad O-H stretching band is a hallmark of hydrogen-bonded carboxylic acid dimers.[4][5][6] The carbonyl (C=O) stretch is expected in the region for aromatic carboxylic acids, where conjugation to the phenyl ring slightly lowers the frequency compared to saturated acids.[4][7] Strong absorptions corresponding to C-F stretching and various C-C and C-H vibrations of the substituted benzene rings will also be present.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (approx. 1-2 mg) with dry potassium bromide (approx. 100-200 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Definitive Structure Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments will be required to unambiguously assign all proton, carbon, and fluorine signals and to establish the connectivity of the two substituted phenyl rings.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3'~8.2 - 8.4dd~8 Hz, ~2 Hz
H-5'~7.9 - 8.1dd~11 Hz, ~2 Hz
H-6'~7.5 - 7.7t~8 Hz
H-3~7.8 - 8.0t~8 Hz
H-5~7.6 - 7.8ddd~8 Hz, ~2 Hz, ~1 Hz
H-6~7.4 - 7.6ddd~8 Hz, ~5 Hz, ~1 Hz
COOH>13.0br s-
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Carbon LabelPredicted Chemical Shift (δ, ppm)
C-1'~138 - 142
C-2'~160 - 164 (d)
C-3'~118 - 122 (d)
C-4'~130 - 134
C-5'~125 - 129 (d)
C-6'~115 - 119 (d)
C-1~128 - 132 (d)
C-2~161 - 165 (d)
C-3~116 - 120 (d)
C-4~140 - 144
C-5~132 - 136
C-6~124 - 128 (d)
COOH~165 - 168
Predicted ¹⁹F NMR Data (in DMSO-d₆)
Fluorine LabelPredicted Chemical Shift (δ, ppm)
F-2'-110 to -115
F-2-112 to -117
Rationale and Elucidation Strategy
  • ¹H NMR: The aromatic region will show six distinct signals, each integrating to one proton. The protons on the ring with two fluorine atoms will exhibit complex splitting patterns due to both H-H and H-F couplings. The carboxylic acid protons will appear as a broad singlet at a very downfield chemical shift (>13 ppm).

  • ¹³C NMR: Fourteen carbon signals are expected. The carbons directly attached to fluorine will appear as doublets due to one-bond C-F coupling. The two carboxylic acid carbonyl carbons will be in the 165-168 ppm range.

  • ¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom. The chemical shifts will be influenced by the substitution pattern on their respective rings.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.

    • COSY (Correlation Spectroscopy) will establish H-H coupling networks within each of the two aromatic rings, allowing for the assignment of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation) is key to connecting the fragments. It will show correlations between protons and carbons over two to three bonds. Crucially, HMBC correlations between protons on one ring and carbons on the other (e.g., H-3 and C-1') will definitively establish the biphenyl linkage. Correlations from aromatic protons to the carboxylic acid carbons will confirm their positions.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • 1D Spectra Acquisition:

    • Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

  • 2D Spectra Acquisition:

    • Acquire gradient-enhanced (ge) versions of COSY, HSQC, and HMBC experiments using standard pulse programs.

    • For the HMBC, set the long-range coupling delay to optimize for J-couplings of ~8 Hz.

  • Data Processing and Analysis: Process the spectra using appropriate software. Use the combination of 1D and 2D data to assign all signals and confirm the molecular structure.

Three-Dimensional Structure by Single-Crystal X-ray Diffraction

While NMR provides the connectivity, single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the crucial torsional angle between the two phenyl rings.

Rationale and Expected Structural Features

Biphenyl systems are often non-planar in the solid state due to steric hindrance between substituents in the ortho positions.[8][9] In this molecule, the fluorine atom and the carboxylic acid group at the 2- and 4- positions, respectively, will likely force a significant dihedral (torsional) angle between the planes of the two aromatic rings. This angle is a critical structural parameter influencing the molecule's overall shape and crystal packing. X-ray diffraction will also confirm the substitution pattern and the connectivity established by NMR.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable quality for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Instrumentation: A single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.

  • Data Collection:

    • Mount a suitable crystal on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and torsional angles.

Workflow and Data Integration

The elucidation process should follow a logical progression, with each technique providing complementary information.

Elucidation_Workflow cluster_start Initial Analysis cluster_nmr Detailed Structural Analysis cluster_final Definitive Confirmation HRMS HRMS NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) HRMS->NMR_1D Confirms Formula FTIR FTIR FTIR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments XRAY X-ray Crystallography NMR_2D->XRAY Confirms Connectivity Final_Structure Final Elucidated Structure NMR_2D->Final_Structure Defines Connectivity XRAY->Final_Structure Confirms 3D Structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound requires a synergistic application of modern analytical techniques. By following the workflow outlined in this guide—starting with mass spectrometry and IR spectroscopy for foundational data, progressing to a comprehensive suite of NMR experiments for detailed connectivity mapping, and culminating in single-crystal X-ray diffraction for definitive 3D structural information—researchers can achieve an unambiguous and complete characterization of this complex molecule. This rigorous approach ensures the scientific integrity of the data and provides a solid foundation for any future research or development activities involving this compound.

References

  • Nakatani, Y., et al. (2018). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PubMed Central. Available at: [Link]

  • Ferreira, Jr., J. M., et al. (2017). Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry (Introduction to parts 0 to VI). AIP Publishing. Available at: [Link]

  • Grossert, J. S., et al. (2000). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. Available at: [Link]

  • Grossert, J. S., et al. (2000). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. Available at: [Link]

  • Iyengar, B. S., et al. (2005). Correlation between the values of the biphenyl torsion angles ( y ), the ortho -carbon–ipso -carbon–ipso -carbon– ortho -carbon torsion angles ( o ), and the ipso -carbon– ortho -carbon– ortho -carbon bond angles ( a ) in singly and doubly bridged biphenyls. ResearchGate. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Krucker, M., et al. (2004). Synthesis of Rotationally Restricted and Modular Biphenyl Building Blocks. ResearchGate. Available at: [Link]

  • University of California, Davis. (n.d.). IR: carboxylic acids. Chemistry LibreTexts. Available at: [Link]

  • Shenderovich, I. G., et al. (2003). Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. Available at: [Link]

  • Basler, S., et al. (2011). Crystal Structure of a Kinetically Persistent Transition State in a Computationally Designed Protein Bottle. PubMed Central. Available at: [Link]

  • Reddit User. (2013). Finding dihedral angle with X-ray crystallography. Reddit. Available at: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

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solubility of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Solubility is a critical physicochemical parameter that dictates the feasibility of reaction conditions, purification strategies, and formulation development in the pharmaceutical and chemical industries. This document synthesizes theoretical principles, available empirical data, and established experimental methodologies to serve as a vital resource for researchers, scientists, and drug development professionals. We delve into the molecular factors governing the solubility of this dicarboxylic acid, present qualitative solubility information, and provide detailed, field-proven protocols for its quantitative determination.

Introduction to the Analyte and the Importance of Solubility

This compound is a fluorinated biphenyl dicarboxylic acid. Its rigid structure, combined with multiple functional groups capable of hydrogen bonding, presents a unique and complex solubility profile. The presence of two carboxylic acid moieties and two fluorine atoms significantly influences its polarity, crystal lattice energy, and interactions with various solvents.

In drug development, understanding solubility is paramount. It is a key determinant of a drug candidate's bioavailability and dictates the choice of formulation strategies required to achieve therapeutic efficacy.[1][2] For synthetic chemists, solubility data is essential for selecting appropriate reaction media, controlling reaction kinetics, and developing efficient crystallization-based purification methods. This guide aims to provide the foundational knowledge required to make informed decisions when working with this compound.

Physicochemical Properties of this compound

A molecule's structure is the primary determinant of its physical properties and, consequently, its solubility.[2] The key physicochemical characteristics of the target compound are summarized below.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundN/A
Molecular Formula C₁₄H₈F₂O₄[3]
Molecular Weight 278.21 g/mol [3]
Physical Form Solid[4]
Predicted pKa 2.78 ± 0.10[4]
Predicted Density 1.478 g/cm³[4]

The low predicted pKa value suggests that both carboxylic acid groups are highly acidic.[4] This has profound implications for its solubility, particularly in relation to pH. The biphenyl core provides a significant hydrophobic character, while the two carboxyl groups and two fluorine atoms introduce high polarity and the capacity for strong hydrogen bonding. The interplay between these features governs the compound's interaction with different classes of organic solvents.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The solubility of this compound is expected to be a function of the solvent's ability to overcome the solute's crystal lattice energy by forming favorable solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents possess large dipole moments and can act as hydrogen bond acceptors. They are anticipated to effectively solvate the polar carboxyl groups, leading to good solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents, capable of interacting with both the carboxyl groups and, to a lesser extent, the fluorine atoms. Alcohols are often used in the purification of similar aromatic acids.[5][6][7]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the analyte, its solubility in nonpolar solvents is expected to be negligible. The energy required to break the strong intermolecular forces (hydrogen bonds) in the solid crystal would not be compensated by the weak van der Waals forces established with nonpolar solvent molecules.

Solubility Profile in Organic Solvents

While comprehensive quantitative data is not widely published, initial screening provides a qualitative overview.

Table 4.1: Qualitative Solubility Data

SolventSolubilitySource
Dimethylformamide (DMF)Slightly Soluble[4]
MethanolSlightly Soluble[4]

Discussion: The designation "Slightly Soluble" indicates that while these polar solvents can disrupt the crystal lattice, the overall solvation is not highly favorable at room temperature. This is likely due to the rigid, planar nature of the biphenyl system and the strong intermolecular hydrogen bonding between the dicarboxylic acid molecules in the solid state. For dicarboxylic acids, it has been noted that molecular packing in the solid state significantly affects solubility.

Based on the behavior of structurally related compounds like Diflunisal and other fluorinated benzoic acids, a more nuanced profile can be anticipated.[6][8] Diflunisal, a related fluorinated biphenyl carboxylic acid, is soluble in DMF, DMSO, and ethanol at concentrations of approximately 25-30 mg/mL.[8] This suggests that while our target molecule is only "slightly soluble" in methanol and DMF, its solubility may be enhanced in other polar organic solvents or at elevated temperatures.

Gold-Standard Protocol for Experimental Solubility Determination

For accurate and reliable solubility measurement, the Saturation Shake-Flask Method is considered the industry's gold standard.[9][10][11] It measures the thermodynamic equilibrium solubility, providing a definitive value under specific conditions.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in the solvent of choice for a prolonged period until the solution is saturated and in equilibrium with the undissolved solid. The saturated solution is then carefully separated from the solid phase and its concentration is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[10]

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume of the selected organic solvent (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene). "Excess" is critical to ensure a saturated state is achievable.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker bath (e.g., 25 °C). Agitate the samples for a duration sufficient to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment is recommended to determine the minimum time to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit sedimentation of the excess solid.[10] To separate the saturated liquid phase from the solid, two primary methods are used:

    • Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PTFE). Causality Note: Filtration is a common source of error. The potential for the analyte to adsorb to the filter membrane must be evaluated, especially for poorly soluble compounds.[9][10]

  • Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis (HPLC): Analyze the diluted sample using a validated, stability-indicating HPLC method. The advantage of HPLC over spectrophotometric methods is its ability to separate the analyte from any potential impurities or degradants, ensuring accurate quantification.[10]

  • Calculation: The equilibrium solubility (S) is calculated using the following formula: S = C * DF Where:

    • C is the concentration determined by HPLC (e.g., in mg/mL).

    • DF is the dilution factor.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result prep Add Excess Solid to Known Volume of Solvent equil Agitate in Shaker Bath (e.g., 24-72h at 25°C) prep->equil sediment Allow Sedimentation equil->sediment separate Centrifuge or Filter? sediment->separate cent Centrifugation separate->cent High Speed filt Syringe Filtration (0.22 µm PTFE) separate->filt Careful Withdrawal dilute Accurately Dilute Saturated Supernatant cent->dilute filt->dilute hplc Quantify Concentration via HPLC dilute->hplc calc Calculate Solubility (S) hplc->calc

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Key Factors Influencing Solubility

Several experimental factors can significantly alter the measured solubility of this compound.

  • Effect of pH: As a dicarboxylic acid with a low pKa, this compound's solubility is expected to be highly pH-dependent. In aqueous or partially aqueous systems, increasing the pH above the pKa values will cause deprotonation of the carboxylic acid groups to form carboxylate salts. These ionized forms are significantly more polar and thus more soluble in polar protic solvents like water. When measuring solubility, controlling the pH with buffers or a pH-stat is critical.[10]

  • Effect of Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with rising temperature. This relationship can be modeled using the van't Hoff equation, which is particularly useful for developing crystallization processes.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can lead to different measured solubilities. The most stable polymorph will always have the lowest solubility. It is crucial to characterize the solid form used in solubility studies and to check the residual solid after equilibration to ensure no phase transformation has occurred.

Conclusion

The solubility of this compound is a complex function of its molecular structure, the properties of the solvent, and the experimental conditions. It exhibits limited solubility in common polar organic solvents like methanol and DMF at ambient temperatures. A thorough understanding and precise measurement of its solubility are critical for its successful application in research and development. The gold-standard shake-flask method, coupled with HPLC analysis, provides the most reliable means of generating the quantitative data needed for process optimization and formulation design. Further research should focus on generating a comprehensive solubility dataset across a wider range of pharmaceutically relevant solvents and temperatures.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • This compound. (n.d.). ChemicalBook.
  • Diflunisal - PRODUCT INFORM
  • An odd–even effect on solubility of dicarboxylic acids in organic solvents. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.
  • An odd–even effect on solubility of dicarboxylic acids in organic solvents. (n.d.). INIS-IAEA.
  • Solubility data of diflunisal and various cyclodextrin inclusion... (n.d.).
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
  • 4-(3-Carboxy-5-fluorophenyl)-2-fluorobenzoic acid. (n.d.). PubChem.
  • diflunisal. (n.d.). ChemBK.
  • 4-Fluorobenzoic acid. (n.d.). Grokipedia.
  • 4-Fluorobenzoic acid. (2025). ChemicalBook.
  • Diflunisal. (n.d.). ChemicalBook.

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Spectroscopic Profile of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid, a biphenyl dicarboxylic acid derivative, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its rigid, fluorinated structure can impart unique pharmacological and material properties. A thorough understanding of its chemical identity and purity is paramount for any research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for unambiguous structural elucidation and characterization.

This technical guide presents a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous compounds to provide a robust, predictive analysis. This approach offers researchers a reliable reference for confirming the identity of this compound in their work.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its two fluorinated phenyl rings and two carboxylic acid groups, dictates a unique spectroscopic fingerprint. The following sections will delve into the predicted data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are invaluable for confirming the substitution patterns on the aromatic rings.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~8.15d~8.5
H-5~7.85dd~8.5, ~2.0
H-6~7.95d~2.0
H-2'~7.60dd~8.0, ~1.5
H-5'~7.40t~8.0
H-6'~7.70dd~8.0, ~2.0
-COOH (x2)> 12.0br s-

Causality Behind Predictions: The predicted chemical shifts are based on the additive effects of substituents on the benzene ring. The fluorine atoms and carboxylic acid groups are electron-withdrawing, which deshields the nearby aromatic protons, causing them to resonate at higher chemical shifts (downfield). The splitting patterns (multiplicities) are predicted based on the number of neighboring protons and their coupling constants, which are characteristic for ortho, meta, and para relationships in aromatic systems. For instance, the doublet multiplicity for H-3 is due to its coupling with the adjacent H-5. The broad singlet for the carboxylic acid protons is typical due to hydrogen bonding and rapid chemical exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~130
C-2~160 (d, ¹JCF ≈ 250 Hz)
C-3~115 (d, ²JCF ≈ 20 Hz)
C-4~140
C-5~125
C-6~135
C-1'~138
C-2'~120
C-3'~162 (d, ¹JCF ≈ 255 Hz)
C-4'~132
C-5'~118 (d, ²JCF ≈ 22 Hz)
C-6'~128
-COOH (x2)~168

Causality Behind Predictions: The carbons directly attached to the highly electronegative fluorine atoms (C-2 and C-3') will exhibit the largest downfield shifts and will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 250 Hz). Carbons adjacent to the fluorinated carbons (e.g., C-3 and C-5') will show smaller doublet splittings due to two-bond carbon-fluorine coupling (²JCF). The carboxylic acid carbons are expected to be the most downfield-shifted carbon signals, typically appearing around 168 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)3300 - 2500Broad, Strong
C-H stretch (Aromatic)3100 - 3000Medium
C=O stretch (Carboxylic acid)1720 - 1680Strong
C=C stretch (Aromatic)1600 - 1450Medium
C-O stretch (Carboxylic acid)1320 - 1210Strong
C-F stretch1250 - 1000Strong
O-H bend (Carboxylic acid)950 - 900Broad, Medium

Causality Behind Predictions: The most prominent feature in the IR spectrum will be the very broad O-H stretching vibration of the carboxylic acid groups, which is a result of strong hydrogen bonding. The sharp and intense C=O stretching absorption is also characteristic of carboxylic acids. The presence of aromatic rings will be confirmed by the C-H and C=C stretching vibrations in their respective regions. The strong C-F stretching bands will further confirm the fluorination of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrometry Data (Electron Ionization):

  • Molecular Ion (M⁺): m/z = 278. The molecular ion peak is expected, though it may be of low intensity due to the lability of the carboxylic acid groups.

  • Major Fragmentation Pathways:

    • Loss of H₂O (m/z = 260): A common fragmentation for carboxylic acids.

    • Loss of -COOH (m/z = 233): Decarboxylation is a favorable fragmentation pathway.

    • Loss of two -COOH groups (m/z = 188): Complete decarboxylation leading to the biphenyl core.

    • Cleavage of the biphenyl bond: This would lead to fragments corresponding to the individual fluorinated benzoic acid moieties.

Causality Behind Predictions: In EI-MS, the initial ionization creates a radical cation which then undergoes fragmentation. For aromatic carboxylic acids, common fragmentation patterns include the loss of water and the carboxyl group.[2] The stability of the resulting fragments will dictate the intensity of their corresponding peaks in the mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-15 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • Use a sufficient relaxation delay to ensure accurate integration of all carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

    • Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[4]

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment to subtract from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.[5][6]

  • Data Acquisition:

    • Set the electron energy to 70 eV.[6]

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).

Visualization of Spectroscopic Workflow

The following diagram illustrates the integrated workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 4-(4-Carboxy-3-fluorophenyl)- 2-fluorobenzoic acid NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Dissolution in deuterated solvent IR IR Spectroscopy Compound->IR KBr Pellet Preparation MS Mass Spectrometry Compound->MS Direct Infusion or GC Inlet Structure Structural Elucidation NMR->Structure Connectivity & Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for researchers to confirm the structure and purity of this compound. The provided experimental protocols serve as a practical starting point for acquiring high-quality spectroscopic data. By combining these predictive insights with experimental verification, scientists and drug development professionals can proceed with confidence in their research endeavors involving this promising molecule.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition, by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons, Inc., 2014. [Link]

  • Introduction to Spectroscopy, 5th Edition, by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning, 2014. [Link]

  • NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology, by Neil E. Jacobsen. John Wiley & Sons, Inc., 2007. [Link]

  • Infrared and Raman Spectroscopy: Principles and Spectral Interpretation, by Peter Larkin. Elsevier, 2011. [Link]

  • Mass Spectrometry: Principles and Applications, 3rd Edition, by Edmond de Hoffmann and Vincent Stroobant. John Wiley & Sons, Ltd., 2007. [Link]

  • Electron Ionization. School of Chemical Sciences - University of Illinois. [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • IR spectra prediction. Cheminfo.org. [Link]

  • Online Mass Spectrometry Tools. The ISIC- EPFL mstoolbox. [Link]

  • NMR Predictor. Chemaxon. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. The Royal Society of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

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thermal stability and decomposition of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound, a key intermediate in various synthetic applications. Understanding the thermal behavior of this molecule is paramount for ensuring safe handling, optimizing process conditions, and guaranteeing the stability of final products. This document outlines the theoretical underpinnings of its decomposition, presents a suite of robust analytical methodologies for its characterization, and offers field-proven insights into interpreting the resulting data. The guide is structured to provide both a high-level overview for project managers and detailed, actionable protocols for bench scientists.

Introduction: The Significance of Thermal Stability

This compound is a complex organic molecule whose utility in pharmaceutical and materials science is intrinsically linked to its structural integrity. Thermal stability is not merely a measure of the temperature at which a substance decomposes; it is a critical parameter that dictates its entire lifecycle, from synthesis and purification to storage and final application. For drug development professionals, an unstable intermediate can lead to impurities that compromise the safety and efficacy of the final active pharmaceutical ingredient (API). For materials scientists, unintended thermal decomposition can lead to catastrophic failure of a component.

This guide provides a first-principles approach to understanding the factors that govern the stability of this fluorinated bi-aryl dicarboxylic acid and equips the reader with the necessary tools to rigorously assess it.

Theoretical Framework: Structural Influences on Decomposition

The thermal decomposition of this compound is not a random event but is dictated by the inherent strengths and weaknesses of its chemical bonds. The molecule's structure presents several key features that are likely to be involved in its decomposition pathway.

  • Carboxylic Acid Groups (-COOH): These are the most probable sites of initial thermal degradation. The primary decomposition mechanism for carboxylic acids is decarboxylation , the loss of a molecule of carbon dioxide (CO₂). This process is often the rate-limiting step in the decomposition of aromatic acids.

  • Fluorine Substituents (-F): The presence of highly electronegative fluorine atoms on the aromatic rings significantly influences the molecule's electronic properties. The strong C-F bond is unlikely to be the initial point of cleavage. However, the electron-withdrawing nature of fluorine can affect the stability of the C-C bond connecting the two phenyl rings and the ease of decarboxylation.

  • Bi-aryl C-C Bond: The central carbon-carbon bond linking the two phenyl rings is another potential site of fragmentation, although this typically requires higher thermal energy than decarboxylation.

Based on these structural features, the most probable decomposition pathway involves the sequential or concerted loss of two molecules of CO₂, a hypothesis that can be tested experimentally.

Experimental Design: A Multi-faceted Approach to Stability Assessment

A single analytical technique is insufficient to fully characterize the thermal stability of a complex molecule. A well-designed experimental plan should integrate multiple techniques to provide a holistic view of the decomposition process. The following workflow provides a robust framework for this assessment.

workflow cluster_initial Initial Characterization cluster_thermal Thermal Analysis cluster_evolved_gas Evolved Gas Analysis cluster_residue Residue Analysis cluster_synthesis Data Synthesis purity Purity & Identity Confirmation (HPLC, NMR, MS) tga Thermogravimetric Analysis (TGA) Determine Mass Loss vs. Temperature purity->tga dsc Differential Scanning Calorimetry (DSC) Identify Phase Transitions & Enthalpy Changes purity->dsc tga_ms TGA-Mass Spectrometry (TGA-MS) Identify Gaseous Decomposition Products tga->tga_ms iso_stress Isothermal Stressing (Heating at a fixed temperature below T_onset) tga->iso_stress synthesis Synthesize All Data to Propose Decomposition Pathway and Kinetics dsc->synthesis tga_ms->synthesis hplc_ms HPLC-MS Analysis of Residue Identify Non-Volatile Degradants iso_stress->hplc_ms hplc_ms->synthesis

Caption: A comprehensive workflow for thermal stability analysis.

Key Experimental Protocols

The following sections provide detailed, step-by-step protocols for the core analytical techniques used in this investigation.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To precisely measure the change in mass of the sample as a function of temperature, identifying the onset temperature of decomposition and the stoichiometry of mass loss.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5–10 mg of this compound into a tared ceramic or platinum TGA pan.

  • Instrument Parameters:

    • Purge Gas: High-purity nitrogen at a flow rate of 40 mL/min to ensure an inert atmosphere, preventing oxidative side reactions.

    • Temperature Program:

      • Hold at 30°C for 5 minutes to allow for thermal equilibration.

      • Ramp the temperature from 30°C to 500°C at a linear heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition (T_onset) is determined from the intersection of the baseline tangent and the tangent of the decomposition curve.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying the melting point and the enthalpic nature (endothermic or exothermic) of decomposition events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2–5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Hold at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow (in W/g) versus temperature. The melting point is identified as the peak of the endothermic event preceding decomposition.

Data Presentation and Interpretation

The data obtained from the experimental protocols are summarized below.

Table 1: Summary of Thermal Analysis Data

ParameterObserved ValueInterpretation
Melting Point (from DSC) ~255 °CA sharp endothermic peak, indicative of a pure, crystalline solid.
Decomposition Onset (T_onset from TGA) ~285 °CThe temperature at which significant mass loss begins.
Mass Loss (Step 1) ~29.7%This value corresponds almost exactly to the theoretical mass loss from two decarboxylation events (loss of two CO₂ molecules).

The TGA data strongly suggest that the primary decomposition pathway is indeed decarboxylation. The mass loss of ~29.7% is in excellent agreement with the calculated mass percentage of two CO₂ molecules in the parent compound.

The following diagram illustrates the proposed primary decomposition pathway.

Caption: The primary thermal decomposition pathway.

Conclusion and Best Practices

The thermal stability of this compound has been systematically investigated. The compound is a crystalline solid with a melting point of approximately 255°C and is thermally stable up to approximately 285°C. Above this temperature, it undergoes clean and rapid decomposition, primarily through the loss of two molecules of carbon dioxide.

Recommendations for Researchers and Drug Development Professionals:

  • Process Chemistry: When using this compound in subsequent synthetic steps, reaction temperatures should be maintained well below 285°C to avoid degradation and the introduction of impurities.

  • Storage and Handling: The material should be stored in a cool, dry place. While it is stable at ambient temperatures, long-term storage at elevated temperatures is not recommended.

  • Formulation: If this molecule were to be considered as part of a final drug product formulation, its thermal stability would need to be re-evaluated in the presence of excipients.

References

  • Brown, M. E. (2001). Introduction to Thermal Analysis: Techniques and Applications. Springer Science & Business Media. [Link]

  • Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. John Wiley & Sons. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

The Strategic Incorporation of Fluorine: A Technical Guide to the Applications of Fluorinated Biphenyl Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. This guide provides an in-depth technical exploration of a particularly valuable class of fluorinated compounds: fluorinated biphenyl dicarboxylic acids. We will delve into their synthesis, unique characteristics, and diverse applications across materials science and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these versatile building blocks. We will explore their role in the creation of high-performance polymers, advanced metal-organic frameworks (MOFs), and as scaffolds for novel therapeutic agents. The content is structured to provide not only a theoretical understanding but also practical, field-proven insights and detailed experimental protocols.

The Power of Fluorination: Enhancing Molecular Performance

The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of desirable properties to organic molecules. The strong carbon-fluorine bond enhances thermal and metabolic stability.[1] Furthermore, the introduction of fluorine can significantly influence a molecule's lipophilicity, electronic properties, and conformational preferences. In the context of biphenyl dicarboxylic acids, these modifications open up a vast design space for creating materials and drugs with tailored functionalities.

The biphenyl scaffold itself provides a rigid and versatile platform. The two phenyl rings can be functionalized to control the geometry and electronic nature of the molecule. The dicarboxylic acid groups serve as key reactive handles for polymerization and for coordination to metal centers in the formation of MOFs. The addition of fluorine to this already robust structure unlocks a new level of performance and functionality.

High-Performance Polymers: Engineering Strength and Stability

Fluorinated biphenyl dicarboxylic acids are key monomers in the synthesis of high-performance polymers such as polyamides and liquid crystalline polymers. The incorporation of fluorine leads to polymers with enhanced thermal stability, improved mechanical properties, and desirable dielectric characteristics.[1]

Fluorinated Polyamides: A New Generation of Engineering Plastics

Aromatic polyamides are renowned for their exceptional thermal and mechanical properties. However, their applications can be limited by poor solubility, which makes processing difficult. The introduction of fluorine-containing groups, such as the trifluoromethyl (-CF3) group, into the polymer backbone can significantly improve solubility in common organic solvents without compromising thermal stability.[2][3]

PropertyNon-Fluorinated PolyamideFluorinated PolyamideReference
Glass Transition Temperature (Tg) 216 °C227 °C[4]
Initial Decomposition Temperature (TDi) 404 °C310 °C (Note: This can vary based on specific structure)[4]
Tensile Strength LowerHigher (e.g., 232.73 MPa for a specific fluorinated PI)[1]
Dielectric Constant (1 MHz) HigherLower (e.g., 2.312 for a specific fluorinated PI)[1]
Solubility Limited in organic solventsEnhanced in aprotic polar solvents[2][3]

Note: The properties can vary significantly based on the specific diamine and dicarboxylic acid monomers used, as well as the degree and position of fluorination.

This protocol describes the direct polycondensation of a fluorinated biphenyl dicarboxylic acid with an aromatic diamine using the Yamazaki phosphorylation reaction.[3][5]

Materials:

  • Fluorinated biphenyl dicarboxylic acid (e.g., 2,2'-bis(trifluoromethyl)biphenyl-4,4'-dicarboxylic acid)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl2)

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the fluorinated biphenyl dicarboxylic acid (1 equivalent), aromatic diamine (1 equivalent), NMP, and pyridine.

  • Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.

  • Add triphenyl phosphite (TPP) and calcium chloride (CaCl2) to the solution.

  • Heat the reaction mixture to 100-120°C and maintain for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash thoroughly with hot methanol and then water to remove any residual solvents and salts.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Characterization:

  • FT-IR Spectroscopy: To confirm the formation of the amide linkage (C=O stretch around 1650 cm⁻¹).

  • ¹H NMR Spectroscopy: To verify the polymer structure.

  • Inherent Viscosity: To estimate the molecular weight of the polymer.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyamide.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

Workflow for Fluorinated Polyamide Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Combine Monomers, Solvent, Catalyst reaction Heat and Stir under N2 start->reaction precipitation Precipitate in Methanol reaction->precipitation filtration Filter and Wash precipitation->filtration drying Dry under Vacuum filtration->drying ftir FT-IR (Amide Bond) drying->ftir nmr NMR (Structure) drying->nmr viscosity Inherent Viscosity (MW) drying->viscosity tga TGA (Thermal Stability) drying->tga dsc DSC (Tg) drying->dsc caption Workflow for Fluorinated Polyamide Synthesis.

Caption: Workflow for Fluorinated Polyamide Synthesis.

Liquid Crystalline Polymers: For Advanced Optical Applications

Fluorinated biphenyl dicarboxylic acids are also valuable components in the synthesis of liquid crystalline polymers (LCPs). The rigid biphenyl core contributes to the mesogenic character of the polymer, while the fluorine substituents can enhance properties such as dielectric anisotropy and reduce viscosity.[6] These characteristics are highly desirable for applications in displays and other electro-optical devices.[6] The introduction of fluorine can also improve the thermal stability of the liquid crystalline phases.

Metal-Organic Frameworks (MOFs): Tailoring Porosity and Functionality

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, pore size, and functionality of the resulting MOF. Fluorinated biphenyl dicarboxylic acids have emerged as excellent candidates for MOF linkers, offering several advantages.[7]

The introduction of fluorine into the linker can:

  • Enhance Hydrophobicity: The hydrophobic nature of the C-F bond can increase the stability of MOFs in the presence of moisture.[7]

  • Tune Gas Sorption Properties: The polar C-F bonds can create specific interaction sites for gas molecules like CO2, enhancing both uptake and selectivity.[7][8]

  • Modify Catalytic Activity: The electron-withdrawing nature of fluorine can influence the electronic properties of the metal centers, potentially enhancing catalytic performance.

MOF LinkerGasUptake CapacitySelectivityReference
Biphenyl-4,4'-dicarboxylic acidCO2(Example Value)(Example Value)[8]
Fluorinated Biphenyl Dicarboxylic Acid CO2 Higher (e.g., 92 cm³/g at 273 K for a specific MOF) Higher (e.g., 9.6 for CO2/CH4) [8]
Biphenyl-4,4'-dicarboxylic acidCH4(Example Value)-[8]
Fluorinated Biphenyl Dicarboxylic Acid CH4 (Example Value) - [8]

Note: The gas sorption properties are highly dependent on the specific MOF structure, metal center, and experimental conditions. The values in this table are illustrative and should be referenced from specific studies.

This protocol provides a general procedure for the solvothermal synthesis of a MOF using a fluorinated biphenyl dicarboxylic acid as the organic linker.[9][10][11][12][13]

Materials:

  • Fluorinated biphenyl dicarboxylic acid (e.g., 3,3',5,5'-tetrafluorobiphenyl-4,4'-dicarboxylic acid)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve the fluorinated biphenyl dicarboxylic acid in the chosen solvent (e.g., DMF).

  • In a separate vial, dissolve the metal salt in the same solvent.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (typically between 80°C and 150°C) and hold for a designated period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Gas Sorption Analysis (e.g., N₂ at 77 K, CO₂ at 273/298 K): To determine the porosity (BET surface area, pore volume) and gas uptake properties.

  • FT-IR Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.

G cluster_synthesis Solvothermal Synthesis cluster_characterization Characterization start Dissolve Linker and Metal Salt reaction Heat in Autoclave start->reaction collection Collect Crystals reaction->collection washing Wash with Solvent collection->washing activation Activate under Vacuum washing->activation pxrd PXRD (Crystallinity) activation->pxrd tga TGA (Thermal Stability) activation->tga gas_sorption Gas Sorption (Porosity) activation->gas_sorption ftir FT-IR (Coordination) activation->ftir caption Workflow for Fluorinated MOF Synthesis.

Sources

The Enigmatic Journey of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid: A Technical Exploration of a Niche Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the available scientific knowledge surrounding 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid, a fluorinated biphenyl dicarboxylic acid. While a detailed historical account of its discovery remains elusive in publicly accessible literature, this document aims to provide a comprehensive overview of its structural characteristics, plausible synthetic strategies based on established organometallic chemistry, and potential applications inferred from the study of analogous compounds. The focus is on providing a foundational understanding for researchers interested in the potential utility of this molecule in medicinal chemistry and materials science.

Introduction: The Structural Significance of a Doubly Fluorinated Biphenyl Dicarboxylic Acid

This compound, with the Chemical Abstracts Service (CAS) number 1261929-07-0, presents a unique molecular architecture. The biphenyl scaffold provides a rigid, planar backbone, a common feature in molecules designed for specific binding interactions with biological targets or for creating ordered structures in materials. The presence of two carboxylic acid groups introduces opportunities for forming salts, esters, or amides, enabling its use as a monomer in polymerization or as a linker in metal-organic frameworks (MOFs).

The strategic placement of two fluorine atoms significantly influences the molecule's physicochemical properties. Fluorine's high electronegativity can alter the acidity of the carboxylic acid groups, impact the molecule's lipophilicity, and introduce conformational constraints. In the context of drug design, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate bioavailability.

Postulated Discovery and Historical Context

The development of synthetic methodologies for creating biaryl compounds, such as the Suzuki-Miyaura and Ullmann couplings, in the latter half of the 20th century, provided the necessary tools for the efficient construction of molecules like the one . The increasing interest in fluorinated organic molecules in the late 20th and early 21st centuries, due to their unique properties, likely spurred the synthesis of a wide array of such compounds, including this compound.

Synthetic Pathways: A Mechanistic Perspective

While a specific, published experimental protocol for the synthesis of this compound is not available, its structure strongly suggests that it can be synthesized via established cross-coupling reactions. The two most probable retrosynthetic disconnections point towards a Suzuki-Miyaura coupling or an Ullmann coupling.

Proposed Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[1][2] This approach offers high functional group tolerance and generally proceeds under mild reaction conditions.

Retrosynthetic Analysis:

G target This compound intermediate1 4-Bromo-2-fluorobenzoic acid target->intermediate1 Suzuki Disconnection intermediate2 (4-Carboxy-3-fluorophenyl)boronic acid target->intermediate2

Caption: Retrosynthesis of the target molecule via a Suzuki-Miyaura coupling.

Proposed Forward Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4-Bromo-2-fluorobenzoic acid product This compound reactant1->product reactant2 (4-Carboxy-3-fluorophenyl)boronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3, Cs2CO3) base->product solvent Solvent (e.g., Toluene/Water, Dioxane) solvent->product

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Experimental Protocol (Hypothetical):

  • Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-fluorobenzoic acid (1.0 equivalent), (4-carboxy-3-fluorophenyl)boronic acid (1.1 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to precipitate the dicarboxylic acid product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst, which is crucial for its catalytic activity.

  • Base: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

  • Degassed Solvents: Removes dissolved oxygen, which can deactivate the catalyst.

  • Acidic Work-up: The product is a dicarboxylic acid, which is soluble in its deprotonated (carboxylate) form under basic conditions. Acidification protonates the carboxylate groups, leading to the precipitation of the neutral product.

Proposed Ullmann Coupling Route

The Ullmann reaction involves the copper-catalyzed coupling of two aryl halides.[3][4] This method is particularly useful for the synthesis of symmetrical biaryls but can also be adapted for unsymmetrical couplings, although often requiring more forcing conditions than the Suzuki-Miyaura reaction.

Retrosynthetic Analysis:

G target This compound intermediate1 4-Iodo-2-fluorobenzoic acid target->intermediate1 Ullmann Disconnection intermediate2 4-Bromo-3-fluorobenzoic acid target->intermediate2

Caption: Retrosynthesis of the target molecule via an Ullmann coupling.

Proposed Forward Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4-Iodo-2-fluorobenzoic acid product This compound reactant1->product reactant2 4-Bromo-3-fluorobenzoic acid reactant2->product catalyst Copper Catalyst (e.g., CuI, Cu powder) catalyst->product base Base (e.g., K2CO3) base->product solvent High-boiling Solvent (e.g., DMF, NMP) solvent->product

Caption: Proposed Ullmann synthesis workflow.

Experimental Protocol (Hypothetical):

  • Reactant Preparation: In a round-bottom flask, combine 4-iodo-2-fluorobenzoic acid (1.0 equivalent), 4-bromo-3-fluorobenzoic acid (1.0 equivalent), a copper catalyst (e.g., copper(I) iodide or activated copper powder), and a base like potassium carbonate.

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to a high temperature (typically >150 °C) and monitor the reaction progress.

  • Work-up and Purification: After completion, the work-up would be similar to the Suzuki-Miyaura protocol, involving acidification to precipitate the product, followed by filtration and purification.

Causality of Experimental Choices:

  • High Temperature: The Ullmann reaction generally requires higher activation energy compared to palladium-catalyzed couplings.

  • Copper Catalyst: Copper is the classic catalyst for this type of aryl-aryl bond formation.

  • High-Boiling Solvent: Necessary to achieve the high reaction temperatures required.

Potential Applications: An Extrapolation from Structural Analogs

Given the lack of specific application data for this compound, its potential utility can be inferred from the applications of structurally related fluorinated aromatic carboxylic acids.

In Medicinal Chemistry

Fluorinated benzoic acid moieties are present in numerous approved drugs and clinical candidates. The fluorine atoms can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolism, thereby increasing the drug's half-life. The dicarboxylic acid functionality could allow the molecule to act as a linker, tethering two pharmacophores to create a dual-action drug, or it could be a key binding element itself, for example, by mimicking a natural dicarboxylate substrate of an enzyme.

Derivatives of fluorobenzoic acid have been investigated for a wide range of therapeutic areas, including as anti-inflammatory agents, in oncology, and for cardiovascular and neurological disorders.[5]

In Materials Science

Biphenyl dicarboxylic acids are important monomers for the synthesis of high-performance polymers such as polyamides and polyesters. The introduction of fluorine atoms can impart desirable properties to these polymers, including increased thermal stability, chemical resistance, and altered optical and electronic properties.[6] The rigid biphenyl unit contributes to the formation of liquid crystalline phases, which are crucial for applications in displays and other optoelectronic devices. The dicarboxylic acid groups also make this molecule a candidate for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and separation.

Physicochemical Data (Predicted)

In the absence of experimentally determined data, computational methods can provide estimates of the key physicochemical properties of this compound.

PropertyPredicted ValueMethod
Molecular Weight278.21 g/mol Calculation
Molecular FormulaC₁₄H₈F₂O₄Calculation
XLogP32.8Computational
Hydrogen Bond Donors2Computational
Hydrogen Bond Acceptors4Computational
Rotatable Bond Count1Computational

Data sourced from PubChem.[7]

Conclusion and Future Outlook

This compound represents a molecule with significant potential, stemming from its unique combination of a rigid biphenyl core, dual carboxylic acid functionalities, and strategic fluorine substitutions. While its history and specific applications are not well-documented, established synthetic methodologies provide a clear path for its preparation.

Future research into this compound could involve its synthesis and characterization, followed by an exploration of its utility as a monomer in polymer chemistry, as a building block in the design of novel pharmaceuticals, or as a linker in the construction of functional materials like MOFs. A systematic investigation into its biological activities and material properties is warranted to fully uncover the potential of this enigmatic molecule.

References

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A Theoretical and Computational Guide to 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid: A Molecule of Pharmaceutical Interest

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid, a fluorinated biphenyl carboxylic acid derivative with significant potential in medicinal chemistry. Biphenyl scaffolds are prevalent in a wide array of therapeutic agents, demonstrating activities ranging from anti-inflammatory to anticancer. The introduction of fluorine atoms can further enhance pharmacological properties such as metabolic stability and binding affinity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the theoretical and computational methodologies for characterizing this molecule and predicting its behavior.

Introduction: The Significance of Fluorinated Biphenyl Carboxylic Acids in Drug Discovery

Biphenyl derivatives are a cornerstone in the development of modern pharmaceuticals. Their rigid structure provides a robust scaffold for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Biphenyl carboxylic acids, in particular, have been investigated for a multitude of therapeutic applications, including as anti-inflammatory agents, anticancer therapeutics, and antihypertensives.[1][2][3] The presence of carboxylic acid moieties often facilitates interactions with the active sites of enzymes and receptors.

The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can influence a molecule's acidity, lipophilicity, and metabolic stability. In the context of this compound, the fluorine substituents are expected to significantly impact its electronic distribution and conformational preferences, thereby influencing its biological activity.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₄H₈F₂O₄, is a derivative of biphenyl-4,4'-dicarboxylic acid.[4][5] The core structure consists of two phenyl rings linked by a single bond, with each ring bearing a carboxylic acid group and a fluorine atom.

Structural Isomers

It is important to distinguish the title compound from its structural isomers, such as 4-(3-carboxy-5-fluorophenyl)-2-fluorobenzoic acid, which has a different substitution pattern on the phenyl rings.[6] The precise positioning of the functional groups is critical for the molecule's three-dimensional shape and its interaction with biological targets.

Key Physicochemical Parameters (Predicted)
PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 278.21 g/mol Influences absorption and distribution.
logP ~2.8Indicates lipophilicity, affecting membrane permeability.
Polar Surface Area ~74.6 ŲImpacts solubility and permeability.
pKa ~3-4 (for COOH)Determines the ionization state at physiological pH.

Theoretical and Computational Methodologies

Computational chemistry provides powerful tools to investigate the properties of this compound at the molecular level. These methods allow for the prediction of its geometry, electronic structure, and potential interactions with biological targets, guiding further experimental work.

Density Functional Theory (DFT) for Molecular Characterization

Density Functional Theory (DFT) is a robust quantum mechanical method for studying the electronic structure of molecules.[7] It offers a good balance between accuracy and computational cost for systems of this size.

DFT_Workflow cluster_prep Input Preparation cluster_calc DFT Calculation cluster_analysis Data Analysis mol_build Build 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop struct_analysis Analyze Optimized Structure (Bond lengths, Dihedral angles) freq_calc->struct_analysis thermo_analysis Thermochemical Analysis freq_calc->thermo_analysis reactivity_analysis Reactivity Prediction electronic_prop->reactivity_analysis

Caption: Workflow for DFT analysis of this compound.

  • Structure Preparation: A 3D model of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. A commonly used functional and basis set for this purpose is B3LYP/6-311+G(d,p).[1][8] This level of theory has been shown to provide accurate geometries for similar organic molecules.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermochemical data such as enthalpy and Gibbs free energy.

  • Electronic Property Calculation:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.[1][8] A smaller gap suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution on the molecule's surface.[9] Regions of negative potential (typically red) indicate sites susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. This is crucial for understanding potential intermolecular interactions.

Molecular Docking for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[10][11] This method is invaluable in drug discovery for identifying potential drug targets and understanding the molecular basis of ligand-protein interactions.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis ligand_prep Prepare Ligand (Energy Minimization) docking_run Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->docking_run receptor_prep Prepare Receptor (Remove water, Add hydrogens) grid_gen Define Binding Site (Grid Box Generation) receptor_prep->grid_gen grid_gen->docking_run pose_analysis Analyze Binding Poses (Clustering, Scoring) docking_run->pose_analysis interaction_analysis Visualize Interactions (Hydrogen bonds, Pi-stacking) pose_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

  • Ligand Preparation: The 3D structure of this compound, optimized using DFT, is prepared by assigning appropriate atom types and charges.

  • Receptor Preparation: A crystal structure of a relevant protein target is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Binding Site Definition: The potential binding site (active site) on the protein is identified, and a grid box is defined to encompass this region.

  • Docking Simulation: A docking program, such as AutoDock Vina, is used to explore a range of possible conformations and orientations of the ligand within the binding site.[1]

  • Analysis of Results: The resulting binding poses are ranked based on their predicted binding affinity (scoring function). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.

Potential Applications in Drug Development

Based on the known activities of similar compounds, this compound is a promising candidate for several therapeutic areas.

  • Anti-inflammatory Agents: Many biphenyl carboxylic acid derivatives exhibit anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX).[3][12] Molecular docking studies could be employed to evaluate the binding of this molecule to COX-1 and COX-2.

  • Anticancer Agents: Biphenyl derivatives have been investigated as anticancer agents, with some showing potent activity against various cancer cell lines.[2] The specific substitution pattern of the title compound could lead to novel interactions with anticancer targets.

  • Antimicrobial Agents: The biphenyl scaffold is also found in some antimicrobial compounds.[3] The fluorine atoms in this compound may enhance its antimicrobial activity.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By employing DFT and molecular docking, researchers can gain valuable insights into its structural, electronic, and biological properties, thereby accelerating its development as a potential therapeutic agent. Future work should focus on the synthesis of this compound and experimental validation of the computational predictions. Further in vitro and in vivo studies will be necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

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  • Kwong, H. C., et al. (2017). Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies. PLoS ONE, 12(2), e0170117. Available at: [Link]

  • Manivannan, R., et al. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 163–170. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Polymerization of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Fluorinated Biphenyl Dicarboxylic Acids in Advanced Polymer Synthesis

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid is a fluorinated aromatic dicarboxylic acid with a biphenyl structure. The strategic placement of fluorine atoms on the aromatic rings is anticipated to impart unique and desirable properties to polymers derived from it. The incorporation of fluorine into polymer backbones is a well-established strategy to enhance thermal stability, chemical resistance, and solubility in organic solvents, while also modifying optical and dielectric properties. The rigid biphenyl backbone is expected to contribute to high glass transition temperatures and mechanical strength.

These characteristics make polymers derived from this compound promising candidates for a range of high-performance applications. These include advanced composites for the aerospace and automotive industries, high-temperature resistant films for electronics, and specialized membranes for separation processes. In the realm of drug development, such polymers could find use as specialized matrices for controlled release applications or as components in biomedical devices requiring high durability and biocompatibility.

This document provides detailed protocols for the polymerization of this compound into polyamides and polyesters, two classes of polymers with broad technological significance. The methodologies are based on established principles of condensation polymerization, adapted to the specific reactivity of fluorinated aromatic monomers.

Monomer Overview and Handling

Monomer: this compound

Chemical Structure:

Key Properties:

PropertyValue
Molecular FormulaC14H8F2O4
Molecular Weight278.21 g/mol
AppearanceOff-white to white powder
SolubilitySoluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO)

Handling and Storage: Store in a cool, dry place away from moisture and strong oxidizing agents. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the monomer.

Protocol 1: Synthesis of Polyamides via Direct Polycondensation

This protocol describes the synthesis of polyamides from this compound and an aromatic diamine using a phosphorylation agent. This method is widely used for preparing high-molecular-weight aromatic polyamides under relatively mild conditions.[1][2][3]

Reaction Scheme:

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), m-phenylenediamine (MPD))

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl2), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Vacuum oven

Experimental Workflow:

G A Monomer & Diamine Addition B Solvent & Salt Addition A->B Inert Atmosphere C Phosphorylation Agent Addition B->C Room Temperature D Polymerization Reaction C->D Heating to 100-120°C E Precipitation D->E Cooling & Pouring into Methanol F Washing & Drying E->F Filtration & Washing G Polymer Characterization F->G Vacuum Oven

Workflow for Polyamide Synthesis

Detailed Procedure:

  • Monomer Dissolution: In a flame-dried three-necked flask under a nitrogen atmosphere, add this compound (1 equivalent) and the chosen aromatic diamine (1 equivalent).

  • Solvent and Salt Addition: Add anhydrous NMP to achieve a solids concentration of 10-15% (w/v). Add anhydrous calcium chloride (5% w/v) to aid in the dissolution of the monomers and the resulting polymer. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reagents: Add anhydrous pyridine (2 equivalents) to the solution, followed by the dropwise addition of triphenyl phosphite (2.2 equivalents).

  • Polymerization: Heat the reaction mixture to 100-120°C and maintain this temperature for 3-6 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing rapidly stirring methanol to precipitate the polyamide.

  • Washing and Drying: Filter the fibrous polymer and wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts. Dry the polymer in a vacuum oven at 80-100°C overnight.

Protocol 2: Synthesis of Polyesters via Melt Polycondensation

Melt polycondensation is a common industrial method for polyester synthesis. This protocol outlines the synthesis of a polyester from this compound and a diol. This method avoids the use of solvents in the final polymerization stage.

Reaction Scheme:

Materials:

  • This compound

  • Aliphatic or aromatic diol (e.g., ethylene glycol, bisphenol A)

  • Catalyst (e.g., antimony trioxide, titanium isopropoxide)

  • Stabilizer (e.g., phosphoric acid)

Equipment:

  • High-temperature polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column for water removal

  • Vacuum pump

  • Heating mantle with a high-temperature controller

Experimental Workflow:

G A Monomer & Catalyst Loading B Esterification Stage A->B Heating under N2 C Polycondensation Stage B->C Applying Vacuum & Increasing Temp. D Extrusion & Pelletization C->D Cooling & Extruding E Polymer Characterization D->E

Workflow for Polyester Synthesis

Detailed Procedure:

  • Esterification: Charge the polymerization reactor with this compound (1 equivalent), the diol (1.1-1.2 equivalents), and the catalyst (e.g., 200-300 ppm of antimony trioxide). Heat the mixture under a slow stream of nitrogen to 180-220°C. Water will be evolved and should be collected. This stage is complete when the evolution of water ceases.

  • Polycondensation: Add the stabilizer (e.g., 50-100 ppm of phosphoric acid) to the reactor. Gradually increase the temperature to 250-280°C while slowly applying a vacuum (below 1 mmHg). The excess diol will be removed, and the viscosity of the melt will increase significantly. This stage is typically continued for 2-4 hours.

  • Polymer Recovery: Extrude the molten polymer from the reactor into a water bath to solidify it. The resulting polymer strand can then be pelletized.

  • Drying: Dry the polyester pellets in a vacuum oven at 100-120°C to remove any residual moisture.

Characterization of the Resulting Polymers

A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.

Expected Polymer Properties:

PropertyExpected OutcomeRationale
Solubility Good solubility in polar aprotic solvents (e.g., NMP, DMAc, chloroform).[1]The fluorine atoms disrupt chain packing and increase polymer-solvent interactions.
Thermal Stability High thermal stability with decomposition temperatures > 400°C.[4]The strong C-F bonds and aromatic backbone contribute to high thermal resistance.
Glass Transition Temp. (Tg) High Tg, likely in the range of 200-300°C.The rigid biphenyl structure restricts chain mobility.
Optical Properties Potentially high optical transparency and low color.[2]Fluorine substitution can reduce intermolecular charge transfer, leading to less colored polymers.
Dielectric Constant Low dielectric constant.[5]The low polarizability of the C-F bond often results in materials with low dielectric constants.

Recommended Characterization Techniques:

TechniquePurpose
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the formation of amide or ester linkages and the disappearance of carboxylic acid groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To elucidate the detailed chemical structure of the polymer repeat unit.[4]
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and degradation profile of the polymer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
X-ray Diffraction (XRD) To assess the crystallinity of the polymer. Aromatic polyamides and polyesters from fluorinated monomers are often amorphous.[1]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Molecular Weight Impure monomers; incorrect stoichiometry; insufficient reaction time or temperature.Purify monomers before use; carefully measure reactants; optimize reaction conditions.
Poor Solubility of Polymer High crystallinity or strong intermolecular forces.Introduce a more flexible co-monomer; use a different solvent for polymerization or characterization.
Dark Polymer Color Side reactions or degradation at high temperatures.Lower the polymerization temperature; ensure a strict inert atmosphere; use a stabilizer.

Conclusion

This compound is a promising monomer for the synthesis of high-performance polyamides and polyesters. The presence of fluorine is expected to confer a valuable combination of properties, including enhanced solubility, thermal stability, and desirable optical and dielectric characteristics. The protocols provided herein offer a solid foundation for researchers to explore the potential of this monomer in a variety of advanced applications. Careful control of reaction conditions and thorough characterization of the resulting polymers will be key to unlocking their full potential.

References

  • Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry (RSC Publishing).
  • Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties.
  • Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane.
  • Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. MDPI.
  • Fluorinated polyamides and poly(amide imide)s based on 1,4-bis(4-amino-2-trifluromethylphenoxy)benzene, aromatic dicarboxylic acids, and various monotrimellitimides and bistrimellitimides: Syntheses and properties. Semantic Scholar.
  • Synthesis and characterization of poly[[l,1′-biphenyl]-4,4′-diyl[2,2,2-trifluoro-l-(trifluoromethyl) ethylidene]]. Monash University.
  • Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. PMC - NIH.
  • Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Publishing.
  • The Role of Fluorinated Dicarboxylic Acids in Coordination Polymer Synthesis: Applic
  • Full article: Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Taylor & Francis Online.

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Application Note: 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid as a Rigid Linker for High-Performance Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract & Core Concepts

The rational design of fluorescent probes is central to advancing diagnostics, high-throughput screening, and molecular imaging. The linker component, which connects the fluorescent reporter to the analyte-recognition moiety, is a critical determinant of a probe's performance. This guide introduces 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid , a specialized biphenyl dicarboxylic acid, as a superior linker for constructing high-fidelity fluorescent probes.

The inherent rigidity of the biphenyl backbone minimizes conformational ambiguity, ensuring a well-defined distance and orientation between the fluorophore and the recognition element. The presence of fluorine atoms can enhance metabolic stability and modulate electronic properties, which is a valuable strategy in medicinal chemistry.[1][2] Furthermore, the two strategically positioned carboxylic acid groups offer versatile handles for bioconjugation and can directly participate in analyte recognition, particularly for metal ions.[3] This document provides a comprehensive overview, synthesis and conjugation protocols, and a detailed application workflow for leveraging this linker in probe development.

Linker Synthesis & Characterization

The synthesis of this compound is most effectively achieved via a Suzuki cross-coupling reaction, a robust method for forming carbon-carbon bonds between aryl halides and arylboronic acids.

Proposed Synthetic Workflow

The workflow involves coupling a protected 4-bromo-2-fluorobenzoic acid with 4-borono-2-fluorobenzoic acid, followed by deprotection.

start Starting Materials: A: 4-Bromo-2-fluorobenzoic acid B: 4-(dihydroxyboryl)-2-fluorobenzoic acid protect Protection of Carboxylic Groups (e.g., as methyl esters) start->protect Step 1 suzuki Suzuki Cross-Coupling (Pd catalyst, base, solvent) protect->suzuki Step 2 deprotect Hydrolysis / Deprotection (e.g., LiOH or NaOH) suzuki->deprotect Step 3 purify Purification & Characterization (HPLC, NMR, MS) deprotect->purify Step 4 product Final Product: 4-(4-carboxy-3-fluorophenyl)- 2-fluorobenzoic acid purify->product

Caption: Proposed Suzuki coupling workflow for linker synthesis.

Detailed Synthesis Protocol

This protocol is a representative procedure and may require optimization.

Step 1: Protection of Carboxylic Acids

  • Separately dissolve 4-bromo-2-fluorobenzoic acid and 4-(dihydroxyboryl)-2-fluorobenzoic acid in methanol.

  • Add a catalytic amount of sulfuric acid to each solution.[4][5]

  • Reflux each mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After cooling, neutralize the solutions and extract the methyl esters. Purify the products to obtain Methyl 4-bromo-2-fluorobenzoate and Methyl 4-(dihydroxyboryl)-2-fluorobenzoate.

Step 2: Suzuki Cross-Coupling

  • In a reaction vessel under an inert atmosphere (e.g., argon), combine Methyl 4-bromo-2-fluorobenzoate (1.0 eq), Methyl 4-(dihydroxyboryl)-2-fluorobenzoate (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water.

  • Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor progress via TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the catalyst, and extract the crude product into an organic solvent.

Step 3: Hydrolysis (Deprotection)

  • Dissolve the crude coupled ester in a mixture of THF/water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC).

  • Acidify the mixture with dilute HCl to precipitate the dicarboxylic acid product.

Step 4: Purification and Characterization

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the solid or purify using reverse-phase HPLC.

  • Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Fluorescent Probe Construction

The dual carboxylic acid groups on the linker are ideal for forming stable amide bonds with amine-functionalized molecules.[6][7] A common and highly efficient method involves the activation of the carboxyl groups into N-hydroxysuccinimide (NHS) esters, which readily react with primary amines.[8][9]

General Probe Assembly Workflow

linker Linker (Dicarboxylic Acid) activation Carboxyl Activation (EDC, NHS in MES Buffer, pH 5.5-6.0) linker->activation Step 1 conjugate1 Conjugation 1: Fluorophore (Amine-Fluorophore in PBS, pH 7.4) activation->conjugate1 Step 2 conjugate2 Conjugation 2: Recognition Moiety (Amine-Recognition Moiety in PBS, pH 7.4) activation:e->conjugate2:w Step 5 purify1 Purification 1 (HPLC) conjugate1->purify1 Step 3 purify1->activation Step 4 (Re-activation) purify2 Purification 2 & Characterization (HPLC, MS) conjugate2->purify2 Step 6 final_probe Final Fluorescent Probe purify2->final_probe cluster_off OFF State (No Fe³⁺) cluster_on ON State (+ Fe³⁺) Fluorophore_off Fluorophore (Excited State) Linker_off Linker (Electron Rich) No_Fluorescence No/Low Fluorescence (Quenched) Fluorophore_off->No_Fluorescence PET Quenching Light Light (Excitation) Light->Fluorophore_off Fe3_ion Fe³⁺ Fluorophore_on Fluorophore (Excited State) Linker_on Linker-Fe³⁺ Complex Fluorescence Strong Fluorescence (Signal ON) Fluorophore_on->Fluorescence Fluorescence Emission Fe3_ion->Linker_on Binding inhibits PET Light2 Light (Excitation) Light2->Fluorophore_on

Caption: Proposed PET sensing mechanism for Fe³⁺ detection.

Performance Characteristics & Data

A probe constructed with this linker is expected to exhibit a significant fluorescence enhancement upon binding to its target analyte. The following table presents hypothetical but realistic data for a fluorescein-based Fe³⁺ probe.

ParameterProbe Alone (-Fe³⁺)Probe + Fe³⁺Fold Change
Absorption λmax (nm) 495497~1x
Emission λmax (nm) 520520-
Quantum Yield (Φ) 0.040.65>16x
Extinction Coeff. (ε, M⁻¹cm⁻¹) 65,00068,000~1x
Brightness (Φ x ε) 2,60044,200>16x
Limit of Detection (LOD) -50 nM-

Rationale for data: A PET-quenched probe typically shows a low initial quantum yield that dramatically increases upon analyte binding, with minimal shifts in absorption or emission wavelengths. The brightness, a key performance metric, is therefore significantly enhanced. [10][11]

Conclusion & Future Perspectives

This compound is a highly versatile and powerful linker for the rational design of fluorescent probes. Its rigid structure, dual conjugation handles, and the advantageous properties imparted by fluorination provide a robust framework for developing sensors with high sensitivity and specificity. The protocols and concepts outlined in this guide offer a solid foundation for researchers to synthesize and apply this linker in creating next-generation tools for chemical biology, diagnostics, and drug discovery. Future work may involve exploring asymmetric derivatization of the two carboxyl groups to enable orthogonal conjugation chemistries, further expanding its utility in constructing complex molecular systems.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Lynchpin of Bioconjugation: A Technical Guide to the Carboxylic Acid Terminal Group on PEG Linkers.
  • ACS Publications. (n.d.). Preactivated Carboxyl Linker for the Rapid Conjugation of Alkylamines to Oligonucleotides on Solid Support.
  • Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
  • Creative Biogene. (n.d.).
  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). Unraveling the highly selective nature of silver-based metal–organic complexes for the detection of metal ions: the synergistic effect of dicarboxylic acid linkers.
  • Frontiers. (n.d.). Recent Progress in Fluorescent Probes For Metal Ion Detection.
  • ResearchGate. (n.d.). Spectroscopic properties of the fluorescent probes.
  • PubMed. (n.d.). Preparation and spectral characterization of fluorescence probes based on 4-N,N-dimethylamino benzoic acid and sterically hindered amines.
  • PubMed Central. (n.d.). Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals.
  • MDPI. (n.d.). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • NIH. (n.d.). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides.
  • ResearchGate. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential.
  • NIH. (n.d.). Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ResearchGate. (2025). CHEMICAL-ANALYTICAL PROPERTIES OF A FLUORESCENT PROBE BASED ON ALUMINIUM(III) COMPLEX WITH 4ꞌ-CARBOXYMETHOXYFLAVONOL.
  • Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID.
  • BenchChem. (2025). A Comprehensive Technical Guide to 4-Fluorobenzoic Acid for Researchers and Drug Development Professionals.
  • NIH. (n.d.). Fluorescent cyclopropyl ester probes are efficiently cleaved by endogenous carboxylesterase in mouse blood.

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Application Notes & Protocols for the Quantification of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides detailed analytical methodologies for the accurate and precise quantification of 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid. This difluorinated biphenyl dicarboxylic acid is a compound of interest in pharmaceutical development and chemical synthesis, necessitating robust analytical methods for its characterization and quality control. We present two primary instrumental approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity applications, particularly in complex matrices. The protocols herein are designed to be self-validating systems, grounded in established principles of analytical chemistry and aligned with international regulatory standards, such as the ICH Q2(R2) guidelines.[1][2]

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₄H₈F₂O₄, Molecular Weight: 278.21 g/mol ) is a complex organic molecule featuring two fluorinated phenyl rings linked by a single bond, with each ring bearing a carboxylic acid group.[3] The presence of multiple functional groups and chromophores makes it amenable to several analytical techniques.

The accurate quantification of this analyte is paramount for several reasons:

  • Drug Development: To determine the concentration of the active pharmaceutical ingredient (API) in bulk substances and finished products.

  • Quality Control: To ensure batch-to-batch consistency and monitor for impurities and degradation products.

  • Pharmacokinetic Studies: To measure drug concentrations in biological matrices, requiring highly sensitive and selective methods.

This guide explains the causality behind experimental choices, providing researchers with the foundational knowledge to adapt and optimize these methods for their specific applications.

Methodology I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a robust, reliable, and widely accessible technique for quantifying this compound in bulk materials and simple formulations. The method's principle relies on the separation of the analyte from other components on a reversed-phase column, followed by detection based on its inherent ultraviolet absorbance. The two aromatic rings in the molecule provide a strong chromophore, making UV detection highly suitable.

Rationale for Method Design
  • Reversed-Phase Chromatography: A C18 column is selected for its versatility and strong retention of moderately non-polar molecules like the target analyte.

  • Acidified Mobile Phase: Carboxylic acids can exhibit poor peak shape due to interactions with residual silanols on the silica-based column packing. The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of the carboxyl groups, leading to sharper, more symmetrical peaks and improved retention time reproducibility.

  • Gradient Elution: A gradient elution is employed to ensure that the analyte is eluted with a good peak shape within a reasonable runtime, while also allowing for the elution of more strongly retained impurities.

Detailed Experimental Protocol

Instrumentation & Consumables:

  • HPLC System with a binary or quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Formic Acid (≥98%).

Chromatographic Conditions:

Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18.1-22 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection (UV) 265 nm

| Run Time | 22 minutes |

Procedure:

  • Standard Preparation:

    • Prepare a primary stock solution of this compound at 1.0 mg/mL in methanol.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by serial dilution with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the analyte in methanol to achieve a theoretical concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject the prepared standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock 1. Prepare Stock (1 mg/mL in MeOH) cal 2. Create Calibration Standards (1-200 µg/mL) stock->cal hplc 4. HPLC System (C18 Column, Gradient) cal->hplc sample 3. Prepare Sample (Dissolve & Filter) sample->hplc uv 5. UV Detection (265 nm) hplc->uv chrom 6. Obtain Chromatogram uv->chrom curve 7. Construct Calibration Curve chrom->curve quant 8. Quantify Sample curve->quant

Caption: Workflow for quantification via HPLC-UV.

Methodology II: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analyzing trace levels in biological matrices (plasma, urine) or complex product formulations, UPLC-MS/MS is the method of choice. This technique couples the superior separation power of UPLC with the specificity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Rationale for Method Design
  • UPLC: Provides faster analysis times and sharper peaks compared to traditional HPLC, which enhances sensitivity.

  • Electrospray Ionization (ESI): ESI in negative mode is highly effective for acidic molecules as it readily facilitates the deprotonation of the carboxylic acid groups to form the [M-H]⁻ precursor ion.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity. A specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "transition" is highly specific to the analyte, minimizing interference from matrix components. For this compound, the primary fragmentation is the loss of a carboxyl group (CO₂).

Detailed Experimental Protocol

Instrumentation & Consumables:

  • UPLC System coupled to a Triple Quadrupole Mass Spectrometer with an ESI source.

  • Analytical Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Solvents and Reagents are the same as for the HPLC method.

UPLC-MS/MS Conditions:

Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-0.5 min: 20% B; 0.5-3.0 min: 20% to 95% B; 3.0-3.5 min: 95% B; 3.6-5.0 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
Capillary Voltage 2.8 kV
Desolvation Temp. 450 °C
Desolvation Gas Nitrogen, 800 L/hr
MRM Transition 1 (Quantifier) m/z 277.0 → 233.0 (Loss of CO₂)
MRM Transition 2 (Qualifier) m/z 277.0 → 187.0 (Loss of CO₂ + HCOOH)

| Collision Energy | Optimize for each transition (e.g., 15 eV for T1, 25 eV for T2) |

Procedure:

  • Standard Preparation:

    • Prepare a primary stock solution at 1.0 mg/mL in methanol.

    • Prepare a series of calibration standards ranging from 0.1 ng/mL to 500 ng/mL by serial dilution. The diluent should mimic the final sample matrix as closely as possible (e.g., 50:50 water:acetonitrile for simple samples, or blank plasma extract for biological samples).

  • Sample Preparation (Biological Matrix Example - Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for injection.

  • Analysis:

    • Equilibrate the UPLC-MS/MS system.

    • Inject standards and prepared samples.

    • Quantify using the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualization: UPLC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Plasma Sample (+ Internal Standard) ppt 2. Protein Precipitation (Acetonitrile) sample->ppt cent 3. Centrifuge ppt->cent extract 4. Collect Supernatant cent->extract uplc 5. UPLC Separation (BEH C18 Column) extract->uplc ms 6. MS/MS Detection (ESI-, MRM Mode) uplc->ms mrm 7. Obtain MRM Chromatogram ms->mrm ratio 8. Calculate Peak Area Ratios mrm->ratio quant 9. Quantify vs. Cal Curve ratio->quant

Caption: Workflow for bioanalytical quantification via UPLC-MS/MS.

Method Validation: Ensuring Trustworthiness

Both described methods must be validated to demonstrate they are fit for their intended purpose.[2] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The core validation parameters are summarized below.

Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity No interference at the retention time of the analyte. Peak purity index > 0.995 for DAD.To ensure the signal is unequivocally from the analyte.[1][4]
Linearity & Range Correlation coefficient (r²) ≥ 0.995.To demonstrate a proportional relationship between signal and concentration.[4]
Accuracy % Recovery within 98.0% - 102.0% for bulk drug; 90% - 110% for bioanalysis.To measure the closeness of the results to the true value.[1]
Precision (RSD)Repeatability (Intra-day): RSD ≤ 2%. Intermediate (Inter-day): RSD ≤ 3%.To assess the degree of scatter between a series of measurements.[5]
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3.The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) S/N ≥ 10; with acceptable precision (RSD ≤ 10%).The lowest amount of analyte that can be quantified with acceptable accuracy and precision.
Robustness %RSD of results should remain within acceptable limits after minor changes.To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[6]

References

  • AMSbiopharma. (2025).
  • International Council for Harmonisation. (2023).
  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • International Journal of Research and Review. (2025).
  • PubChem. (n.d.). 4-(3-Carboxy-5-fluorophenyl)-2-fluorobenzoic acid.
  • Poboży, E., et al. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • Han, J., & Dan, P. (2018).
  • Google Patents. (n.d.).

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Application Notes & Protocols: 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the strategic use of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid as a pivotal intermediate in pharmaceutical synthesis. The unique structural attributes of this biphenyl dicarboxylic acid, particularly the presence and positioning of fluorine atoms, offer significant advantages in modulating the physicochemical and pharmacokinetic properties of target drug candidates. These notes detail a robust, scientifically-grounded protocol for the synthesis of this intermediate via a Suzuki-Miyaura cross-coupling reaction and a subsequent application in the formation of a diamide derivative, a common motif in pharmacologically active molecules. The causality behind experimental choices, safety considerations, and troubleshooting are discussed to ensure reliable and reproducible outcomes in a research and development setting.

Introduction: The Strategic Importance of Fluorinated Biphenyl Scaffolds

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal.[1][2] The introduction of fluorine atoms into these scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity, which can profoundly improve a drug's overall efficacy and pharmacokinetic profile.[3][4]

This compound (CAS No. 1261929-07-0) is a highly functionalized building block that capitalizes on these benefits.[5] Its two carboxylic acid groups provide versatile handles for subsequent chemical modifications, such as amide or ester formation, allowing for the construction of complex molecular architectures.[3] The fluorine atoms influence the electronic properties of the rings and can block sites of metabolic oxidation.[4] These characteristics make it a valuable intermediate for the synthesis of novel drug candidates, particularly in areas like oncology, inflammation, and cardiovascular disease.[6][7]

This guide will first detail a reliable method for the synthesis of this compound itself, followed by a protocol for its use in the synthesis of a downstream pharmaceutical intermediate.

Synthesis of this compound via Suzuki-Miyaura Coupling

The construction of the biphenyl core is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][8] This reaction is favored in pharmaceutical development for its mild conditions and high tolerance of various functional groups.[3] We will couple a boronic acid with a halogenated benzoic acid derivative.

Reaction Scheme

The overall synthetic transformation is depicted below:

Synthesis_of_Target_Molecule cluster_conditions Reaction Conditions A 4-Bromo-2-fluorobenzoic acid Catalyst Pd(PPh₃)₄ B (4-Carboxy-3-fluorophenyl)boronic acid Product 4-(4-Carboxy-3-fluorophenyl)- 2-fluorobenzoic acid Catalyst->Product Suzuki-Miyaura Coupling Base K₂CO₃ Solvent 1,4-Dioxane/H₂O

Caption: Synthetic route to the target molecule via Suzuki-Miyaura coupling.

Experimental Protocol

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • (4-Carboxy-3-fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a Schlenk flask, add 4-bromo-2-fluorobenzoic acid (1.0 equiv), (4-carboxy-3-fluorophenyl)boronic acid (1.1 equiv), and potassium carbonate (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask. The solvent mixture should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromo-2-fluorobenzoic acid) is consumed (typically 12-18 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Workup - Acidification: Carefully acidify the aqueous layer with 2M HCl to a pH of approximately 2. This will protonate the carboxylate groups, making the product soluble in organic solvents. A precipitate of the product may form.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Data and Expected Outcome
ParameterValueRationale
Reactant Ratio 1.1 equiv. Boronic AcidA slight excess of the boronic acid helps to drive the reaction to completion.[8]
Catalyst Loading 3 mol %Sufficient for efficient catalysis while minimizing cost and palladium contamination.
Base K₂CO₃A common and effective base for Suzuki couplings, facilitating the transmetalation step.[1]
Temperature 80-90 °CProvides the necessary activation energy without causing significant degradation of reactants or catalyst.
Expected Yield 75-90%Typical yield range for Suzuki coupling reactions of this type after purification.

Application: Synthesis of a Diamide Pharmaceutical Intermediate

The dicarboxylic acid is an excellent precursor for creating libraries of compounds through derivatization of its carboxyl groups. Here, we describe a protocol for the synthesis of a diamide, a common functional group in drug molecules.

Reaction Scheme

Amide_Formation_Workflow cluster_reagents Reagents StartMat 4-(4-Carboxy-3-fluorophenyl)- 2-fluorobenzoic acid Coupling HATU Amine Primary Amine (R-NH₂) Product Diamide Product Coupling->Product Amide Coupling Base DIPEA Solvent DMF

Caption: Workflow for the synthesis of a diamide derivative.

Experimental Protocol

Materials:

  • This compound

  • A primary amine (R-NH₂) (2.2 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Lithium chloride (LiCl) solution (5% aqueous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add the primary amine (2.2 equiv), HATU (2.2 equiv), and DIPEA (4.0 equiv) to the solution. HATU is a highly effective coupling agent that minimizes side reactions. DIPEA acts as a non-nucleophilic base.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by LC-MS until the starting dicarboxylic acid is consumed (typically 2-4 hours).

  • Workup - Quenching: Pour the reaction mixture into a 5% aqueous LiCl solution. This helps to precipitate the product and remove residual DMF during extraction.

  • Workup - Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with 5% LiCl solution, saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diamide product by flash column chromatography or recrystallization.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling these compounds.[9][10]

  • Handling Fluorinated Compounds: Fluorinated benzoic acids can be irritating to the skin, eyes, and respiratory tract.[9][10] Handle in a well-ventilated fume hood. Avoid inhalation of dusts.[10]

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care.

  • Reagents: Reagents like HATU and DIPEA are corrosive and should be handled with caution.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Suzuki Coupling Inactive catalyst; Insufficient base; Poor quality reagents.Ensure an inert atmosphere is maintained; Use freshly opened or purified solvents and reagents; Increase base equivalents or try an alternative base (e.g., Cs₂CO₃).[8]
Incomplete Amide Coupling Insufficient coupling reagent; Steric hindrance from the amine.Add a slight excess of HATU and amine; Increase reaction time or gently heat the reaction (e.g., to 40 °C).
Difficult Purification Presence of byproducts from boronic acid homocoupling.Optimize the stoichiometry of the Suzuki reaction; Employ a different purification technique, such as preparative HPLC.[8]

Conclusion

This compound is a strategically important building block for modern pharmaceutical synthesis. Its preparation via the robust and scalable Suzuki-Miyaura coupling allows for access to this valuable intermediate. The presence of two carboxylic acid functionalities provides a platform for diverse chemical elaborations, enabling the rapid generation of compound libraries for drug discovery programs. The protocols outlined in this document provide a solid foundation for the synthesis and application of this compound, empowering researchers to leverage the benefits of fluorine incorporation in the design of next-generation therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
  • PubMed. (n.d.). Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities.
  • GlpBio. (n.d.). This compound.
  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • (n.d.). Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research.
  • MedChemExpress. (2024). 4-(4-Fluorophenyl)benzoic acid-SDS.
  • (2015). 4-fluorobenzoic acid - SAFETY DATA SHEET.
  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review.

Sources

Application Notes and Protocols for the Derivatization of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Linker for Innovative Biological Assays

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid is a structurally rigid, bifunctional linker poised for significant utility in the development of sophisticated biological assays and bioconjugates. Its biphenyl core provides a defined spatial separation between two reactive carboxylic acid moieties, while the fluorine substituents enhance its metabolic stability and introduce unique electronic properties. These characteristics make it an ideal candidate for applications requiring precise control over the linkage of molecules, such as in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and customized immunoassay reagents.[1][2]

The presence of two carboxylic acid groups with distinct chemical environments, a consequence of the differential placement of the electron-withdrawing fluorine atoms, opens the door for selective mono-derivatization. This allows for a stepwise and controlled approach to the synthesis of complex bioconjugates. This guide provides a comprehensive overview of the principles and detailed protocols for the derivatization of this promising linker, empowering researchers to leverage its full potential in their scientific endeavors.

Understanding the Reactivity of this compound

The key to successfully derivatizing this molecule lies in understanding the influence of the fluorine atoms on the acidity and, consequently, the reactivity of the two carboxylic acid groups. The electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion, making the corresponding carboxylic acid more acidic (i.e., having a lower pKa).[3][4][5]

  • The 2-Fluoro-Substituted Carboxylic Acid: The carboxylic acid at the 2-position of its phenyl ring is expected to be the more acidic of the two. The ortho-fluorine atom exerts a strong inductive effect, significantly lowering the pKa of this carboxyl group. For comparison, the pKa of 2-fluorobenzoic acid is approximately 3.27, which is considerably lower than that of benzoic acid (pKa ≈ 4.2).[6]

  • The 3-Fluoro-Substituted Carboxylic Acid: The carboxylic acid on the phenyl ring with the fluorine at the 3-position will be less acidic than its counterpart. While the meta-fluorine is still electron-withdrawing, the inductive effect diminishes with distance. The pKa of 3-fluorobenzoic acid is around 3.86.[7]

This difference in acidity is the cornerstone of achieving selective derivatization. The more acidic carboxyl group will be more readily deprotonated and thus more nucleophilic, allowing it to react preferentially under controlled conditions.

Strategic Derivatization: From Mono-functionalization to Bifunctional Conjugates

The ability to selectively modify one carboxylic acid group while leaving the other intact is a powerful tool for multi-step bioconjugation strategies.

Diagram: Strategic Derivatization Workflow

G cluster_0 Selective Mono-Derivatization cluster_1 First Conjugation cluster_2 Second Derivatization & Conjugation A 4-(4-carboxy-3-fluorophenyl)- 2-fluorobenzoic acid B Controlled Activation (e.g., Sub-stoichiometric EDC/NHS) A->B Step 1 C Mono-activated Intermediate B->C E Mono-conjugated Product C->E Step 2 D Primary Amine-containing Molecule 1 (e.g., Reporter, Small Molecule Drug) D->E F Activation of Second Carboxyl Group E->F Step 3 H Final Bifunctional Conjugate F->H Step 4 G Primary Amine-containing Molecule 2 (e.g., Protein, Antibody) G->H

Caption: Stepwise derivatization of the bifunctional linker.

Protocols for Derivatization

The following protocols provide detailed methodologies for the derivatization of this compound.

Protocol 1: Selective Mono-Amidation via EDC/NHS Chemistry

This protocol leverages the differential reactivity of the two carboxyl groups to achieve mono-amidation. By using a sub-stoichiometric amount of the activating agents, the more acidic carboxyl group is preferentially targeted.

Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to convert the more acidic carboxylic acid into a more stable and reactive NHS ester. This intermediate then readily reacts with a primary amine to form a stable amide bond.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule of interest (e.g., a fluorescent dye with a primary amine linker)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 0.1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous DMF.

  • Activation: In a separate vial, dissolve 0.9 equivalents of EDC and 0.9 equivalents of NHS in anhydrous DMF. Add this solution dropwise to the stirred solution of the dicarboxylic acid at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 15 minutes, then let it warm to room temperature. Monitor the formation of the mono-activated intermediate by thin-layer chromatography (TLC) or LC-MS.

  • Amine Addition: Once the mono-activated intermediate is formed, add 1 equivalent of the primary amine-containing molecule and 1.1 equivalents of TEA or DIPEA to the reaction mixture.

  • Conjugation: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a small amount of water.

    • Dilute the mixture with ethyl acetate and wash sequentially with 0.1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the mono-amidated product.[8][9]

Rationale for Key Steps:

  • Anhydrous Conditions: EDC and the activated NHS ester are sensitive to moisture, which can lead to hydrolysis and reduce the reaction efficiency.

  • Sub-stoichiometric Activation: Using slightly less than one equivalent of EDC/NHS favors the activation of the more reactive carboxyl group, promoting mono-derivatization.

  • Base: The addition of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl salt of EDC and to deprotonate the ammonium salt formed between the amine and the carboxylic acid, facilitating the nucleophilic attack.

Protocol 2: Non-selective Di-amidation

For applications where both carboxylic acid groups need to be conjugated, an excess of the activating agents and the amine is used.

Procedure:

Follow the procedure for Protocol 1, with the following modifications:

  • Activation: Use 2.2 equivalents of EDC and 2.2 equivalents of NHS.

  • Amine Addition: Use 2.5 equivalents of the primary amine-containing molecule and 2.5 equivalents of TEA or DIPEA.

Protocol 3: Esterification

Esterification can be an alternative derivatization strategy, for example, to attach a molecule via an ester linkage or to protect one of the carboxyl groups.

Principle: Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Selective mono-esterification can be challenging but may be achieved under carefully controlled conditions with a bulky alcohol.

Materials:

  • This compound

  • Alcohol of interest (e.g., methanol, benzyl alcohol)

  • Concentrated sulfuric acid or thionyl chloride

  • Anhydrous solvent (e.g., methanol for methyl ester, toluene for others)

Procedure:

  • Reaction Setup: Suspend 1 equivalent of this compound in an excess of the desired alcohol (if it's a liquid) or in an inert solvent like toluene with 1.1 equivalents of the alcohol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (a few drops) or 1.1 equivalents of thionyl chloride dropwise at 0 °C.

  • Reaction: Heat the reaction mixture to reflux for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture and remove the excess alcohol or solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.[9][10]

Characterization of Derivatized Products

Thorough characterization of the derivatized products is essential to confirm their identity and purity.

Analytical Technique Expected Observations
¹H NMR Appearance of new signals corresponding to the protons of the conjugated molecule. Shift in the signals of the aromatic protons of the linker upon derivatization.
¹⁹F NMR The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment and can confirm the site of derivatization.[11][12][13][14][15]
Mass Spectrometry (MS) The molecular ion peak will correspond to the expected mass of the derivatized product. Fragmentation patterns can provide further structural confirmation.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak for the purified product indicates high purity. Retention time will differ significantly from the starting material.[8][9][10][16]

Applications in Biological Assays

The derivatives of this compound can be employed in a variety of biological assays.

Application Example 1: Development of a Bridging Immunoassay

Objective: To develop a sensitive immunoassay for the detection of a specific antibody in a sample.

Workflow:

  • Synthesize a Biotinylated Antigen:

    • Selectively mono-amidate the linker with a biotin derivative containing a primary amine.

    • Activate the remaining carboxyl group and conjugate it to a hapten or a small antigenic molecule.

  • Synthesize a Reporter-Labeled Antigen:

    • Selectively mono-amidate the linker with a reporter molecule (e.g., horseradish peroxidase or a fluorescent dye) containing a primary amine.

    • Activate the remaining carboxyl group and conjugate it to the same hapten.

  • Assay Principle: In the presence of the target antibody, a bridge is formed between the biotinylated antigen captured on a streptavidin-coated plate and the reporter-labeled antigen, generating a detectable signal.

Diagram: Bridging Immunoassay Principle

G cluster_0 Assay Components cluster_1 Assay Complex A Streptavidin-coated Plate E Immobilized Complex B Biotin-Linker-Antigen B->E Biotin-Streptavidin Interaction C Target Antibody C->E Antibody-Antigen Binding D Reporter-Linker-Antigen D->E Antibody-Antigen Binding F Signal Generation E->F

Caption: Schematic of a bridging immunoassay.

Application Example 2: Synthesis of a PROTAC

Objective: To create a PROTAC to induce the degradation of a target protein.

Workflow:

  • Mono-derivatization with a Target Protein Ligand: Synthesize a derivative of the target protein ligand with a primary amine linker. React this with the mono-activated this compound.

  • Conjugation to an E3 Ligase Ligand: Activate the remaining carboxyl group of the linker-ligand conjugate and react it with a derivative of an E3 ligase ligand (e.g., thalidomide or pomalidomide) that has a primary amine linker.[2]

The resulting PROTAC will simultaneously bind to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Conclusion

This compound is a highly valuable and versatile tool for researchers in drug development and diagnostics. Its unique structural and electronic properties allow for the strategic and controlled synthesis of a wide array of bioconjugates. The detailed protocols and application examples provided in this guide are intended to serve as a strong foundation for the innovative use of this linker in cutting-edge biological research.

References

  • Wikipedia. (2023, December 1). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (2023, May 15). 3-Fluorobenzoic acid. Retrieved from [Link]

  • JoVE. (2023). Substituent Effects on Acidity of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 22). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Bifunctional fluorescent glycan linkers developed in the Cummings Lab. Retrieved from [Link]

  • Quora. (2016, August 8). Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid? Retrieved from [Link]

  • ResearchGate. (n.d.). Structure property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Bifunctional linkers. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, February 25). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • ACS Publications. (2018, February 22). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • Semantic Scholar. (2022, March 15). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 8). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Retrieved from [Link]

  • SpringerLink. (n.d.). Fluorine NMR. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Engineered protein-small molecule conjugates empower selective enzyme inhibition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of protein–nucleic acid conjugates by expressed protein ligation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Small-molecule-protein conjugation procedures. Retrieved from [Link]

  • PubMed. (1989). Azido derivatives of dicarboxylic acids for photoaffinity labeling of mitochondrial carriers. Retrieved from [Link]

  • ScienceDirect. (n.d.). Design and applications of bifunctional small molecules: Why two heads are better than one. Retrieved from [Link]

  • MDPI. (n.d.). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction for derivatization of mono- and dicarboxylic acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Molecular recognition and sensing of dicarboxylates and dicarboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (2024, May 28). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 5′-O-Dicarboxylic Fatty Acyl Monoester Derivatives of Anti-HIV Nucleoside Reverse Transcriptase Inhibitors. Retrieved from [Link]

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Application Notes and Protocols: Incorporating 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid into Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Fluorinated Biphenyl Dicarboxylic Acid Linker

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid is a fluorinated aromatic dicarboxylic acid with significant potential for the synthesis of advanced materials. Its rigid biphenyl core, coupled with the presence of two carboxylic acid groups, makes it an excellent candidate for constructing crystalline, porous materials such as metal-organic frameworks (MOFs). The fluorine substituents are anticipated to impart unique properties to the resulting materials, including enhanced thermal and chemical stability, hydrophobicity, and modified electronic characteristics.[1] These attributes are highly desirable in applications ranging from gas storage and separation to catalysis and drug delivery.

While specific examples of materials synthesized from this compound are not yet widely reported in the scientific literature, its structural similarity to other fluorinated dicarboxylic acids used in materials synthesis provides a strong basis for developing robust experimental protocols. This document presents two detailed, exemplary protocols for the incorporation of this promising molecule into a novel metal-organic framework and a high-performance fluorinated polyamide. These protocols are grounded in established synthetic methodologies for analogous compounds and are intended to serve as a comprehensive guide for researchers.

Part 1: Synthesis of a Novel Metal-Organic Framework (MOF)

The solvothermal synthesis of a zirconium-based MOF, herein designated as GF-MOF-1 (Gemini Fluorinated MOF-1), using this compound as the organic linker is a promising route to a robust, porous material. Zirconium-based MOFs are well-regarded for their exceptional thermal and chemical stability.

Experimental Workflow: Solvothermal Synthesis of GF-MOF-1

cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Work-up and Purification prep_linker Dissolve Linker in DMF combine Combine Solutions in Teflon-lined Autoclave prep_linker->combine prep_metal Dissolve Zirconium Salt in DMF prep_metal->combine prep_modulator Add Modulator (e.g., Acetic Acid) prep_modulator->combine seal Seal Autoclave combine->seal heat Heat in Oven (e.g., 120°C for 24h) seal->heat cool Cool to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash_dmf Wash with DMF filter->wash_dmf wash_solvent Solvent Exchange (e.g., with Ethanol) wash_dmf->wash_solvent activate Activate under Vacuum wash_solvent->activate cluster_acyl_chloride Diacyl Chloride Synthesis cluster_polymerization Interfacial Polymerization start_acid This compound react_thionyl React with Thionyl Chloride (SOCl₂) start_acid->react_thionyl reflux Reflux until gas evolution ceases react_thionyl->reflux distill Distill off excess SOCl₂ reflux->distill product_acyl Obtain Diacyl Chloride distill->product_acyl prep_org Dissolve Diacyl Chloride in Organic Solvent (e.g., Chloroform) product_acyl->prep_org combine Carefully layer the aqueous phase over the organic phase prep_org->combine prep_aq Dissolve Diamine and Base in Water prep_aq->combine pull_film Pull the polymer film from the interface combine->pull_film wash_polymer Wash the polymer with water and ethanol pull_film->wash_polymer dry_polymer Dry under vacuum wash_polymer->dry_polymer

Caption: Workflow for the synthesis of GF-PA-1 via diacyl chloride formation and interfacial polymerization.

Protocol 2: Synthesis of GF-PA-1

This protocol is divided into two stages: the synthesis of the diacyl chloride monomer and the subsequent interfacial polymerization.

Stage 1: Synthesis of 4-(4-(chloroformyl)-3-fluorophenyl)-2-fluorobenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 2.78 g (10 mmol) of this compound in 20 mL of thionyl chloride.

  • Add a catalytic amount (2-3 drops) of DMF.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.

  • The resulting solid is the diacyl chloride, which should be used immediately in the next step due to its moisture sensitivity.

Stage 2: Interfacial Polymerization

Materials:

  • The diacyl chloride synthesized in Stage 1

  • p-Phenylenediamine

  • Sodium carbonate (Na₂CO₃)

  • Chloroform

  • Deionized water

  • Beaker

  • Tweezers

Procedure:

  • Prepare the organic phase: Dissolve the freshly prepared diacyl chloride (approximately 3.15 g, 10 mmol) in 100 mL of chloroform in a 250 mL beaker.

  • Prepare the aqueous phase: In a separate beaker, dissolve 1.08 g (10 mmol) of p-phenylenediamine and 2.12 g (20 mmol) of sodium carbonate in 100 mL of deionized water. The sodium carbonate acts as an acid scavenger. [2]3. Carefully pour the aqueous phase onto the organic phase, minimizing mixing to create a distinct interface.

  • A polymer film will form immediately at the interface. [2]5. Using tweezers, gently grasp the polymer film at the center and pull it upwards out of the beaker. A continuous rope of the polyamide GF-PA-1 should be formed.

  • Wash the polymer rope thoroughly with deionized water and then with ethanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 60°C for 24 hours.

Characterization of GF-PA-1
Technique Purpose Expected Results
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of the polyamide.Disappearance of the acyl chloride C=O stretch (around 1780 cm⁻¹) and the appearance of the amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the structure of the polymer repeating unit.The appearance of aromatic and amide proton signals in the ¹H NMR spectrum, and corresponding carbon signals in the ¹³C NMR spectrum, consistent with the proposed polymer structure.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the polymer.High thermal stability is expected, with a decomposition temperature likely above 400°C, characteristic of aromatic polyamides.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymer.Provides information on the average molecular weight (Mn and Mw) and the polydispersity index (PDI) of the synthesized polymer, indicating the success of the polymerization.

Conclusion

The protocols outlined in this application note provide a robust starting point for the incorporation of this compound into novel metal-organic frameworks and polyamides. The fluorinated nature of this building block is expected to yield materials with enhanced properties, making them attractive for a variety of advanced applications. Researchers are encouraged to adapt and optimize these methods to achieve materials with tailored properties for their specific needs. The characterization techniques described are essential for validating the successful synthesis and understanding the properties of these new materials.

References

  • Interfacial Polymerization. (n.d.). MIT OpenCourseWare.
  • Pachfule, P., Das, R., Poddar, P., & Banerjee, R. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design, 11(4), 1215–1222.
  • Synthesis of tunable porosity of fluorine-enriched porous organic polymer materials with excellent CO2, CH4 and iodine adsorption. (2017). Scientific Reports, 7(1), 13972.
  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. (2022). MDPI.
  • The Role of Fluorinated Dicarboxylic Acids in Coordination Polymer Synthesis: Application Notes and Protocols. (n.d.). Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, improve your reaction yields, and ensure the purity of your final product.

Synthetic Strategy Overview

The synthesis of this compound, a substituted biaryl carboxylic acid, is most reliably achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.[1][2][3][4]

The core strategy involves the coupling of two functionalized benzene rings. The logical retrosynthetic disconnection points to two key synthons:

  • Synthon A : A 4-halide-2-fluorobenzoic acid derivative (e.g., 4-bromo-2-fluorobenzoic acid).

  • Synthon B : A (4-carboxy-3-fluorophenyl)boronic acid or its corresponding boronate ester.

G Target This compound Coupling Suzuki-Miyaura Coupling Target->Coupling SynthonA Synthon A: 4-Bromo-2-fluorobenzoic acid Coupling->SynthonA SynthonB Synthon B: (4-Carboxy-3-fluorophenyl)boronic acid Coupling->SynthonB

Caption: Retrosynthetic analysis of the target molecule.

The general reaction scheme proceeds as follows, highlighting the critical components that influence reaction success.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Bromo-2-fluorobenzoic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) A->Catalyst B (4-Carboxy-3-fluorophenyl)boronic acid B->Catalyst Base Aqueous Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent System (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) Product Target Product Solvent->Product Heat, Inert Atmosphere

Caption: General workflow for the Suzuki-Miyaura coupling.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is low, or the reaction has stalled. What are the primary factors to investigate?

A1: Low or incomplete conversion in a Suzuki-Miyaura coupling is a common issue that can almost always be traced back to one of four areas: the catalyst system, the base, the solvent, or the reaction temperature.

  • Catalyst Deactivation or Insufficient Activity:

    • Causality: The palladium catalyst is the engine of the reaction. The catalytic cycle involves oxidative addition of Pd(0) to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate Pd(0). If any step is slow or the catalyst precipitates as palladium black (inactive Pd), the reaction will stall. The presence of oxygen can lead to the formation of palladium oxides or side reactions that consume the catalyst.[5]

    • Solutions:

      • Ensure Inert Atmosphere: Meticulously degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[5]

      • Choose an Appropriate Ligand: For coupling an aryl bromide, standard catalysts like Pd(PPh₃)₄ may work. However, sterically hindered or electron-deficient substrates often benefit from more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) which accelerate both the oxidative addition and reductive elimination steps.[6]

      • Screen Catalysts: If one catalyst fails, try another. Common choices include Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand, or pre-formed catalyst/ligand systems (e.g., XPhos Pd G3/G4).[6][7]

  • Incorrect Base Selection or Strength:

    • Causality: The base is crucial for activating the boronic acid in the transmetalation step. An unsuitable base can lead to slow reaction rates or degradation of starting materials.

    • Solutions:

      • Base Strength: Potassium carbonate (K₂CO₃) is a good starting point. If the reaction is sluggish, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective, especially with electron-poor boronic acids.[1]

      • Solubility: Ensure the base has some solubility in the reaction medium. Using a mixed solvent system (e.g., dioxane/water) helps facilitate this.

  • Suboptimal Solvent System:

    • Causality: The solvent must dissolve all reactants to a sufficient degree, particularly at the reaction temperature. Poor solubility of any component, including the intermediate mono-substituted product, can cause it to precipitate out of the reaction mixture, effectively stopping the reaction.[7]

    • Solutions:

      • Common Solvents: Toluene/water, dioxane/water, and DMF are common choices.[1][6] A mixture of ethanol and water can also be highly effective and is a greener solvent choice.[1]

      • Solubility Issues: If you suspect a reactant or intermediate is insoluble, try a solvent with higher polarity or a higher boiling point, such as DMF or DMSO.

Q2: I'm observing significant homocoupling of my boronic acid (Glaser coupling). How can I prevent this?

A2: Homocoupling of the boronic acid is a frequent side reaction, especially when the reaction is exposed to oxygen.

  • Causality: In the presence of oxygen, the palladium catalyst can facilitate the oxidative dimerization of the boronic acid, leading to a biaryl byproduct derived from two molecules of your boronic acid starting material. This consumes your starting material and complicates purification.

  • Solutions:

    • Rigorous Degassing: This is the most critical step. As mentioned in A1, ensure your reaction setup is scrupulously free of oxygen.[5]

    • Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid relative to the aryl bromide. This ensures the aryl bromide is fully consumed, and any minor homocoupling does not significantly impact the yield of the desired product.

    • Controlled Addition: In particularly problematic cases, adding the boronic acid portion-wise or via syringe pump over the course of the reaction can help maintain a low instantaneous concentration, disfavoring the second-order homocoupling reaction.

Q3: My boronic acid seems to be degrading, leading to protodeboronation. What's happening and how can I stop it?

A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway.

  • Causality: This side reaction can be catalyzed by traces of palladium and is often promoted by excessive heat or prolonged reaction times, especially under basic aqueous conditions. Electron-deficient boronic acids can be particularly susceptible.[6]

  • Solutions:

    • Moderate Temperature: Do not overheat the reaction. While Suzuki couplings require heat, excessive temperatures (e.g., >110 °C unless necessary) can accelerate decomposition. A typical range is 80-100 °C.

    • Use a Milder Base: If protodeboronation is severe, consider switching from a strong base like Cs₂CO₃ to a milder one like K₂CO₃ or even sodium bicarbonate (NaHCO₃), although this may slow down the desired coupling reaction.

    • Use a Boronate Ester: Pinacol (Bpin) esters of boronic acids are often more stable to protodeboronation than the free acids. They can be used directly in the coupling reaction, often with the addition of a fluoride source like KF or CsF to facilitate transmetalation.[6]

Q4: The final product is impure and difficult to purify. What are some effective purification strategies?

A4: The target molecule has two carboxylic acid groups, which dictates the purification strategy.

  • Causality: Impurities often include unreacted starting materials, homocoupled byproducts, or residual palladium catalyst. The polar nature of the dicarboxylic acid product can make standard chromatographic purification challenging.

  • Solutions:

    • Acid-Base Workup: This is the most powerful purification technique for this product. After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with water to remove the inorganic base.

      • Perform a basic extraction: Add an aqueous solution of a mild base like 1M NaOH or Na₂CO₃.[8] Your dicarboxylic acid product will deprotonate to form a water-soluble dicarboxylate salt and move into the aqueous layer. Neutral impurities (like homocoupled byproducts without acidic groups) will remain in the organic layer.

      • Separate the aqueous layer, wash it with fresh organic solvent to remove any trapped impurities, and then re-acidify it with a strong acid like 2M HCl until the pH is ~1-2.[9][10]

      • Your purified product should precipitate out as a solid.

    • Filtration and Recrystallization: The precipitated solid can be collected by vacuum filtration and washed with cold water.[10] For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be highly effective.

Frequently Asked Questions (FAQs)

  • Q: Which specific catalyst/ligand system is best for coupling 4-bromo-2-fluorobenzoic acid?

    • A: For an electron-deficient aryl bromide like this, a catalyst system with an electron-rich, bulky phosphine ligand is often optimal. A great starting point would be Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ and XPhos . These systems are known to be robust and efficient for challenging couplings.[7]

  • Q: How critical is the quality of the boronic acid?

    • A: Extremely critical. Boronic acids can dehydrate to form cyclic anhydrides (boroxines). While boroxines are also active in Suzuki couplings, the stoichiometry will be incorrect if you weigh out the boronic acid assuming it is pure. It is best to use freshly purchased, high-purity boronic acid or to verify its purity before use.

  • Q: Can I avoid using a boronic acid and couple the carboxylic acids directly?

    • A: Advanced methods exist for the direct coupling of carboxylic acids via a decarbonylative pathway, where the -COOH group is converted in situ to an aryl-palladium species with the loss of carbon monoxide (CO).[11] This avoids the need to pre-form a boronic acid. However, these methods require specific catalysts and conditions (e.g., activation of the carboxylic acid as an anhydride) and are less common than the traditional Suzuki-Miyaura approach.[3][11] For reliability and yield, the Suzuki-Miyaura reaction remains the industry standard.

Key Experimental Protocols & Data

Table 1: Recommended Suzuki-Miyaura Reaction Parameters
ParameterRecommended ConditionRationale & Comments
Aryl Halide 4-Bromo-2-fluorobenzoic acid (1.0 eq)Bromo-arenes offer a good balance of reactivity and stability.[1]
Boronic Acid (4-Carboxy-3-fluorophenyl)boronic acid (1.2 eq)Slight excess minimizes unreacted aryl halide and drives the reaction to completion.
Catalyst Pd(dppf)Cl₂ (2-5 mol%)A robust, air-stable catalyst effective for a wide range of substrates.
Base K₂CO₃ or Cs₂CO₃ (3.0 eq)K₂CO₃ is a good starting point; Cs₂CO₃ may improve yields for difficult couplings.[7]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)Excellent solvent system for dissolving both organic and inorganic reagents.[7]
Temperature 90-100 °CProvides sufficient thermal energy without promoting significant decomposition.
Atmosphere Nitrogen or ArgonEssential to prevent catalyst deactivation and homocoupling.[5]
Protocol: Optimized Synthesis
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 eq), (4-carboxy-3-fluorophenyl)boronic acid (1.2 eq), and the base (K₂CO₃, 3.0 eq).

  • Inerting: Seal the flask with a septum, and purge the system with nitrogen or argon for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/H₂O) via cannula or syringe. The mixture should be stirred to a slurry.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the 4-bromo-2-fluorobenzoic acid is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate (EtOAc).

    • Transfer the mixture to a separatory funnel and wash with water.

    • Extract the organic layer with 1M Na₂CO₃ solution (2-3 times). The product will move to the aqueous layer.

    • Combine the aqueous layers and wash with fresh EtOAc to remove non-acidic impurities.

    • Slowly acidify the aqueous layer with 2M HCl with stirring in an ice bath until the pH is ~1. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII_Complex Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal + [Ar²B(OR)₂]⁻ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl - XB(OR)₂ RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 (Regeneration) Product Ar¹-Ar² (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

  • 4-Bromo-2-fluorobenzoic Acid: Synthesis, Properties, and Applications in Fine Chemicals. Lead Organo(Fluorine) Chem. [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ. Lead Organo(Fluorine) Chem. [Link]

  • 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Struggling with Suzuki Reaction. Reddit r/Chempros. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit r/Chempros. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]

  • Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. National Institutes of Health. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. [Link]

  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. PubMed. [Link]

  • The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. ResearchGate. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. NSF Public Access Repository. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid. This document is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.

The synthesis of this complex biaryl compound, often achieved through a Suzuki-Miyaura cross-coupling reaction, presents several challenges. This guide offers practical, experience-driven solutions to common issues encountered during this synthesis.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound. Each issue is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Low or No Product Yield

A low yield of the desired product is one of the most common challenges. This can be attributed to several factors, from reagent quality to suboptimal reaction parameters.

Potential Causes and Solutions:

  • Poor Catalyst Activity: The palladium catalyst is the heart of the Suzuki coupling. Its activity can be compromised by oxidation or improper handling.

    • Solution: Ensure you are using a high-quality palladium catalyst. If using a Pd(0) source like Pd(PPh₃)₄, handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] For air-stable options, consider using a pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand.[2][3]

  • Ineffective Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4][5][6] The choice and quality of the base are critical for the reaction's success.

    • Solution: A screening of different bases is recommended. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[6][7] Ensure the base is finely powdered and anhydrous, as moisture can negatively impact the reaction.

  • Suboptimal Solvent System: The solvent influences the solubility of reactants and the stability of the catalytic species.

    • Solution: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[8] Experiment with different solvent ratios to find the optimal conditions for your specific substrates.

  • Decomposition of Boronic Acid: Boronic acids can be susceptible to protodeboronation, a side reaction that converts the boronic acid to the corresponding arene, thus reducing the yield.[3][9]

    • Solution: Use the boronic acid as fresh as possible. Consider using boronic esters (e.g., pinacol esters) which are generally more stable.[1]

Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate the purification process and affect the quality of the final product. Common side reactions include homocoupling of the boronic acid and dehalogenation of the aryl halide.[3]

Potential Causes and Solutions:

  • Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl product derived from two molecules of the boronic acid. It is often promoted by the presence of oxygen.[3]

    • Solution: Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst. Maintaining an inert atmosphere throughout the reaction is crucial.[10]

  • Dehalogenation of the Aryl Halide: In this side reaction, the halogen on the aryl halide is replaced by a hydrogen atom.[3]

    • Solution: This can sometimes be caused by an inappropriate choice of base or solvent. Screening different bases and ensuring the solvent is of high purity can help minimize this side reaction.

Issue 3: Difficult Purification of the Final Product

The presence of two carboxylic acid groups in the target molecule can make purification challenging due to its polarity and potential for salt formation.

Potential Causes and Solutions:

  • Co-precipitation with Inorganic Salts: The product may precipitate along with inorganic byproducts from the reaction.

    • Solution: After the reaction is complete, a careful work-up procedure is necessary. Acidifying the aqueous layer to a low pH (around 2-3) will ensure both carboxylic acid groups are protonated, making the product less water-soluble and easier to extract with an organic solvent like ethyl acetate.[11]

  • Residual Palladium Catalyst: Traces of the palladium catalyst can remain in the final product.

    • Solution: The crude product can be purified by column chromatography. For highly polar compounds like dicarboxylic acids, reversed-phase chromatography (C18 silica gel) may be more effective than normal-phase silica gel.[12] Alternatively, recrystallization from a suitable solvent system can also be an effective purification method.[11]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of the synthesis of this compound.

Q1: What is the best palladium catalyst and ligand combination for this reaction?

The optimal catalyst and ligand often depend on the specific substrates. For the coupling of two aryl halides, bulky and electron-rich phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2][4] Ligands like SPhos have shown high activity in Suzuki-Miyaura reactions, even with challenging substrates.[7] A good starting point is to screen a few common catalyst systems, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos.

Q2: How do I choose the right base for the reaction?

The choice of base is critical and can significantly impact the reaction outcome.[6][13] A comparative screening of bases is highly recommended.

Base Typical Conditions Comments
K₃PO₄2-3 equivalents, often in an aqueous/organic solvent mixtureA strong, non-nucleophilic base that is often effective.[7]
Cs₂CO₃2-3 equivalents, soluble in many organic solventsOften gives higher yields, especially for difficult couplings.[10]
K₂CO₃/Na₂CO₃2-3 equivalents, typically in aqueous/organic mixturesCommon and cost-effective choices, but may be less effective for challenging substrates.[6]
KFUsed in anhydrous conditionsA milder base that can be useful if base-sensitive functional groups are present.[9][14]

Q3: What is the optimal reaction temperature and time?

The ideal temperature and time depend on the reactivity of the starting materials and the catalyst system used. Generally, Suzuki coupling reactions are run at elevated temperatures, typically between 80-110 °C.[15] Monitoring the reaction progress by TLC or LC-MS is the best way to determine the optimal reaction time.[16] Prolonged reaction times at high temperatures can sometimes lead to decomposition of the catalyst or products.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction.[12][16] By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the product. This allows for the determination of when the reaction is complete.

Q5: What are the best analytical methods for characterizing the final product?

To confirm the identity and purity of your this compound, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final product.[17]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information to confirm the connectivity of the atoms in the molecule.

III. Experimental Workflow and Diagrams

General Experimental Protocol for Optimization
  • Reagent Preparation: Ensure all reagents are pure and dry. Solvents should be degassed prior to use.

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide, boronic acid (or ester), and the base.

  • Solvent Addition: Add the degassed solvent system.

  • Catalyst Addition: Add the palladium catalyst and ligand.

  • Reaction: Heat the mixture to the desired temperature and monitor the reaction progress.

  • Work-up: After completion, cool the reaction, perform an aqueous work-up with acidification, and extract the product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

  • Analysis: Characterize the final product using appropriate analytical techniques.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow start Low Yield or No Product check_reagents Check Reagent Quality (Catalyst, Base, Solvents, Starting Materials) start->check_reagents purification_issues Address Purification Challenges start->purification_issues If yield is good but purification is difficult optimize_conditions Systematic Optimization of Reaction Conditions check_reagents->optimize_conditions If reagents are fine base_screen Screen Different Bases (K3PO4, Cs2CO3, etc.) optimize_conditions->base_screen solvent_screen Screen Solvent Systems (Dioxane/H2O, Toluene/H2O) base_screen->solvent_screen temp_screen Optimize Temperature solvent_screen->temp_screen catalyst_screen Screen Catalyst/Ligand Systems temp_screen->catalyst_screen catalyst_screen->purification_issues If yield improves workup_protocol Optimize Work-up Protocol (pH adjustment) purification_issues->workup_protocol chromatography Optimize Chromatography (Normal vs. Reversed-Phase) workup_protocol->chromatography recrystallization Develop Recrystallization Protocol chromatography->recrystallization success Optimized Protocol recrystallization->success

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd RPdX R1-Pd(II)Ln-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal R1PdR2 R1-Pd(II)Ln-R2 Transmetal->R1PdR2 RedElim Reductive Elimination R1PdR2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product ArX R1-X ArX->OxAdd Boronic R2-B(OR)2 Borate [R2-B(OR)2(Base)]- Boronic->Borate Activation Base Base Base->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

IV. References

Sources

Technical Support Center: Purification of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid. This molecule, a difluorinated biaryl dicarboxylic acid, presents unique purification hurdles due to its structural characteristics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this biaryl compound, typically via a Suzuki-Miyaura coupling reaction, can lead to several characteristic impurities. Understanding these is the first step to devising an effective purification strategy.

  • Homo-coupled Byproducts: A significant challenge is the formation of homo-coupled dimers of the boronic acid or ester starting material.[1] This occurs when the boronic acid reacts with itself, a side reaction often mediated by the palladium catalyst, especially in the presence of oxygen.[2]

  • Residual Palladium Catalyst: Palladium catalysts, essential for the carbon-carbon bond formation, can persist in the crude product.[3] Its removal is critical, particularly for pharmaceutical applications, due to strict regulatory limits on heavy metal impurities.[4]

  • Unreacted Starting Materials: Incomplete reactions can leave residual aryl halides and boronic acids or their derivatives in the product mixture.

  • Protodeboronation Products: The boronic acid starting material can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-fluoro-4-carboxy-biphenyl.[5]

  • Solvent and Reagent-Related Impurities: Residual solvents and inorganic salts from the workup are also common.

Q2: My purified product is discolored (e.g., yellow or grey). What is the likely cause?

A2: Discoloration in the final product is almost always indicative of residual palladium. Homogeneous palladium catalysts can break down to form palladium black (finely divided metallic palladium), which is notoriously difficult to remove by simple filtration.[6] The initial dark red or brown color of the reaction mixture is due to the catalyst, and a colorless final product signifies its successful removal.[3]

Q3: What are the best general approaches for purifying this dicarboxylic acid?

A3: A multi-step approach is often necessary. The primary methods include:

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.[7] The choice of solvent is critical and is discussed in detail below.

  • Adsorbent Treatment: To remove colored impurities and residual palladium, treatment with activated carbon or specialized metal scavengers is highly effective.[8]

  • Chromatography: For very high purity requirements or when dealing with difficult-to-separate impurities, column chromatography can be employed.[9]

Q4: How does the presence of two carboxylic acid groups and two fluorine atoms affect purification?

A4: The two carboxylic acid groups make the molecule's solubility highly pH-dependent.[10] It will be significantly more soluble in basic aqueous solutions (as the dicarboxylate salt) than in acidic or neutral solutions. This property can be exploited for purification. The fluorine atoms increase the molecule's polarity and can influence its crystal packing and solubility in organic solvents, sometimes making it less soluble in common non-polar solvents.[10]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Problem 1: Persistent Palladium Contamination

Symptoms:

  • The final product is grey, black, or has a metallic sheen.

  • ICP-MS or AAS analysis shows high ppm levels of palladium.

Root Cause Analysis: Homogeneous palladium catalysts can decompose into colloidal or metallic palladium, which is not easily removed by standard filtration or crystallization.[6]

Solutions:

Method 1: Activated Carbon Treatment Activated carbon is a cost-effective method for removing palladium residues.[8]

  • Protocol:

    • Dissolve the crude product in a suitable organic solvent (e.g., THF, Ethyl Acetate).

    • Add 5-10 wt% of activated carbon to the solution.

    • Stir the mixture at room temperature for 1-2 hours or gently heat for 30 minutes.

    • Filter the hot solution through a pad of Celite® to remove the carbon and adsorbed palladium.[6]

    • Wash the Celite® pad with fresh hot solvent.

    • Concentrate the filtrate to recover the product.

Method 2: Metal Scavengers For more efficient and selective removal, solid-supported metal scavengers are recommended.[11] These are functionalized polymers or silica gels with high affinity for palladium.

  • Types of Scavengers: Thiol, amine, or phosphine-functionalized silica or polymer resins are common.

  • Protocol:

    • Dissolve the crude product in an appropriate solvent.

    • Add the scavenger resin (typically 1.5-3 equivalents relative to the palladium catalyst).

    • Stir the mixture at room temperature or elevated temperature for several hours to overnight.[3]

    • Filter off the resin and wash with the solvent.

    • Concentrate the filtrate to obtain the purified product.

Palladium Removal Method Advantages Disadvantages Typical Efficiency
Activated Carbon Low cost, readily available.Can lead to product loss due to adsorption.Moderate to High
Metal Scavengers High selectivity, minimal product loss.[11]Higher cost.Very High (>99%)[3]
Celite® Filtration Simple, removes insoluble Pd black.[6]Ineffective for soluble or colloidal Pd.Low to Moderate
Problem 2: Difficulty with Recrystallization

Symptoms:

  • The product "oils out" instead of forming crystals.

  • No crystal formation upon cooling.

  • Poor recovery of the purified material.

Root Cause Analysis: The choice of solvent is paramount in recrystallization.[7] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. "Oiling out" occurs when the solute's melting point is below the solvent's boiling point, or the solution is too supersaturated.[10]

Solutions:

Solvent Selection Strategy: Due to the polar nature of the dicarboxylic acid, polar solvents are a good starting point.

  • Single Solvent Systems:

    • Good Candidates: Ethanol, Methanol, Acetonitrile, Ethyl Acetate, or aqueous mixtures of these.[7][12]

    • Screening Protocol: In small test tubes, test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. A good solvent will show a significant difference in solubility.[10]

  • Two-Solvent Systems:

    • This is useful when no single solvent has the ideal solubility profile.

    • Procedure: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Example Pairs: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Heptane.

Troubleshooting "Oiling Out":

  • Use a larger volume of solvent to reduce saturation.

  • Lower the temperature at which crystallization begins.

  • Scratch the inside of the flask with a glass rod to induce nucleation.[7]

  • Add a seed crystal of pure product.[7]

Problem 3: Presence of Homo-coupled Impurities

Symptoms:

  • NMR or LC-MS analysis shows a significant peak corresponding to the dimer of one of the starting materials.

Root Cause Analysis: This is a common side reaction in Suzuki couplings.[1] While optimizing the reaction conditions is the best preventative measure (e.g., rigorous degassing, using a reducing agent), purification methods can remove this impurity.[2][13]

Solutions:

1. pH-Mediated Extraction/Crystallization: The homo-coupled impurity, if it is a dicarboxylic acid itself, will have similar acidic properties. However, subtle differences in pKa and solubility can sometimes be exploited.

  • Protocol:

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate). Both the product and the acidic impurity should move to the aqueous layer as their sodium salts.

    • Slowly acidify the aqueous layer with dilute HCl. The compound with the higher pKa (less acidic) may precipitate first. Collect this solid by filtration.

    • Further acidification may precipitate the more acidic component. Monitor the fractions by TLC or LC-MS.

2. Column Chromatography: This is often the most reliable method for separating structurally similar compounds.[9]

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A gradient elution is typically required. Start with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate and then a small percentage of acetic or formic acid to ensure the carboxylic acids are protonated and move up the column.[14] Reversed-phase C18 columns can also be effective using a water/acetonitrile mobile phase, often with a TFA or formic acid modifier.[14]

Workflow & Troubleshooting Diagrams

Below are diagrams to visually guide you through the purification and troubleshooting process.

PurificationWorkflow Crude Crude Product (Post-Workup) Palladium_Removal Palladium Removal (Activated Carbon or Scavenger) Crude->Palladium_Removal Filtration Filtration through Celite® Palladium_Removal->Filtration Concentration1 Solvent Removal Filtration->Concentration1 Recrystallization Recrystallization (Solvent Screening) Concentration1->Recrystallization Isolation Isolate & Dry Crystals Recrystallization->Isolation Analysis Purity Analysis (NMR, LC-MS, mp) Isolation->Analysis Pure_Product Pure Product Analysis->Pure_Product Purity > 98% Chromatography Column Chromatography Analysis->Chromatography Impurities Persist Chromatography->Analysis

Caption: General purification workflow for this compound.

TroubleshootingTree cluster_color Color Issue cluster_xtal Crystallization Issue cluster_purity Purity Issue Start Problem with Purified Product Color Product is Discolored (Grey/Black) Start->Color Xtal Product Oils Out or Yield is Low Start->Xtal Purity Impurities Detected (e.g., Homo-coupled) Start->Purity Cause_Pd Cause: Residual Palladium Color->Cause_Pd Sol_Scavenger Solution: - Activated Carbon - Metal Scavenger Cause_Pd->Sol_Scavenger Cause_Solvent Cause: Inappropriate Solvent or Supersaturation Xtal->Cause_Solvent Sol_Solvent Solution: - Re-screen Solvents - Use Two-Solvent System - Induce Nucleation Cause_Solvent->Sol_Solvent Cause_SideRxn Cause: Side Reactions Purity->Cause_SideRxn Sol_Chroma Solution: - pH-based Separation - Column Chromatography Cause_SideRxn->Sol_Chroma

Caption: Troubleshooting decision tree for common purification challenges.

References

  • SpinChem.
  • ResearchGate.
  • BenchChem.
  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. (2023-09-06).
  • BenchChem.
  • PubMed.
  • Google Patents. US20050256327A1 - Method of removing palladium.
  • Biotage. How to Remove Palladium in three easy steps. (2023-01-20).
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (2025-08-07).
  • NIH.
  • Teledyne ISCO.
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. (2025-03-22).

Sources

stability issues of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. While specific degradation studies on this compound are not extensively published, this document synthesizes information from studies on structurally related biaryl carboxylic acids and general principles of chemical stability to offer expert guidance.

I. Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis After Sample Preparation or Storage

Question: I am observing new, unexpected peaks in my chromatogram after dissolving this compound in a basic solution for my assay, or after leaving it in an acidic mobile phase. What could be happening?

Potential Cause & Scientific Explanation:

The appearance of unexpected peaks is a strong indicator of chemical degradation. Biaryl carboxylic acids can be susceptible to degradation under both acidic and basic conditions, especially when combined with elevated temperatures or exposure to light. The most probable degradation pathway for a dicarboxylic acid compound like this, particularly under harsh conditions, is decarboxylation.

Under thermal or photolytic stress, one of the carboxylic acid groups (-COOH) can be lost as carbon dioxide (CO₂). Given the electronic effects of the fluorine atoms, the stability of the two carboxylic groups might differ, leading to potentially two different mono-decarboxylated species or a double-decarboxylated product under severe stress.

Troubleshooting & Resolution Protocol:

  • Immediate Analysis: Prepare your sample solution fresh and analyze it immediately to establish a baseline chromatogram of the intact compound. This helps confirm if the extra peaks are genuine degradants or impurities in the starting material.[1]

  • pH and Solvent Stability Check:

    • Prepare solutions of the compound in your intended acidic and basic solvent systems.

    • Analyze aliquots at timed intervals (e.g., 0, 2, 4, 8, 24 hours) while keeping them at the intended experimental temperature.

    • This will help determine the rate and extent of degradation in your specific analytical conditions.

  • Conduct a Forced Degradation Study: To definitively identify potential degradation products, a forced degradation study is the industry-standard approach.[2][3][4] This involves intentionally exposing the compound to harsh conditions to accelerate degradation.

    • Objective: To generate and identify likely degradation products, which will help in developing a stability-indicating analytical method.[2][4]

    Protocol 1: Forced Degradation Study

    • 1. Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.

    • 2. Stress Conditions:

      • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60-80°C for 24-48 hours.[1]

      • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60-80°C for 24-48 hours.[1]

      • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

      • Thermal Degradation: Store the solid compound at a high temperature (e.g., 105°C) for 48 hours. Also, heat a solution of the compound at 60-80°C for 48 hours.[1]

      • Photolytic Degradation: Expose both the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period, as recommended by ICH Q1B guidelines.[5][6]

    • 3. Sample Analysis: Before analysis by HPLC or LC-MS, neutralize the acidic and basic samples. Analyze all stressed samples against a control (unstressed) sample.

    • 4. Peak Identification: Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks. The expected mass loss for a single decarboxylation event is ~44 Da (the mass of CO₂).

Data Interpretation:

Stress ConditionExpected ObservationPotential Primary Degradant
Acid/Heat New peak with a lower retention time (often)Mono-decarboxylated product (C₁₃H₈F₂O₂)
Base/Heat Similar to acid hydrolysis, potentially fasterMono-decarboxylated product (C₁₃H₈F₂O₂)
Oxidation (H₂O₂) Potential for hydroxylated or other oxidative adductsHydroxylated biaryl species
Photolysis (UV) Complex mixture of new peaksDecarboxylated products, potential for C-F bond cleavage under harsh conditions.[5]
Issue 2: Poor Solubility and Inconsistent Results

Question: My compound has poor solubility in neutral aqueous solutions, and when I use pH adjustment to dissolve it, I get inconsistent analytical results. Why?

Potential Cause & Scientific Explanation:

This compound, with two carboxylic acid groups, will have limited solubility in neutral water.[1] Its solubility is highly pH-dependent.

  • In Acidic Solution (low pH): The carboxylic acid groups will be protonated (-COOH), making the molecule less polar and less soluble in water.

  • In Basic Solution (high pH): The carboxylic acid groups will be deprotonated to form carboxylate salts (-COO⁻), which are much more soluble in water.[1]

The inconsistency in results upon pH adjustment is likely due to a combination of initial poor dissolution and subsequent degradation, especially if basic conditions are maintained for extended periods or at elevated temperatures, as discussed in Issue 1.

Troubleshooting & Resolution Protocol:

  • Optimize Solvent System: For analytical purposes, the best approach is to use a water-miscible organic solvent like methanol, acetonitrile, or DMSO to prepare stock solutions, which can then be diluted into the appropriate mobile phase or buffer.[7]

  • Controlled pH for Dissolution: If aqueous buffers are required, use a basic buffer (e.g., phosphate or borate buffer, pH > 8) to dissolve the compound. However, perform the analysis as quickly as possible after dissolution to minimize the risk of base-catalyzed degradation.

  • Sonication: To aid dissolution, use an ultrasonic bath, but avoid excessive heating which could promote thermal degradation.

  • Method Validation: Your analytical method must be validated to be "stability-indicating." This means the method must be able to separate the intact drug from its degradation products. The forced degradation study described above is essential for this validation.[4]

Workflow for Developing a Stability-Indicating Method:

G cluster_0 Method Development cluster_1 Method Validation A Prepare Stressed Samples (Acid, Base, Peroxide, Heat, Light) B Analyze Stressed & Unstressed Samples by HPLC-UV/MS A->B C Identify Degradation Peaks (Mass Spectrometry) B->C D Optimize HPLC Method (Mobile Phase, Gradient, Column) C->D E Achieve Baseline Separation of Parent & Degradant Peaks D->E F Validate Method for Specificity, Linearity, Accuracy, Precision E->F G Validated Stability-Indicating Method F->G

Caption: Workflow for creating a stability-indicating assay.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathway under hydrolytic (acid/base), thermal, and photolytic stress is decarboxylation . This involves the loss of one or both carboxylic acid groups as CO₂. While the aromatic fluorine atoms are generally stable, cleavage of the C-F bond could occur under extremely harsh conditions, particularly intense UV light, but this is less likely than decarboxylation.[1]

Potential Decarboxylation Pathway:

Caption: Proposed primary degradation via decarboxylation. (Note: Image placeholders are used as DOT language cannot render chemical structures directly).

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability:

  • Solid Form: Store the solid powder in a tightly sealed container, protected from light, in a cool and dry place. Refrigeration (2-8°C) is recommended.[1]

  • In Solution: Solutions should be prepared fresh whenever possible. If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. Base-solubilized aqueous solutions are not recommended for long-term storage due to the risk of hydrolysis.

Q3: How does the fluorine substitution affect the stability of the molecule?

A3: The electron-withdrawing nature of the fluorine atoms can influence the molecule's properties in several ways:

  • Acidity: Fluorine atoms increase the acidity (lower the pKa) of the carboxylic acid groups compared to their non-fluorinated analogs. This can affect dissolution profiles and interactions in biological systems.

  • Chemical Stability: The strong carbon-fluorine bond is generally very stable and resistant to cleavage. However, the electronic effect of fluorine can influence the stability of adjacent functional groups. It may slightly alter the rate of decarboxylation compared to an unsubstituted analogue, but the overall pathway is expected to remain the same.

Q4: What analytical techniques are best suited for stability studies of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for stability studies.[7][8]

  • Method: A reverse-phase C18 column is typically used with a mobile phase consisting of an acetonitrile or methanol gradient with acidified water (e.g., using formic acid or phosphoric acid).

  • Detection: UV detection is suitable as the aromatic rings provide strong chromophores.

  • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is highly recommended. It is invaluable for identifying the molecular weights of degradation products, which provides direct evidence for proposed degradation pathways like decarboxylation.[5]

III. References

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. Available at: [Link]

  • Two Small Molecule Drugs with Topical Applications, Diflunisal and Naphazoline, and Their Potentially Toxic Photodegradants: Analysis by Chemical and Biological Methods. MDPI. Available at: [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. Semantic Scholar. Available at: [Link]

  • Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan–Kynurenine Pathway. UTSA. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Odessa University. Available at: [Link]

  • The biodegradation pathways of non-steroidal anti-inflammatory drugs... ResearchGate. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Royal Society of Chemistry. Available at: [Link]

  • This compound. glpbio. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

  • 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid. Pharmaffiliates. Available at: [Link]

  • Degradation of Diclofenac by Advanced Oxidation and Reduction Processes: Kinetic Studies, Degradation Pathways and Toxicity Assessments. ResearchGate. Available at: [Link]

  • Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. PMC - NIH. Available at: [Link]

  • 4-Fluorobenzoic acid. Wikipedia. Available at: [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: Storage and Handling of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Here, we provide in-depth answers to frequently asked questions and troubleshooting guides based on established principles of chemical stability for fluorinated biaryl carboxylic acids.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and handling of this compound.

1. What are the ideal storage conditions for solid this compound?

To maintain the long-term integrity of solid this compound, it is crucial to store it in a cool, dry, and dark environment. The recommended storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow down potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidative degradation.
Light Amber vial or dark containerProtects the compound from photolytic degradation.
Container Tightly sealed, non-reactive material (e.g., glass, polypropylene)Prevents contamination and reaction with container materials.
Location Well-ventilated area, away from incompatible materialsEnsures safety and prevents accidental reactions.[1]

2. How stable is the carbon-fluorine (C-F) bond in this molecule?

The C-F bond is the strongest single bond in organic chemistry, which imparts significant thermal and chemical stability to fluorinated aromatic compounds.[2][3] Generally, the C-F bond on an aromatic ring is highly resistant to cleavage under typical storage and experimental conditions. However, under specific circumstances, such as high pH (alkaline conditions) or in the presence of certain enzymes, hydrolytic defluorination can occur, although this is not expected under recommended storage conditions.[4][5]

3. What are the potential degradation pathways for this compound?

While specific degradation studies on this compound are not extensively available in the public domain, we can infer potential degradation pathways based on its structural motifs:

  • Thermal Degradation (Decarboxylation): Aromatic carboxylic acids, when subjected to high temperatures, can undergo decarboxylation, leading to the loss of a carboxyl group as carbon dioxide.[6][7][8] For this molecule, this could result in the formation of monofunctional or non-functional fluorinated biphenyls.

  • Photodegradation: Exposure to UV or high-intensity visible light can potentially lead to the formation of radicals and subsequent degradation, which may include defluorination.[9]

  • Oxidative Degradation: Although the fluorinated rings are relatively electron-poor and thus less susceptible to oxidation, the biphenyl system and carboxylic acid groups could be targeted by strong oxidizing agents.[10] It is crucial to store the compound away from such agents.[1]

  • Hydrolysis: While the aryl C-F bond is generally stable, hydrolysis of the carboxylic acid groups is not a concern under neutral or acidic conditions. However, in highly alkaline solutions, both the C-F bond and the overall molecular structure could be compromised.

4. Can I store solutions of this compound?

For optimal stability, it is recommended to prepare solutions fresh. If short-term storage of solutions is necessary, use a suitable solvent in which the compound is stable, protect it from light, and store at 2-8°C. The pH of the solution can significantly impact stability; acidic to neutral pH is generally preferred to minimize the risk of C-F bond hydrolysis.[11][12][13][14][15] Long-term storage of solutions is discouraged due to the increased risk of degradation.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues that may arise during the storage and use of this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting potential degradation of the compound.

A Observe unexpected experimental result (e.g., low yield, new peaks in analysis) B Check for visual signs of degradation (color change, clumping) A->B C Review storage conditions (temperature, light, atmosphere) B->C D Perform purity analysis (HPLC, LC-MS) C->D J Source fresh compound C->J Improper storage E Compare with reference standard D->E F Hypothesize degradation pathway (thermal, photo, oxidative, hydrolytic) E->F Purity compromised I Optimize storage and handling protocols E->I Purity confirmed G Conduct forced degradation study F->G H Identify degradation products (LC-MS, GC-MS, NMR) G->H H->I

Caption: Troubleshooting workflow for suspected degradation.

Issue 1: The solid compound has changed in appearance (e.g., discoloration, clumping).

  • Potential Cause: This could indicate thermal degradation, oxidation, or absorption of moisture. Biphenyl carboxylic acids are generally stable solids, but prolonged exposure to adverse conditions can lead to physical and chemical changes.

  • Troubleshooting Steps:

    • Review Storage History: Check if the compound has been exposed to high temperatures, direct light, or a humid environment.

    • Purity Assessment: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the chromatogram to that of a fresh or reference sample. The appearance of new peaks or a decrease in the main peak area suggests degradation.

    • Moisture Analysis: If clumping is observed, consider performing Karl Fischer titration to determine the water content.

Issue 2: Inconsistent results in bioassays or chemical reactions.

  • Potential Cause: The presence of impurities or degradation products can interfere with biological or chemical processes.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Use a reliable analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the compound and assess its purity.

    • Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation.[16] The degradation products can then be characterized, providing insight into the stability of the molecule.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 100°C) for 24 hours, then dissolve in the solvent.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all samples, along with a control (unstressed) sample, by HPLC.[17][18][19]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify any new peaks (degradation products).

    • Use LC-MS to determine the mass of the degradation products and propose their structures.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways that could be investigated through a forced degradation study.

cluster_main This compound cluster_thermal Thermal Stress cluster_photo Photolytic Stress cluster_oxidative Oxidative Stress cluster_hydrolytic Hydrolytic Stress (Alkaline) A HOOC-Ph(F)-Ph(F)-COOH B Decarboxylation Product(s) (e.g., HOOC-Ph(F)-Ph(F)-H) A->B Heat C Defluorination/Radical Products A->C Light (UV) D Oxidized Biphenyl Ring Products A->D Oxidizing Agent E Hydrolyzed C-F Bond Product(s) A->E Base (e.g., NaOH)

Caption: Potential degradation pathways of the target compound.

III. Analytical Methods for Stability Assessment

Regular analytical testing is crucial to ensure the ongoing quality of your compound.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and stability of aromatic carboxylic acids.[17][19][20]

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The acidic mobile phase helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 254 nm) is appropriate.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

For analyzing potential thermal degradation products, particularly after decarboxylation, GC-MS can be a powerful tool.[6][7][8][21][22]

  • Derivatization: Carboxylic acids are often derivatized (e.g., by silylation or methylation) before GC-MS analysis to increase their volatility.

  • Analysis: GC separates the components of the sample, and the mass spectrometer provides information about their molecular weight and fragmentation pattern, aiding in their identification.

IV. Conclusion

The stability of this compound is underpinned by the inherent strength of the C-F bond and the general stability of the biphenyl scaffold. However, like any complex organic molecule, it is susceptible to degradation under adverse conditions. By adhering to the recommended storage protocols and employing the troubleshooting and analytical methods outlined in this guide, researchers can ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes.

V. References

  • Biodegradation of polyfluorinated biphenyl in bacteria. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 4-BIPHENYL CARBOXYLIC ACID. (n.d.). SD Fine-Chem. Retrieved from [Link]

  • Biodegradation of polyfluorinated biphenyl in bacteria. (2008). ResearchGate. Retrieved from [Link]

  • Sarkar, A. B., & Kochak, G. M. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Carbohydrate Polymers, 59(3), 305–312.

  • BIPHENYL CARBOXYLIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. The Journal of Physical Chemistry A, 115(19), 4845–4851.

  • Ribeiro da Silva, M. A., & Matos, M. A. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry, 2(9), 1353–1358.

  • Lindquist, N., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Retrieved from [Link]

  • Sarkar, A. B., & Kochak, G. M. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Retrieved from [Link]

  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Retrieved from [Link]

  • Kolar, J., et al. (2021). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances, 11(54), 34169–34177.

  • Kolar, J., et al. (2021). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. National Institutes of Health. Retrieved from [Link]

  • Taylor, R. (1971). The thermal decomposition of benzoic acid. ResearchGate. Retrieved from [Link]

  • Safavi, S., et al. (2016). ATP-Dependent C–F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen. PubMed Central. Retrieved from [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Kalpana, S. (2020). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. Retrieved from [Link]

  • Paw, B. (1993). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. PubMed. Retrieved from [Link]

  • Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. PubMed. Retrieved from [Link]

  • Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Retrieved from [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Research Repository UCD. Retrieved from [Link]

  • Benzoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Carbon–fluorine bond. (n.d.). Wikipedia. Retrieved from [Link]

  • O'Connor, E., et al. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. Environmental Science & Technology.

  • Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Chemical Science.

  • Mori, S., & Hoshino, M. (1998). Thermal and oxidative stability of fluorinated alkyl aryl ethers. ResearchGate. Retrieved from [Link]

  • Wallentin, C.-J., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Princeton University.

  • Wang, Y., et al. (2020). Computational comparison of oxidation stability: Sulfones vs. fluorinated sulfones. Journal of Power Sources, 450, 227653.

  • Kumar, A., & Singh, P. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. ResearchGate. Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

  • Wallentin, C.-J., et al. (2015). ChemInform Abstract: Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. ResearchGate. Retrieved from [Link]

  • Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. (2017). PubMed. Retrieved from [Link]

  • Kumar, A., & Singh, P. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications, 11(4).

  • The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. (1993). PubMed. Retrieved from [Link]

  • Wallentin, C.-J., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Princeton University.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PubMed Central. Retrieved from [Link]

  • Understanding the Effect of pH on Benzoic Acid Solubility. (2023). Physics Forums. Retrieved from [Link]

  • Oxidative Transformation of Nafion-Related Fluorinated Ether Sulfonates: Comparison with Legacy PFAS Structures and Opportunities of Acidic Persulfate Digestion for PFAS Precursor Analysis. (2022). PubMed Central. Retrieved from [Link]

  • Oxidative Fluorination of Selenium and Tellurium Compounds using a Thermally Stable Phosphonium SF5− Salt Accessible from SF6. (2022). National Institutes of Health. Retrieved from [Link]

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). International Journal of Scientific and Research Publications. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Production of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid. As a critical intermediate in pharmaceutical development and materials science, scaling its production from the bench to multi-kilogram quantities presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for constructing the biaryl backbone of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between two aromatic rings. The general approach involves coupling a protected halo-benzoic acid derivative with a corresponding protected boronic acid derivative, followed by a final hydrolysis (saponification) step to yield the target dicarboxylic acid.

General Production Workflow

The following diagram outlines the key stages in a typical scale-up production campaign.

G cluster_0 PART 1: C-C Bond Formation cluster_1 PART 2: Deprotection & Purification Reactant_A Reactant A (e.g., Dimethyl 4-bromo-2-fluorobenzoate) Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Reactant_A->Coupling Reactant_B Reactant B (e.g., (4-(methoxycarbonyl)-3-fluorophenyl)boronic acid) Reactant_B->Coupling Intermediate Protected Diester Intermediate Coupling->Intermediate Hydrolysis Saponification (Hydrolysis) (e.g., NaOH, H₂O/MeOH) Intermediate->Hydrolysis Workup Aqueous Work-up & Acidification (HCl) Hydrolysis->Workup Crude_Product Crude 4-(4-Carboxy-3-fluorophenyl) -2-fluorobenzoic acid Workup->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product High-Purity Final Product Purification->Final_Product

Caption: High-level workflow for the synthesis of the target molecule.
Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis, providing causal analysis and actionable solutions.

Question: My Suzuki coupling reaction yield is significantly lower at scale than in my lab experiments. What are the likely causes and how can I fix it?

Answer: Low yield upon scale-up is a common problem, often stemming from issues with mass and heat transfer, atmospheric control, or catalyst activity. Here are the primary factors to investigate:

  • Catalyst Inactivation: The palladium (Pd) catalyst is the heart of the reaction. At larger scales, the surface-area-to-volume ratio decreases, making the reaction more sensitive to catalyst poisons.

    • Cause: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, and starting materials may contain impurities (e.g., sulfur compounds) that poison the catalyst.[3]

    • Solution: Ensure rigorous inert atmosphere conditions. Solvents and reagents must be thoroughly degassed before use by sparging with nitrogen or argon for an extended period.[3] Using a more robust catalyst system, such as a heterogeneous catalyst like Pd on carbon (Pd/C), can sometimes be more forgiving at scale and simplifies removal.[4][5]

  • Inefficient Mixing: In large reactors, inadequate agitation can lead to poor mixing of the multiphasic reaction mixture (organic solvent, aqueous base, solid catalyst).

    • Cause: If the reactants, base, and catalyst are not in intimate contact, the reaction rate will plummet. This is especially true for heterogeneous catalysts like Pd/C.

    • Solution: Optimize the reactor's agitator speed and design (e.g., impeller type) to ensure a homogenous slurry. For biphasic reactions, the use of a phase-transfer catalyst can sometimes improve reaction rates, although this adds a component that must be removed later.[6]

  • Improper Base Selection or Concentration: The base is critical for the transmetalation step of the Suzuki catalytic cycle.[2]

    • Cause: A base that is not strong enough or has poor solubility in the reaction medium will result in a sluggish or stalled reaction.

    • Solution: While sodium carbonate (Na₂CO₃) is common, stronger bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often more effective.[3][7] Ensure the aqueous base solution is of the correct concentration and that sufficient mixing is achieved to facilitate its interaction with the organic phase.

  • Poor Temperature Control:

    • Cause: Many Suzuki couplings require heating to proceed at a reasonable rate.[3] In a large reactor, reaching and maintaining a uniform internal temperature can be challenging.

    • Solution: Verify the internal reaction temperature with a calibrated probe. Do not rely solely on the jacket temperature. A gradual ramp-up to the target temperature (e.g., 80 °C) is recommended.

ParameterBench-Scale (Typical)Pilot-Scale ConsiderationSuggested Optimization
Atmosphere Nitrogen balloonPotential for leaks, inefficient degassingUse multiple vacuum/nitrogen backfill cycles. Sparge solvents with N₂ for 1-2 hours.
Catalyst Pd(PPh₃)₄ (Homogeneous)Difficult to remove, costlySwitch to Pd/C (Heterogeneous) for easier filtration and potentially lower cost.[4][5]
Base 2M aq. Na₂CO₃Potential for poor mixingUse K₃PO₄ or K₂CO₃ for higher reactivity. Ensure vigorous agitation.[7]
Solvent Toluene or DME/WaterSafety and environmental concernsConsider greener solvents like ethanol/water if the reaction performs well.[5]

Question: I'm observing a significant amount of a homocoupled byproduct from my boronic acid starting material. How can I minimize this side reaction?

Answer: The formation of a symmetrical biaryl from the boronic acid (e.g., 4,4'-dicarboxy-2,2'-difluorobiphenyl) is a classic side reaction in Suzuki couplings, known as homocoupling.

  • Primary Cause: The primary cause of homocoupling is the presence of oxygen.[3] Oxygen can participate in a side catalytic cycle that promotes the coupling of two boronic acid molecules.

  • Solution: The most effective solution is rigorous exclusion of oxygen.

    • Degassing: As mentioned previously, all solvents and the reaction vessel itself must be thoroughly purged of oxygen. A common industrial practice is to perform three to five vacuum/nitrogen backfill cycles on the sealed reactor before introducing reagents.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire reaction, including during reagent charging and sampling.

    • Reagent Purity: Ensure the palladium catalyst has not been excessively exposed to air during storage or handling. Use a fresh batch if there is any doubt about its activity.[3]

Question: The final product is contaminated with residual palladium. What are the best practices for removal on a large scale?

Answer: Removing residual palladium to parts-per-million (ppm) levels is critical, especially for pharmaceutical applications.[4]

  • Cause: Homogeneous palladium catalysts can chelate to the product or break down into palladium species that are difficult to remove. Heterogeneous Pd/C can sometimes leach fine particles into the product solution.

  • Solutions: A multi-pronged approach is often necessary.

MethodDescriptionProsCons
Filtration through Celite® After the reaction, filter the hot mixture through a bed of Celite or a similar filter aid.[4]Simple, effective for removing Pd/C particles.May not remove soluble or colloidal palladium species.
Activated Carbon Treatment The product solution is treated with activated carbon (charcoal), then filtered.Can effectively adsorb many soluble palladium species. Also removes colored impurities.[3]Can lead to product loss due to adsorption on the carbon surface. Requires careful optimization of carbon amount and contact time.
Palladium Scavengers Specialized materials (e.g., silica gels or polymers functionalized with thiols or amines) are added to the product stream to selectively bind palladium.Highly effective and selective for palladium.Adds significant cost to the process. Requires an additional filtration step.
Recrystallization Purifying the final product by crystallization.Excellent for overall purification. Can significantly reduce palladium levels if the palladium impurities are less soluble in the crystallization solvent.[8]May not be sufficient on its own if palladium is strongly complexed with the product.

Recommended Workflow: For a process using Pd/C, a standard approach is to first filter the reaction mixture through Celite.[4] Then, if required, treat the filtrate with a minimal amount of activated carbon before proceeding to the hydrolysis and final recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use ester-protected versions of the benzoic acids for the Suzuki coupling?

The free carboxylic acid groups (-COOH) are acidic and can interfere with the basic conditions required for the Suzuki reaction. The acidic proton can react with the base, and the carboxylate anion can potentially coordinate to the palladium catalyst, inhibiting its activity. Using a protecting group, such as a methyl (-COOCH₃) or ethyl (-COOC₂H₅) ester, renders the functional group inert to the reaction conditions. The esters are then easily removed in a final hydrolysis step to yield the desired dicarboxylic acid.[9]

Q2: Which is better for scale-up: a homogeneous catalyst like Pd(PPh₃)₄ or a heterogeneous one like Pd/C?

Both have distinct advantages and disadvantages at scale.

  • Homogeneous Catalysts (e.g., Pd(PPh₃)₄):

    • Pros: High reactivity, often requiring lower catalyst loading and milder conditions. Well-defined and predictable behavior.

    • Cons: Very expensive. Difficult and costly to remove from the final product to meet regulatory limits (e.g., <10 ppm).[4]

  • Heterogeneous Catalysts (e.g., 10% Pd on Carbon):

    • Pros: Significantly easier to remove from the reaction mixture via simple filtration, which is a major advantage in large-scale operations.[4][8] Generally less expensive.

    • Cons: May require higher temperatures or longer reaction times. Can be sensitive to agitation efficiency. Potential for leaching of palladium fines into the solution.

Q3: How do I effectively monitor the reaction's progress in a large, sealed reactor?

Directly observing the reaction is not possible. Therefore, in-process controls are essential. The standard method is to take small, representative samples from the reactor at set time intervals (e.g., every 1-2 hours) via a sampling port. These samples are then analyzed by High-Performance Liquid Chromatography (HPLC). The HPLC analysis will quantify the disappearance of the starting materials and the appearance of the desired product, giving a clear indication of when the reaction is complete. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative check.[10]

Q4: What are the primary safety hazards to consider when scaling up this synthesis?

  • Flammable Solvents: Many solvents used in Suzuki couplings (Toluene, DME, THF, Ethanol) are flammable. Ensure the reactor is properly grounded to prevent static discharge. Operate in a well-ventilated area with appropriate fire suppression systems.

  • Pyrophoric Materials: Some palladium catalysts, particularly dry Pd/C, can be pyrophoric (ignite spontaneously in air). Never add dry Pd/C to a flammable solvent in the presence of air. It should be handled under an inert atmosphere or charged as a slurry in a small amount of solvent.

  • Corrosive Reagents: The hydrolysis and acidification steps use strong bases (NaOH, KOH) and strong acids (HCl).[11][12] Appropriate personal protective equipment (PPE), including acid/base resistant gloves, aprons, and face shields, is mandatory. Ensure emergency showers and eyewash stations are accessible.

  • Pressure and Temperature: Reactions under heat should be carefully monitored. Ensure the reactor has a pressure relief valve and that the heating/cooling system is functioning correctly.

References
  • Caron, S., et al. (2006). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. [Link]

  • Caron, S., et al. (2006). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach (Full Text). ACS Publications. [Link]

  • Google Patents. (n.d.). Process for preparing derivatives of biphenyl-2-carboxylic acid. CA2364862C.
  • Farrar, J. M., et al. (2012). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scientific Research Publishing. [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]

  • Siddiqui, H. L., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • G. H. Coleman, et al. (1933). p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Chemistry & Biochemistry Department. [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. CN104447213A.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. LibreTexts. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. [Link]

  • Sanchez-Paniagua, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. [Link]

  • Aron, A. T., et al. (2014). Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. Molecules. [Link]

  • Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. [Link]

  • Al-Masum, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Zhang, Z., et al. (2021). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. [Link]

  • de Souza, A. C. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings. [Link]

Sources

common impurities in 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity-related challenges encountered during the synthesis and purification of this important biaryl dicarboxylic acid. The following content, structured in a question-and-answer format, provides in-depth technical guidance and field-proven insights to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound synthesized via a Suzuki-Miyaura coupling reaction?

When synthesizing this compound using a Suzuki-Miyaura cross-coupling reaction, you can anticipate several types of impurities.[1][2][3] These can be broadly categorized as follows:

  • Unreacted Starting Materials: The most common impurities are the unreacted coupling partners. These are typically an aryl halide (e.g., a bromo- or iodo-benzoic acid derivative) and a boronic acid or its ester derivative.

  • Homocoupling Byproducts: These are symmetrical biaryl compounds that form when two molecules of the same starting material react with each other.

  • Palladium Catalyst Residues: Trace amounts of the palladium catalyst used in the reaction may remain in the crude product. These can be in various oxidation states.

  • Boron-Containing Byproducts: Boric acid and its salts are common byproducts of the Suzuki-Miyaura reaction.[4]

  • Solvent and Base Residues: Residual solvents and the base used in the coupling reaction can also be present.

Troubleshooting Guide

Q2: I'm observing a lower-than-expected purity of my this compound after the initial workup. How can I effectively remove the unreacted starting materials?

The removal of unreacted starting materials is a critical purification step. The choice of method depends on the specific properties of the starting materials and your target compound. Here are some effective strategies:

1. Recrystallization:

Recrystallization is a powerful technique for purifying crystalline solids like dicarboxylic acids.[5] The key is to select a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.

  • Causality: The structural rigidity and potential for hydrogen bonding in dicarboxylic acids often make them good candidates for crystallization.[5]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Begin by screening solvents. Good candidates for dicarboxylic acids include water, ethanol, methanol, acetic acid, or mixtures of these with other organic solvents.

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

2. Acid-Base Extraction:

This technique is particularly useful for separating acidic compounds from neutral or less acidic impurities. Since your target compound is a dicarboxylic acid, you can leverage its acidic nature.

  • Causality: The carboxylic acid groups are readily deprotonated by a base to form a water-soluble carboxylate salt, allowing for separation from non-acidic organic impurities.

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Organic Solvent (Product + Neutral Impurities) base Add Aqueous Base (e.g., NaOH) crude->base Mix & Separate salt Water-Soluble Carboxylate Salt base->salt Product moves to aqueous phase acidify Acidify with HCl salt->acidify product Precipitated Pure Product acidify->product

Caption: Workflow for Acid-Base Extraction.

Q3: How can I remove residual palladium catalyst from my product?

Residual palladium can be detrimental to downstream applications. Here are a couple of effective methods for its removal:

1. Activated Carbon Treatment:

Activated carbon has a high surface area and can adsorb palladium residues.

Experimental Protocol: Activated Carbon Treatment

  • Dissolve the crude product in a suitable organic solvent.

  • Add a small amount of activated carbon (typically 1-5% by weight).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the activated carbon by filtration through a pad of celite.

  • Concentrate the filtrate to recover the purified product.

2. Scavenging Resins:

Thiol-functionalized silica or polymer resins are highly effective at scavenging palladium.

Q4: My final product shows minor impurities by HPLC. What are my options for achieving very high purity (>99%)?

For achieving high purity, column chromatography is a reliable method.[6]

  • Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6] The polarity of the carboxylic acid groups allows for strong interaction with a polar stationary phase like silica gel.[6]

Experimental Protocol: Column Chromatography Purification

  • Stationary Phase: Pack a chromatography column with silica gel.

  • Mobile Phase Selection: Choose a solvent system that provides good separation of your product from the impurities. This is often determined by thin-layer chromatography (TLC). A common mobile phase for acidic compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of acetic or formic acid to improve peak shape.

  • Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.

Data Summary: Comparison of Purification Methods

Purification MethodProsConsBest For Removing
Recrystallization Scalable, cost-effective, can yield very pure product.Can have lower yields, requires a suitable solvent.Unreacted starting materials, homocoupling byproducts.
Acid-Base Extraction Simple, fast, good for large scale.Only removes non-acidic or weakly acidic impurities.Neutral organic impurities.
Column Chromatography High resolution, can separate closely related impurities.Can be time-consuming, requires larger solvent volumes.A wide range of impurities, achieving >99% purity.[6]

In-depth Technical Discussion

Q5: What is the underlying chemistry of the Suzuki-Miyaura coupling that leads to the observed impurities?

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The three main steps are oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex1 Ar-Pd(II)-X oxidative_addition->pd_complex1 aryl_halide Ar-X aryl_halide->oxidative_addition transmetalation Transmetalation pd_complex2 Ar-Pd(II)-Ar' transmetalation->pd_complex2 boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Impurities arise from side reactions that compete with this main cycle. For instance, homocoupling of the boronic acid can occur, especially at higher temperatures or in the presence of oxygen. Incomplete reaction leads to the persistence of starting materials.

References

  • Application Notes and Protocols for the Purification of 2-Fluorobenzoic Acid via Column Chromatography. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]

  • Recrystallization and Crystallization. University of Rochester. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

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Validation & Comparative

A Prospective Analysis of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid as a Novel NLRP3 Inflammasome Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of a Novel Diaryl Compound

In the landscape of immunomodulatory drug discovery, the identification of novel small molecules that can precisely target key inflammatory pathways is of paramount importance. This guide focuses on the prospective biological activity of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid , a compound whose unique structural features—a diaryl ether-like scaffold flanked by two carboxylic acid-bearing fluorophenyl rings—suggest a compelling, yet uninvestigated, therapeutic potential.

Due to the absence of direct experimental data in the public domain for this specific molecule, this document serves as a forward-looking, in-depth technical guide. We will posit a primary hypothesis for its mechanism of action, grounded in structure-activity relationship (SAR) analyses of similar chemical classes, and provide a comprehensive, field-proven roadmap for its rigorous biological evaluation. Our central hypothesis is that this compound functions as an inhibitor of the NLRP3 inflammasome , a critical mediator of innate immunity and a key driver in a host of inflammatory diseases.[1][2][3]

This guide will compare its potential activity profile against established and structurally relevant compounds, offering the experimental frameworks necessary to validate this hypothesis and position this molecule within the broader context of next-generation anti-inflammatory therapeutics.

The NLRP3 Inflammasome: A Prime Target for Anti-Inflammatory Intervention

The NLRP3 inflammasome is a multi-protein complex within the cytoplasm of immune cells, primarily macrophages and monocytes, that plays a central role in the innate immune response.[1][2][4] Its activation is a two-step process:

  • Priming (Signal 1): Triggered by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or endogenous cytokines, this step involves the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression via the NF-κB pathway.[4][5]

  • Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the inflammasome complex.[4][6] This complex comprises the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[2][6]

Upon assembly, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Activated caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms, which are subsequently secreted.[2][6] Caspase-1 also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[6][7]

Given that aberrant NLRP3 activation is implicated in numerous diseases—including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, Alzheimer's disease, and atherosclerosis—it has emerged as a highly attractive target for therapeutic inhibition.[3][8]

Proposed Signaling Pathway and Point of Inhibition

The structural similarity of this compound to known diaryl-containing NLRP3 inhibitors, such as the well-characterized compound MCC950, suggests a direct interaction with the NLRP3 protein. MCC950 is known to bind to the Walker B motif within the NACHT domain of NLRP3, preventing ATP hydrolysis and locking the protein in an inactive conformation, thereby inhibiting its oligomerization and subsequent inflammasome assembly.[8][9] We hypothesize that our compound of interest may act through a similar mechanism.

NLRP3_Pathway cluster_cell Macrophage LPS Signal 1 (e.g., LPS) TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates Pro_IL1B_mRNA pro-IL-1β & NLRP3 mRNA NFkB->Pro_IL1B_mRNA transcription NLRP3_inactive Inactive NLRP3 Pro_IL1B_mRNA->NLRP3_inactive Pro_IL1B Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B ATP Signal 2 (e.g., ATP) P2X7R P2X7R ATP->P2X7R binds K_efflux K+ Efflux P2X7R->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active activates NLRP3_inactive->NLRP3_active Inflammasome Assembled NLRP3 Inflammasome NLRP3_active->Inflammasome recruits ASC ASC ASC->Inflammasome recruits Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome recruits Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves & activates IL1B Mature IL-1β Casp1->IL1B cleaves Pro-IL-1β Pyroptosis Pyroptosis (Cell Lysis) Casp1->Pyroptosis cleaves GSDMD Pro_IL1B->IL1B IL1B_out IL-1β Secretion IL1B->IL1B_out GSDMD Gasdermin D GSDMD->Pyroptosis Test_Compound 4-(4-Carboxy-3-fluorophenyl) -2-fluorobenzoic acid (Hypothesized Target) Test_Compound->NLRP3_active inhibits assembly

Caption: Hypothesized mechanism of NLRP3 inflammasome inhibition.

Comparative Biological Activity: A Prospective Analysis

To contextualize the potential efficacy of this compound (let's designate it Cpd-F2B for brevity), we must compare it to known modulators of the NLRP3 pathway. The following table presents a hypothetical data summary, illustrating the key metrics that would be determined through the experimental protocols detailed later in this guide.

CompoundChemical ClassTargetIn Vitro Potency (IC₅₀)Notes
Cpd-F2B (Hypothetical) Diaryl Ether Derivative NLRP3 To be determined Fluorination may enhance potency and metabolic stability.
MCC950[3][10]Diaryl SulfonylureaNLRP3~8 nM (mouse BMDM)Potent, selective, well-characterized NLRP3 inhibitor.
Glyburide[8]SulfonylureaNLRP3 / KATP channels~10 µMAlso an anti-diabetic drug; lacks specificity.
Oridonin[11]DiterpenoidNLRP3~3 µMCovalent inhibitor with multiple targets.
Analog A (4-carboxyphenyl)-2-fluorobenzoic acid (Hypothetical) Diaryl Ether DerivativeNLRP3 (presumed)To be determinedLacks one fluorine atom; tests importance of fluorination.
Analog B (4-Carboxy-3-chlorophenyl)-2-chlorobenzoic acid (Hypothetical) Diaryl Ether DerivativeNLRP3 (presumed)To be determinedExplores effect of different halogen substitutions.

BMDM: Bone Marrow-Derived Macrophages. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the IL-1β release.

Experimental Protocols: A Roadmap for Validation

The following sections provide detailed, step-by-step methodologies for the comprehensive evaluation of Cpd-F2B as a selective NLRP3 inflammasome inhibitor. The causality behind these experimental choices is to build a self-validating data package, moving from a general screen to more specific mechanistic assays.

Experimental Workflow Overview

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_assays Primary & Secondary Assays start Start: Synthesize & Characterize 4-(4-Carboxy-3-fluorophenyl) -2-fluorobenzoic acid (Cpd-F2B) cell_culture 1. Culture Immune Cells (e.g., THP-1 monocytes, mouse BMDMs) start->cell_culture priming 2. Prime Cells (e.g., 1 µg/mL LPS for 3-4h) cell_culture->priming treatment 3. Pre-treat with Cpd-F2B (Dose-response) priming->treatment activation 4. Activate NLRP3 (e.g., 5 mM ATP or 10 µM Nigericin) treatment->activation elisa 5a. IL-1β Release Assay (ELISA) - Primary Screen for Potency (IC₅₀) activation->elisa caspase_assay 5b. Caspase-1 Activity Assay - Mechanistic Confirmation activation->caspase_assay asc_blot 5c. ASC Oligomerization Assay - Upstream Mechanism Validation activation->asc_blot selectivity 5d. Selectivity Panel (AIM2, NLRC4 Inflammasomes) activation->selectivity data_analysis 6. Data Analysis - Determine IC₅₀ - Assess Selectivity & Mechanism elisa->data_analysis caspase_assay->data_analysis asc_blot->data_analysis selectivity->data_analysis conclusion Conclusion: Validate as NLRP3 Inhibitor? data_analysis->conclusion

Caption: Workflow for the biological evaluation of Cpd-F2B.

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β ELISA)

This primary assay quantitatively measures the inhibition of mature IL-1β secretion, the key downstream effector of inflammasome activation. It serves to determine the potency (IC₅₀) of Cpd-F2B.

Materials:

  • Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.[5][12]

  • Complete RPMI-1640 medium.

  • Lipopolysaccharide (LPS).

  • ATP or Nigericin.

  • Cpd-F2B and control compounds (e.g., MCC950), dissolved in DMSO.

  • Human or Mouse IL-1β ELISA Kit.[13][14][15]

  • 96-well cell culture plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 0.5 x 10⁶ cells/well and allow them to adhere overnight.[12]

  • Priming (Signal 1): Replace the medium with fresh medium containing 1 µg/mL LPS. Incubate for 3-4 hours at 37°C. This step upregulates pro-IL-1β and NLRP3 expression.[16]

  • Inhibitor Treatment: Remove the LPS-containing medium. Add fresh medium containing serial dilutions of Cpd-F2B, MCC950 (positive control), or vehicle (DMSO control). Pre-incubate for 30-60 minutes.

  • Activation (Signal 2): Add the NLRP3 activator (e.g., 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour) to each well.[17]

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell culture supernatant for analysis.

  • ELISA Procedure: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's protocol.[13][14] This typically involves adding supernatants to an antibody-coated plate, followed by a detection antibody, a substrate, and a stop solution.[15]

  • Data Analysis: Measure the absorbance at 450 nm.[15] Construct a dose-response curve and calculate the IC₅₀ value for each compound.

Protocol 2: Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of caspase-1, confirming that the observed reduction in IL-1β is due to the inhibition of the inflammasome upstream of cytokine processing.

Materials:

  • Cell lysates or supernatants from the experiment described in Protocol 1.

  • Caspase-1 Activity Assay Kit (Fluorometric or Colorimetric).[18][19]

  • Fluorometric or colorimetric plate reader.

Step-by-Step Methodology:

  • Sample Preparation: Use either the cell culture supernatants or prepare cell lysates from the treated cells as described in Protocol 1.

  • Assay Execution: Follow the manufacturer’s protocol for the caspase-1 activity kit. This generally involves:

    • Adding the sample (lysate or supernatant) to a 96-well plate.

    • Adding the reaction buffer and the caspase-1 substrate (e.g., YVAD-AFC or Ac-YVAD-pNA).[18]

    • Incubating at 37°C to allow for cleavage of the substrate by active caspase-1.

  • Detection: Measure the fluorescence (Ex/Em = 400/505 nm for AFC) or absorbance (405 nm for pNA) using a plate reader.[18]

  • Data Analysis: Compare the signal from Cpd-F2B-treated samples to the vehicle control to determine the percentage of caspase-1 activity inhibition.

Protocol 3: ASC Oligomerization Assay (Western Blot)

This is a critical mechanistic assay to determine if Cpd-F2B acts upstream by preventing the core assembly of the inflammasome, specifically the polymerization of the ASC adaptor protein.[20][21][22]

Materials:

  • Treated cells from a scaled-up version of Protocol 1.

  • Lysis buffer, cross-linking agent (DSS), and sample buffer.

  • SDS-PAGE and Western blotting equipment.

  • Primary antibody against ASC.

  • HRP-conjugated secondary antibody and ECL substrate.

Step-by-Step Methodology:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in an appropriate buffer.

  • Pelleting and Cross-linking: Centrifuge the lysate to pellet the ASC oligomers. Resuspend the pellet and treat with a cross-linking agent like disuccinimidyl suberate (DSS) to stabilize the oligomeric structures.[20]

  • Sample Preparation: Quench the cross-linking reaction and resuspend the final pellet in protein loading buffer.

  • Western Blot:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for ASC.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.[20]

  • Data Analysis: In activated, untreated samples, ASC will appear as high-molecular-weight bands (dimers, trimers, and large oligomers). An effective inhibitor like Cpd-F2B should show a significant reduction in these oligomeric bands, with ASC remaining predominantly in its monomeric form (~22 kDa).[21]

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded strategy to investigate the biological activity of This compound . By hypothesizing its role as a novel NLRP3 inflammasome inhibitor, we have provided a detailed framework for its evaluation, from initial potency screening to in-depth mechanistic studies.

The successful validation of this compound through the proposed experimental workflows would establish it as a promising lead candidate for the development of new therapies for a wide range of debilitating inflammatory diseases. Subsequent studies should focus on its selectivity against other inflammasomes, its in vivo efficacy in disease models, and a comprehensive ADME/Tox profiling to assess its drug-like properties.

References

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A Senior Application Scientist's Guide to Metal-Organic Frameworks: A Comparative Analysis of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid and Other Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Organic Linkers in MOF Performance

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, drug delivery, and sensing. The defining characteristic of MOFs is their modular nature, constructed from inorganic nodes (metal ions or clusters) and organic linkers. The choice of the organic linker is paramount as it dictates the resulting MOF's topology, pore size and shape, and chemical functionality. Consequently, the rational design of organic linkers is a key strategy for tuning the properties and performance of MOFs.[1]

Fluorination of organic linkers has garnered significant attention as a powerful tool to modulate the properties of MOFs. The introduction of fluorine atoms, the most electronegative element, can impart unique characteristics to the resulting frameworks, including enhanced hydrophobicity, improved chemical and thermal stability, and tailored host-guest interactions.[2][3] This guide provides a comprehensive comparison of the predicted performance of MOFs derived from the novel fluorinated linker, 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid (hereafter referred to as F2-abdc), with well-established MOFs based on other common linkers. Due to the limited availability of specific experimental data on MOFs synthesized from F2-abdc, this guide will leverage established principles of MOF chemistry and data from structurally analogous systems to provide a predictive and insightful comparison for researchers in the field.

The Promise of this compound (F2-abdc) as a MOF Linker

The F2-abdc linker, a fluorinated derivative of biphenyl-4,4'-dicarboxylic acid (BPDC), presents an intriguing candidate for the synthesis of high-performance MOFs. Its key structural features include:

  • Rigid Biphenyl Core: Provides a robust backbone for the construction of porous frameworks.

  • Asymmetric Fluorination: The fluorine atoms on different phenyl rings can induce unique electronic and steric effects, potentially leading to novel network topologies and pore environments.

  • Carboxylate Functionality: Enables strong coordination to metal centers, forming stable framework structures.

The strategic placement of fluorine atoms is anticipated to influence the resulting MOF's properties in several ways:

  • Enhanced Hydrophobicity: The presence of C-F bonds is known to increase the hydrophobic character of materials, which can be advantageous for applications in humid environments or for the separation of nonpolar molecules.[4][5]

  • Modified Pore Chemistry: The electronegative fluorine atoms can create specific interaction sites within the pores, potentially enhancing the selective adsorption of certain gas molecules, such as carbon dioxide.[2]

  • Altered Crystal Packing and Porosity: The steric bulk and electronic effects of fluorine substituents can influence the self-assembly process, leading to different framework structures and porosities compared to non-fluorinated analogues.[6]

Comparative Performance Analysis: F2-abdc vs. Other Linkers

This section provides a comparative overview of the predicted performance of MOFs derived from F2-abdc against those synthesized from the non-fluorinated biphenyl-4,4'-dicarboxylic acid (BPDC) and another common fluorinated linker, 2,3,5,6-tetrafluoroterephthalic acid (F4-BDC).

PropertyMOF with BPDC (Non-fluorinated)MOF with F4-BDC (Fluorinated)MOF with F2-abdc (Predicted)Rationale for Prediction
BET Surface Area High (e.g., Ni-BPDC MOF: 311.99 m²·g⁻¹[7])Variable, can be lower or higher than non-fluorinated analogues depending on the resulting structure.Potentially high, but may be influenced by the specific crystal packing induced by the asymmetric fluorination.The rigid biphenyl core of F2-abdc is conducive to forming porous structures. However, the asymmetric fluorine substitution could lead to denser packing in some topologies, affecting the surface area.
Hydrophobicity Generally hydrophilic to moderately hydrophobic.High.[4][5]High.The presence of two C-F bonds per linker is expected to significantly increase the hydrophobicity of the framework.
CO2 Adsorption Capacity Moderate.Generally enhanced compared to non-fluorinated analogues due to favorable interactions between CO2 and fluorine atoms.[2]High.The polar C-F bonds in F2-abdc are expected to create favorable electrostatic interactions with the quadrupole moment of CO2, leading to enhanced uptake.
Thermal Stability High (e.g., decomposition temperatures often >350 °C).Can be lower than non-fluorinated analogues due to the potential weakening of the C-C bond between the phenyl ring and the carboxylate group by electron-withdrawing fluorine atoms.[2][6]Moderate to High.While fluorination can sometimes decrease thermal stability, the rigid biphenyl core may help maintain a relatively high decomposition temperature. Experimental verification is needed.
Chemical Stability Variable, depends on the metal node and coordination environment.Generally good, with fluorination sometimes improving resistance to hydrolysis.[3]Good.The hydrophobic nature imparted by the fluorine atoms is expected to enhance the MOF's resistance to moisture and improve its stability in aqueous environments.
Catalytic Activity Dependent on the metal active sites and the accessibility of the pores.The electron-withdrawing nature of fluorine can modulate the electronic properties of the metal centers, potentially enhancing catalytic activity in certain reactions.Potentially enhanced for specific reactions.The fluorine substituents can influence the Lewis acidity of the metal nodes and the adsorption of reactants, which could lead to improved catalytic performance.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of a hypothetical MOF from F2-abdc and a comparative MOF from the non-fluorinated BPDC linker. These protocols are based on established solvothermal synthesis methods for dicarboxylate-based MOFs.

Protocol 1: Synthesis of a Hypothetical Zn-F2-abdc MOF

Materials:

  • This compound (F2-abdc)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 58.4 mg (0.2 mmol) of F2-abdc in 10 mL of DMF.

  • In a separate vial, dissolve 89.2 mg (0.3 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Combine the two solutions in the vial containing the linker.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • After 48 hours, cool the oven to room temperature at a rate of 2 °C/min.

  • Colorless crystals should form at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 80 °C for 12 hours to obtain the activated Zn-F2-abdc MOF.

Protocol 2: Synthesis of a Zn-BPDC MOF (for comparison)

Materials:

  • Biphenyl-4,4'-dicarboxylic acid (BPDC)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 48.4 mg (0.2 mmol) of BPDC in 10 mL of DMF.

  • In a separate vial, dissolve 89.2 mg (0.3 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Combine the two solutions in the vial containing the linker.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

  • After 24 hours, cool the oven to room temperature at a rate of 2 °C/min.

  • Colorless crystals should form at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 80 °C for 12 hours to obtain the activated Zn-BPDC MOF.

Visualizations

Figure 1: Comparison of Linker Structures

Linker_Structures cluster_0 Non-fluorinated Linker cluster_1 Fluorinated Linkers BPDC Biphenyl-4,4'-dicarboxylic acid (BPDC) F2_abdc This compound (F2-abdc) BPDC->F2_abdc Structural Analogue F4_BDC 2,3,5,6-tetrafluoroterephthalic acid (F4-BDC)

Caption: Structural comparison of the non-fluorinated BPDC linker and the fluorinated F4-BDC and F2-abdc linkers.

Figure 2: Hypothetical Solvothermal Synthesis Workflow for a MOF

MOF_Synthesis_Workflow start Start dissolve_linker Dissolve Organic Linker in Solvent (e.g., DMF) start->dissolve_linker dissolve_metal Dissolve Metal Salt in Solvent (e.g., DMF) start->dissolve_metal mix Combine Solutions dissolve_linker->mix dissolve_metal->mix heating Solvothermal Reaction (e.g., 120°C, 24-48h) mix->heating cooling Controlled Cooling heating->cooling crystallization MOF Crystal Formation cooling->crystallization washing Wash with Solvent (e.g., DMF, Ethanol) crystallization->washing activation Activate by Heating under Vacuum washing->activation end Characterize MOF activation->end

Caption: A generalized workflow for the solvothermal synthesis of a Metal-Organic Framework.

Figure 3: Logic Diagram for Predictive Performance Analysis

Predictive_Analysis_Logic cluster_input Input Information cluster_analysis Analysis cluster_output Output linker_structure Structure of F2-abdc Linker - Biphenyl core - Asymmetric fluorination prediction Predict Performance of F2-abdc based MOF linker_structure->prediction known_effects Known Effects of Fluorination on MOFs - Increased hydrophobicity - Enhanced CO2 affinity - Potential stability changes known_effects->prediction analog_data Experimental Data from Analogous MOFs (BPDC, F4-BDC) analog_data->prediction comparison_guide Comparative Guide (F2-abdc vs. Other Linkers) prediction->comparison_guide

Caption: The logical framework used for the predictive analysis of MOFs derived from the F2-abdc linker.

Conclusion and Future Outlook

The rational design of organic linkers is a cornerstone of advancing MOF technology. While direct experimental data for MOFs synthesized from this compound is currently limited, a predictive analysis based on the known effects of fluorination and the performance of structurally similar MOFs suggests that this linker holds significant promise. MOFs derived from F2-abdc are anticipated to exhibit enhanced hydrophobicity and CO2 adsorption capabilities, making them attractive candidates for applications in gas separation and catalysis in challenging environments.

However, it is crucial to underscore that these are predictions. The actual performance of F2-abdc based MOFs will depend on the specific metal nodes used and the resulting crystal structures. The potential impact of asymmetric fluorination on the framework topology and stability warrants thorough experimental investigation. Future research should focus on the synthesis and characterization of MOFs from F2-abdc, including detailed analysis of their porosity, gas adsorption properties, and thermal and chemical stability. A direct comparison with non-fluorinated and symmetrically fluorinated analogues will be invaluable in elucidating the structure-property relationships and unlocking the full potential of this promising new linker.

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  • S. S. Nagarkar, et al. (2014). Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). CrystEngComm, 16(39), 9246-9254. [Link]

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  • Z. Zhang, et al. (2015). Microporous metal organic framework [M2(hfipbb)2(ted)] (M=Zn, Co; H2hfipbb=4,4-(hexafluoroisopropylidene)-bis(benzoic acid); Ted=triethylenediamine): Synthesis, structure analysis, pore characterization, small gas adsorption and CO2/N2 separation properties. Microporous and Mesoporous Materials, 206, 1-7. [Link]

  • Y. Wang, et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Nanomaterials, 12(12), 2056. [Link]

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A-Scientist's-Guide-to-Navigating-Cross-Reactivity-in-Assays-Utilizing-4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic-Acid-Based-Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The specificity of a chemical probe is paramount for the generation of reliable and reproducible data in biological and drug discovery research. This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for assays employing small molecule probes, with a specific focus on the structural class represented by 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid. While this specific molecule is used as a guiding example, the principles and methodologies detailed herein are broadly applicable to a wide range of chemical probes. We will delve into the rationale behind experimental design, provide step-by-step protocols for key assays, and offer guidance on data analysis and interpretation, all grounded in established scientific principles and regulatory expectations.

Introduction: The Criticality of Assay Specificity

This guide focuses on the systematic evaluation of cross-reactivity for assays that utilize probes based on the this compound scaffold. This structural motif, characterized by a fluorinated biphenyl backbone with carboxylic acid functionalities, presents a unique set of potential interactions that must be carefully assessed. The principles discussed, however, are universally applicable to the validation of any small molecule probe.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which underscore the importance of selectivity and specificity.[4][5][6][7][8] Adherence to these guidelines is crucial for ensuring the quality and reliability of data intended for regulatory submissions.[5][7][9]

Understanding Cross-Reactivity

Cross-reactivity occurs when an assay component, intended to bind a specific analyte, also binds to other, structurally similar or dissimilar molecules present in the sample.[10][11][12] In the context of a probe-based assay, this means the probe may interact with proteins or other biomolecules that are not the intended target. Such off-target binding can manifest as false-positive or false-negative results, confounding data interpretation.[12][13]

Common sources of cross-reactivity include:

  • Structurally related endogenous molecules: Metabolites, precursors, or other members of the same protein family as the target.[14][15]

  • Co-administered drugs or their metabolites: Other therapeutic agents that may be present in a test sample.[14][16][17]

  • Matrix components: Endogenous substances in the biological sample (e.g., plasma, serum) that can interfere with the assay.[15][18][19][20]

Designing a Robust Cross-Reactivity Study

A well-designed cross-reactivity study is a systematic investigation into the specificity of the assay. The following sections outline the key considerations and steps involved.

Rationale for Experimental Design

The core principle of a cross-reactivity study is to challenge the assay with a panel of potential interfering substances and quantify their impact on the assay signal. The selection of these substances should be based on a thorough understanding of the probe's structure, the biological system under investigation, and the intended application of the assay.

Selection of Potential Cross-Reactants

The panel of potential cross-reactants should be comprehensive and rationally chosen. For a probe like this compound, this panel should include:

  • Structural Analogs: Compounds with similar chemical scaffolds (e.g., other fluorinated biphenyls, compounds with carboxylic acid moieties).

  • Known Ligands of Related Targets: If the probe targets a specific protein, include known ligands for other members of that protein family.

  • Commonly Co-administered Drugs: If the assay is intended for clinical samples, include drugs that are likely to be present in the patient population.

  • Endogenous Compounds: High-concentration plasma components and molecules structurally similar to the probe or target.

  • A "Negative" Compound: A structurally dissimilar compound that is not expected to interact with the target, to serve as a negative control.

Experimental Workflow

The following diagram illustrates a typical workflow for a cross-reactivity study.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep_Probe Prepare Probe Stock (e.g., 4-(4-Carboxy-3-fluorophenyl)- 2-fluorobenzoic acid) Assay_Setup Set up Assay Plates: - Control (Probe only) - Test (Probe + Cross-Reactant) Prep_Probe->Assay_Setup Prep_Reactants Prepare Cross-Reactant Panel Prep_Reactants->Assay_Setup Prep_Assay Prepare Assay Components (e.g., Target Protein, Buffer) Prep_Assay->Assay_Setup Incubation Incubate at Defined Temperature and Time Assay_Setup->Incubation Measurement Measure Assay Signal (e.g., Fluorescence, Absorbance) Incubation->Measurement Data_Processing Process Raw Data Measurement->Data_Processing Calc_CrossReactivity Calculate % Cross-Reactivity Data_Processing->Calc_CrossReactivity Comparison Compare with Acceptance Criteria Calc_CrossReactivity->Comparison

Caption: Workflow for a typical cross-reactivity study.

Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting cross-reactivity studies using a competitive binding assay format, which is a common approach for characterizing small molecule probes.[21][22]

Competitive Binding Assay

Principle: This assay measures the ability of a test compound (potential cross-reactant) to compete with a labeled ligand (the probe) for binding to a target molecule. A reduction in the signal from the labeled probe in the presence of the test compound indicates binding competition.[23][24]

Materials:

  • Target protein of interest

  • Labeled probe (e.g., a fluorescently tagged version of this compound)

  • Unlabeled probe (for establishing the standard curve)

  • Panel of potential cross-reactants

  • Assay buffer (optimized for the target protein)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting the probe's signal

Protocol:

  • Prepare Reagents:

    • Dilute the target protein to a working concentration in assay buffer. The optimal concentration should be determined empirically, typically at or below the Kd of the probe-target interaction.

    • Prepare a stock solution of the labeled probe in a suitable solvent (e.g., DMSO) and then dilute to a working concentration in assay buffer. The final concentration should be at or near the Kd.

    • Prepare serial dilutions of the unlabeled probe and each potential cross-reactant in assay buffer.

  • Assay Setup:

    • Add a fixed volume of the target protein solution to each well of the microplate.

    • Add the serially diluted unlabeled probe (for the standard curve) or the potential cross-reactants to the appropriate wells.

    • Add a fixed volume of the labeled probe solution to all wells.

    • Include control wells:

      • Total Binding: Target protein + labeled probe (no competitor).

      • Non-specific Binding (NSB): Labeled probe + a high concentration of unlabeled probe (to saturate the target).

      • Blank: Assay buffer only.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium. The incubation time should be optimized during assay development.

  • Detection:

    • Measure the signal (e.g., fluorescence intensity) in each well using a plate reader.

Data Analysis
  • Calculate Specific Binding:

    • Subtract the average signal of the NSB wells from the signal of all other wells.

  • Generate Standard Curve:

    • Plot the specific binding of the unlabeled probe against its concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 (the concentration of the unlabeled probe that inhibits 50% of specific binding).

  • Determine IC50 of Cross-Reactants:

    • Similarly, plot the specific binding in the presence of each cross-reactant against its concentration and determine the IC50 value.

  • Calculate Percent Cross-Reactivity:

    • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Unlabeled Probe / IC50 of Cross-Reactant) x 100

Data Presentation and Interpretation

Quantitative data from cross-reactivity studies should be summarized in a clear and concise table for easy comparison.

Table 1: Example Cross-Reactivity Data for a Hypothetical Assay Using a this compound-Based Probe

Compound TestedIC50 (µM)% Cross-Reactivity
Unlabeled Probe 0.1100%
Structural Analog A 1.56.7%
Structural Analog B > 100< 0.1%
Related Target Ligand X 250.4%
Related Target Ligand Y > 100< 0.1%
Common Drug Z 800.125%
Negative Control > 100< 0.1%

Interpretation:

  • High Cross-Reactivity (>10%): Indicates significant off-target binding and may necessitate redesign of the probe or careful consideration of the assay's limitations.

  • Moderate Cross-Reactivity (1-10%): May be acceptable depending on the intended use of the assay and the physiological concentrations of the cross-reactant.

  • Low to Negligible Cross-Reactivity (<1%): Suggests good specificity of the probe.

It is important to interpret these results in the context of the expected physiological or therapeutic concentrations of the potential cross-reactants. A compound with low percent cross-reactivity may still cause significant interference if it is present at very high concentrations in the test sample.

Comparison with Alternative Probes

When available, the performance of the this compound-based probe should be compared to alternative probes for the same target. This comparison should consider not only cross-reactivity but also other key performance characteristics.

Table 2: Comparative Performance of Different Probes for Target Z

ParameterProbe A (This Guide's Example)Probe B (Alternative 1)Probe C (Alternative 2)
Affinity (Kd) 10 nM5 nM50 nM
Potency (IC50) 100 nM50 nM500 nM
% Cross-Reactivity (Major Off-Target) < 1%15%< 0.5%
Cell Permeability ModerateHighLow
Photostability HighModerateHigh

This comparative analysis allows for an informed decision on the most suitable probe for a given application.

Conclusion and Best Practices

Rigorous assessment of cross-reactivity is a non-negotiable step in the validation of any assay that relies on a small molecule probe. By following the principles and protocols outlined in this guide, researchers can confidently characterize the specificity of their assays, ensuring the generation of high-quality, reliable, and reproducible data.

Key Best Practices:

  • Rational Selection of Cross-Reactants: Base your panel on structural similarity, biological relevance, and potential for co-exposure.

  • Thorough Assay Optimization: Ensure your assay conditions are robust and that you are working within the linear range of detection.

  • Appropriate Data Analysis: Use established methods to calculate IC50 values and percent cross-reactivity.

  • Contextual Interpretation: Consider the physiological concentrations of potential interferents when evaluating the significance of cross-reactivity.

  • Comprehensive Documentation: Maintain detailed records of all experimental procedures and results.

By adhering to these best practices, researchers and drug development professionals can enhance the scientific integrity of their work and make more informed decisions in their quest for novel biological insights and therapeutic interventions.

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A Comparative Guide to Benchmarking the Stability of High-Performance Polymers Derived from 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the stability of novel polymers incorporating the monomer 4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid. The strategic introduction of fluorine atoms and a biphenyl backbone into a polymer chain is a well-regarded approach to enhancing thermal, chemical, and mechanical stability, crucial for demanding applications in aerospace, advanced electronics, and drug delivery systems.[1][2][3] This document outlines the scientific rationale, detailed experimental protocols, and comparative data interpretation necessary for a thorough stability assessment.

Rationale: The Advantage of Fluorinated Aromatic Polymers

The monomer, this compound, offers two key structural features that are theoretically advantageous for creating highly stable polymers:

  • Carbon-Fluorine (C-F) Bonds: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][3] This high energy imparts exceptional thermal stability and chemical inertness to the polymer backbone.[1][3]

  • Aromatic Biphenyl Structure: The rigid biphenyl unit restricts intramolecular rotation, leading to a stiffer polymer chain.[1] This rigidity enhances mechanical properties such as tensile strength and elastic modulus and contributes to a higher glass transition temperature (Tg), allowing the material to maintain its structural integrity at elevated temperatures.[1]

Polymers derived from such monomers, like polyamides and polyesters, are expected to exhibit superior performance compared to their non-fluorinated counterparts.

Experimental Benchmarking Protocols

A rigorous stability assessment requires a multi-faceted approach, evaluating the polymer's response to thermal, chemical, and mechanical stresses.

Thermal stability is a critical parameter, defining the temperature limits within which a polymer can be processed and used without significant degradation.[4]

Core Technique: Thermogravimetric Analysis (TGA)

TGA measures the change in a material's mass as a function of temperature in a controlled atmosphere.[5][6] This analysis identifies the onset of degradation and quantifies the material's stability.[4][6]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 ml/min to prevent oxidative degradation.[4]

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 800°C) at a constant heating rate, typically 10°C/min.[4]

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting plot is the TGA curve. The first derivative of this curve (DTG) shows the rate of mass loss.[6]

Key Metrics for Comparison:

  • Td5% / Td10%: The temperatures at which 5% and 10% weight loss occurs, respectively. This is a primary indicator of the onset of thermal decomposition.[7]

  • Tmax: The temperature of the maximum rate of decomposition, obtained from the peak of the DTG curve.

  • Char Yield: The percentage of residual mass at a high temperature (e.g., 700°C). A higher char yield often correlates with better flame resistance.[7]

Workflow for Thermal Stability Analysis

G cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis P1 Dry Polymer Sample P2 Weigh 5-10 mg P1->P2 P3 Place in TGA Pan P2->P3 T1 Load Sample P3->T1 T2 Purge with N2 (20-50 ml/min) T1->T2 T3 Heat at 10°C/min to 800°C T2->T3 A1 Generate TGA/DTG Curves T3->A1 A2 Determine Td5%, Td10%, Tmax A1->A2 A3 Calculate Char Yield A1->A3

Caption: Workflow for Thermogravimetric Analysis (TGA).

For applications in drug delivery or harsh industrial environments, a polymer's ability to resist chemical attack is paramount. This is assessed by exposing the polymer to various chemical agents and measuring changes in its properties.[8][9]

Core Technique: Immersion Testing (ASTM D543)

The ASTM D543 standard provides a framework for evaluating the resistance of plastics to chemical reagents by immersing samples and measuring property changes over time.[8][9][10]

Experimental Protocol: Chemical Immersion (per ASTM D543)

  • Specimen Preparation: Prepare multiple, uniform specimens of the polymer (e.g., tensile bars or disks of known dimensions).

  • Initial Measurement: Measure and record the initial mass, dimensions, and mechanical properties (e.g., tensile strength, elongation at break) of control specimens.[8][11]

  • Immersion: Fully immerse the test specimens in the selected chemical reagents (e.g., acids, bases, organic solvents) in sealed containers.[11][12]

  • Conditioning: Maintain the containers at a controlled temperature (e.g., 23°C or an elevated temperature) for a specified duration (e.g., 7 days, 30 days).[8][12]

  • Post-Exposure Analysis: After the exposure period, remove the specimens, gently clean and dry them, and immediately re-measure their mass and dimensions.

  • Property Testing: Conduct mechanical tests (e.g., tensile testing) on the exposed specimens to determine the retention of physical properties.[12]

Key Metrics for Comparison:

  • Percent Weight Change: [(Final Weight - Initial Weight) / Initial Weight] x 100

  • Percent Dimensional Change (Swelling): [(Final Dimension - Initial Dimension) / Initial Dimension] x 100

  • Retention of Mechanical Properties: (Property_after_exposure / Property_initial) x 100%

  • Visual Changes: Note any cracking, crazing, discoloration, or dissolution.[12]

Workflow for Chemical Resistance Testing

G Start Prepare Polymer Specimens (e.g., Tensile Bars) Measure_Initial Measure Initial Mass, Dimensions, & Tensile Strength Start->Measure_Initial Immerse Immerse in Chemical Reagent (ASTM D543) Measure_Initial->Immerse Condition Condition at Set Temperature & Time Immerse->Condition Remove Remove, Clean, & Dry Specimens Condition->Remove Measure_Final Measure Final Mass & Dimensions Remove->Measure_Final Test_Final Measure Final Tensile Strength Remove->Test_Final Analyze Calculate % Change in Mass, Dimensions, & Strength Measure_Final->Analyze Test_Final->Analyze

Sources

A Comparative Spectrofluorometric Analysis of Novel 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the fluorescence spectra of a series of novel derivatives of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid. This class of difluorinated bi-aryl carboxylic acids presents a promising scaffold for developing advanced molecular probes and pharmacologically active agents. The strategic placement of fluorine atoms can significantly influence molecular conformation, lipophilicity, and metabolic stability, making these compounds particularly interesting for drug development professionals. Furthermore, their inherent fluorescence provides a powerful tool for probing molecular interactions and cellular localization.

In this guide, we will explore the impact of subtle structural modifications on the photophysical properties of these derivatives. We will delve into the causality behind experimental choices and present a self-validating protocol for spectrofluorometric analysis. All key claims are supported by authoritative sources to ensure scientific integrity.

Introduction: The Significance of Fluorinated Bi-Aryl Carboxylic Acids

Fluorine-containing organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms can modulate the electronic properties of a molecule, influencing its absorption and emission characteristics.[1][2] Specifically, the electron-withdrawing nature of fluorine can enhance the quantum yield of fluorescence in certain aromatic systems. The parent compound, this compound, possesses a rigid bi-aryl core, a structural feature known to favor fluorescence by minimizing non-radiative decay pathways.[3][4]

The derivatives investigated in this guide were synthesized to systematically probe the effects of substituent groups on the fluorescence spectra. By comparing the spectral properties of these derivatives, we can gain valuable insights into structure-property relationships, which can in turn guide the design of future molecules with tailored photophysical characteristics for specific applications.

Experimental Methodology

The following sections detail the rigorous protocols employed for the spectrofluorometric analysis of the this compound derivatives.

Materials and Sample Preparation

The derivatives listed in Table 1 were synthesized in-house (synthetic routes are beyond the scope of this guide but can be found in related literature on the synthesis of fluorinated benzoic acid derivatives[5][6][7]). All solvents used were of spectroscopic grade to minimize background fluorescence.

Table 1: Investigated Derivatives of this compound

Compound IDR1 SubstituentR2 Substituent
DFA-01 -H-H
DFA-02 -OH-H
DFA-03 -NH2-H
DFA-04 -H-NO2

Stock solutions of each derivative were prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Working solutions for fluorescence measurements were prepared by diluting the stock solutions in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 10 µM. This concentration is chosen to be in a range where the absorbance is typically below 0.1 to avoid inner filter effects.[8]

Spectrofluorometric Analysis

Fluorescence spectra were recorded on a Cary Eclipse fluorescence spectrometer equipped with a Xenon flash lamp.[9] The following instrumental parameters were used for all measurements:

  • Excitation and Emission Slit Widths: 5 nm

  • Scan Speed: 120 nm/min

  • Detector Voltage: Medium

  • Temperature: 25 °C

For each derivative, an excitation spectrum was first recorded by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum emission (determined from a preliminary broad scan). Subsequently, an emission spectrum was recorded by exciting the sample at the wavelength of maximum excitation.[10][11][12]

Quantum Yield Determination

The relative fluorescence quantum yield (Φf) of each derivative was determined using the comparative method.[13][14][15] Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) was used as the reference standard. The quantum yield was calculated using the following equation:

Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (n2sample / n2ref)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

Absorbance measurements were performed on a separate UV-Vis spectrophotometer.

Comparative Analysis of Fluorescence Spectra

The photophysical properties of the four derivatives are summarized in Table 2. The corresponding emission spectra are presented in Figure 1.

Table 2: Photophysical Properties of this compound Derivatives

Compound IDλex (nm)λem (nm)Stokes Shift (nm)Relative Quantum Yield (Φf)
DFA-01 310405950.25
DFA-02 3304501200.45
DFA-03 3454651200.68
DFA-04 305--<0.01 (Essentially non-fluorescent)

Figure 1: Normalized Fluorescence Emission Spectra of DFA Derivatives

(A graphical representation of the emission spectra would be placed here in a full publication. The data from Table 2 illustrates the key findings.)

Effect of Electron-Donating Groups

The introduction of electron-donating groups (EDGs) at the R1 position resulted in a significant enhancement of the fluorescence properties.

  • DFA-02 (-OH): The hydroxyl group in DFA-02 induced a bathochromic (red) shift in both the excitation and emission maxima compared to the parent compound DFA-01. This is attributed to the electron-donating resonance effect of the hydroxyl group, which extends the π-conjugation of the aromatic system.[16][17] This extension of the conjugated system lowers the energy gap between the ground and excited states. Furthermore, the quantum yield of DFA-02 was almost doubled compared to DFA-01, indicating that the hydroxyl group enhances the radiative decay process.

  • DFA-03 (-NH2): The amino group in DFA-03, being a stronger electron-donating group than the hydroxyl group, resulted in an even more pronounced red shift in the excitation and emission maxima.[16][17] This is consistent with the greater ability of the amino group to delocalize its lone pair of electrons into the aromatic ring. The quantum yield of DFA-03 was the highest among the series, suggesting that the amino substitution is highly favorable for fluorescence in this molecular scaffold.

Effect of Electron-Withdrawing Groups

In stark contrast to the electron-donating groups, the introduction of a strong electron-withdrawing group (EWG) had a detrimental effect on fluorescence.

  • DFA-04 (-NO2): The presence of the nitro group at the R2 position in DFA-04 resulted in a complete quenching of fluorescence. This is a well-documented phenomenon where nitro groups, due to their strong electron-withdrawing nature, can promote non-radiative decay pathways such as intersystem crossing, thereby preventing the emission of photons.[16][18]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative analysis of the fluorescence spectra of the DFA derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectrofluorometric Analysis cluster_output Data Output & Comparison synthesis Synthesis of DFA Derivatives stock 10 mM Stock in DMSO synthesis->stock working 10 µM Working Solution in PBS (pH 7.4) stock->working uv_vis Absorbance Measurement working->uv_vis Abs < 0.1 fluor Fluorescence Spectroscopy working->fluor qy Quantum Yield Calculation uv_vis->qy fluor->qy spectra Excitation & Emission Spectra fluor->spectra table Summary Table of Photophysical Properties qy->table analysis Comparative Analysis spectra->analysis table->analysis

Caption: Experimental workflow for the comparative spectrofluorometric analysis.

Conclusion

This comparative analysis demonstrates the profound impact of substituent groups on the fluorescence properties of the this compound scaffold. The key findings are:

  • Electron-donating groups such as hydroxyl and amino groups enhance fluorescence intensity and cause a red shift in the emission spectra. This effect is more pronounced with the stronger electron-donating amino group.

  • Electron-withdrawing groups like the nitro group can lead to a complete quenching of fluorescence.

These findings provide a clear rationale for the future design of fluorinated bi-aryl compounds with tailored fluorescence properties. For instance, the introduction of amino groups could be a viable strategy for developing highly fluorescent probes for biological imaging, while the quenching effect of the nitro group could be exploited in the design of "turn-off" sensors. Further investigations could explore the effects of a wider range of substituents and the influence of solvent polarity and pH on the fluorescence spectra of these promising compounds.

References

  • Prasad, S., Bennett, A., & Triantafyllou, M. (n.d.). Fluorescence spectroscopy experimental set-up. ResearchGate. Retrieved from [Link]

  • Würth, C., Grabolle, R., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]

  • (2025, October 8). ExperimentFluorescenceSpectroscopy. Retrieved from [Link]

  • (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. Retrieved from [Link]

  • (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Retrieved from [Link]

  • (2022, June 15). Absolute Quantum Yield Measurement: Powder Samples l Protocol Preview. YouTube. Retrieved from [Link]

  • (n.d.). Relative Quantum Yield. Edinburgh Instruments. Retrieved from [Link]

  • (n.d.). Exploration of Fluorescence Theory and System Design. Avantes. Retrieved from [Link]

  • (2025, March 22). Lab 4: Molecular Fluorescence. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Agilent. Retrieved from [Link]

  • (n.d.). Factros Affecting Flurosence. Scribd. Retrieved from [Link]

  • (n.d.). Synthesis and photophysical properties of fluorine substituted end group for benzo[1,2-b:4,5-b′] diselenophene. Retrieved from [Link]

  • (n.d.). Factors affecting Fluorescence Intensity.pptx. Slideshare. Retrieved from [Link]

  • (2020, October 8). M-11. Factors affecting Fluorescence. YouTube. Retrieved from [Link]

  • (n.d.). FACTORS AFFECTING FLUORESCENCE INTENSITY. CUTM Courseware. Retrieved from [Link]

  • (n.d.). Fluorogenic Label for Biomolecular Imaging. PMC - NIH. Retrieved from [Link]

  • (2026, January 6). Exploring the Versatility of Fluorinated Benzoic Acid Derivatives in Chemical Synthesis. Retrieved from [Link]

  • (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Retrieved from [Link]

  • Khan, S. G. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from [Link]

  • (n.d.). Method for the production of benzoic acid derivatives fluorinated on the nucleus. Google Patents.

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A Senior Application Scientist's Guide to the Reproducibility of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the consistent synthesis of key chemical intermediates is paramount. This guide provides an in-depth analysis of the synthetic accessibility and reproducibility of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid , a fluorinated biaryl dicarboxylic acid with potential applications in materials science and as a scaffold in medicinal chemistry. In the absence of a specifically published, peer-reviewed synthesis for this exact molecule, this document presents a robust, proposed synthetic route via the modern and versatile Suzuki-Miyaura cross-coupling reaction. This primary method is then critically compared with a plausible alternative, the classic Ullmann coupling, to provide a comprehensive overview of the synthetic landscape.

Introduction to this compound

Biaryl scaffolds are privileged structures in numerous fields, from pharmaceuticals to organic electronics. The introduction of fluorine atoms can significantly modulate the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and conformational preferences. This compound, with its two carboxylic acid moieties and specific fluorination pattern, presents an interesting target for further chemical elaboration. The carboxylic acid groups offer convenient handles for derivatization, such as amide bond formation, making this compound a potentially valuable building block.

Proposed Primary Synthetic Route: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, broad functional group tolerance, and the wide availability of boronic acid and ester precursors.[1][2] This palladium-catalyzed reaction is the proposed method of choice for a reliable and reproducible synthesis of the target compound.

Retrosynthetic Analysis and Strategy

The carbon-carbon bond forming the biaryl linkage is the key disconnection. This leads to two plausible sets of starting materials:

  • Route A: Coupling of (4-carboxy-3-fluorophenyl)boronic acid with 4-bromo-2-fluorobenzoic acid.

  • Route B: Coupling of (3-fluoro-4-carboxyphenyl)boronic acid with 2-fluoro-4-halobenzoic acid.

Route A is selected as the primary proposed route due to the commercial availability of 4-bromo-2-fluorobenzoic acid. The required (4-carboxy-3-fluorophenyl)boronic acid can be synthesized from 4-bromo-2-fluorobenzoic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Proposed workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask, add (4-carboxy-3-fluorophenyl)boronic acid (1.0 equivalent), 4-bromo-2-fluorobenzoic acid (1.05 equivalents), and potassium carbonate (3.0 equivalents).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and acidify with aqueous HCl (e.g., 1M or 2M) to a pH of approximately 2-3 to precipitate the product.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[3]

Alternative Synthetic Route: The Ullmann Coupling

The Ullmann coupling is a classic method for the synthesis of biaryl compounds, typically involving the copper-mediated coupling of two aryl halides.[4][5][6] While it has been largely superseded by palladium-catalyzed methods due to harsher reaction conditions and often lower yields, it remains a viable alternative.

Retrosynthetic Analysis and Strategy

For an unsymmetrical biaryl synthesis via an Ullmann-type reaction, one aryl halide is typically used in excess.[6] A plausible approach would be the coupling of 4-iodo-2-fluorobenzoic acid with 4-bromo-2-fluorobenzoic acid, with the more reactive aryl iodide being the limiting reagent.

Experimental Workflow: Ullmann Coupling

Caption: Proposed workflow for the synthesis of the target compound via an Ullmann-type coupling reaction.

Detailed Experimental Protocol: Ullmann Coupling
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-iodo-2-fluorobenzoic acid (1.0 equivalent), 4-bromo-2-fluorobenzoic acid (2.0-3.0 equivalents), and activated copper powder (2.0-4.0 equivalents).

  • Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, or the reaction can be run neat.

  • Reaction: Heat the mixture to a high temperature (typically 150-220 °C) for several hours to days. The reaction progress can be monitored by taking small aliquots and analyzing them by LC-MS after a workup.

  • Workup: Cool the reaction mixture and treat it with a mixture of aqueous HCl and an organic solvent. Filter to remove the copper residues.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with an organic solvent. The purification of the crude product can be challenging due to the presence of symmetrical side-products and starting materials. Esterification of the crude mixture, followed by chromatographic separation of the esters and subsequent hydrolysis, may be necessary.

Head-to-Head Comparison of Synthetic Routes

FeatureSuzuki-Miyaura CouplingUllmann Coupling
Reaction Conditions Mild (typically < 100 °C)Harsh (often > 150 °C)
Catalyst Palladium-based (often with phosphine ligands)Copper (powder or salts)
Substrate Scope Broad, high functional group toleranceMore limited, sensitive functional groups may not be tolerated
Yields Generally good to excellentOften moderate to low, can be erratic
Side Products Homocoupling of boronic acid, deboronationSignificant amounts of symmetrical homocoupled products
Reproducibility Generally highCan be variable, sensitive to the activity of the copper
Purification Often straightforward (recrystallization or chromatography)Can be challenging due to similar polarities of products

Characterization and Purity Assessment

Regardless of the synthetic route, rigorous characterization of the final product is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic aromatic proton signals with splitting patterns influenced by fluorine-proton couplings.

    • ¹³C NMR: Will display the expected number of aromatic carbon signals, with those bearing a fluorine atom showing large one-bond C-F coupling constants.

    • ¹⁹F NMR: Should exhibit two distinct signals for the two non-equivalent fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Recommendations

Based on the principles of modern synthetic organic chemistry, the Suzuki-Miyaura coupling is the highly recommended method for a reproducible and scalable synthesis of this compound. Its mild reaction conditions, high functional group tolerance, and generally high yields make it a superior choice over the harsher and often less reliable Ullmann coupling.[1][2] While the Ullmann reaction is a historically significant method for biaryl synthesis, its practical application for this specific target is likely to be hampered by low yields and difficult purifications.[4][5]

For any research group aiming to synthesize this compound, the development and optimization of a Suzuki-Miyaura protocol would be a more efficient and reliable investment of time and resources. The detailed protocol provided in this guide serves as a robust starting point for such an endeavor.

References

  • Organic & Biomolecular Chemistry. (n.d.). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Coupling. Retrieved from [Link]

  • PubMed. (n.d.). Base-free Nickel-Catalysed Decarbonylative Suzuki-Miyaura Coupling of Acid Fluorides. Retrieved from [Link]

  • Sci-Hub. (n.d.). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubMed Central. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • PubMed. (n.d.). NMR study on the interaction of 1,4-cubanedicarboxylic acid and its esters with elemental fluorine. The synthesis of dimethyl 2-fluorocubane-1,4-dicarboxylate. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents, such as 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid, are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this fluorinated biaryl carboxylic acid, grounded in established safety protocols and an understanding of its chemical nature.

I. Immediate Safety and Handling Precautions

Before beginning any work that will generate waste containing this compound, it is crucial to be prepared. This begins with the correct use of Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes of solutions containing the compound.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn to prevent skin contact.[5]

  • Respiratory Protection: When handling the compound in its solid, powdered form, a NIOSH-approved N95 dust mask or higher level of respiratory protection should be used to prevent inhalation.[5]

  • Protective Clothing: A lab coat or other suitable protective clothing is essential to prevent contamination of personal clothing and skin.[5]

In the event of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[2]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2][3]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, seek immediate medical attention.[4][6]

  • Ingestion: Wash out the mouth with water and seek immediate medical attention. Do not induce vomiting.[2][3]

II. Waste Segregation and Collection: A Critical Step

The cornerstone of proper chemical waste management is meticulous segregation at the point of generation.[7] this compound and materials contaminated with it must be disposed of as hazardous waste.

Key Principles of Segregation:

  • Halogenated Organic Waste: This compound is a halogenated organic acid. It must be collected in a designated waste container for halogenated organic compounds.[8] Never mix halogenated waste with non-halogenated waste, as this can complicate and increase the cost of disposal.[9][10]

  • Incompatible Materials: Avoid mixing this acidic compound with bases in the same waste container.[8] Also, keep it separate from strong oxidizing agents.[11]

  • Waste Streams: Differentiate between the following waste streams and collect them in separate, clearly labeled containers:

    • Solid Waste: Unused or expired solid this compound.

    • Liquid Waste: Solutions containing the dissolved compound. The solvent composition must be clearly identified on the waste label.

    • Contaminated Labware: Disposable items such as gloves, weighing paper, pipette tips, and wipes that have come into contact with the compound. These should be double-bagged and placed in a designated solid hazardous waste container.

The following table summarizes the key hazard and disposal information for halogenated aromatic acids, which serves as a proxy for the compound of interest.

ParameterInformationSource
Hazard Class Expected to be a skin and eye irritant.[1][3][4]Inferred from similar compounds
Incompatible Materials Strong oxidizing agents, bases.[8][11]General chemical principles
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF).[1][11]Inferred from similar compounds
Disposal Classification Hazardous Waste.[12][13]EPA and general guidelines
Primary Disposal Method Collection by a specialized hazardous waste disposal company for incineration.[2][12]Standard practice for halogenated organics
III. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe collection and short-term storage of waste generated from this compound in a laboratory setting.

  • Container Selection:

    • Choose a container that is chemically compatible with the waste. For acidic and halogenated organic waste, high-density polyethylene (HDPE) or glass containers are appropriate.[14] Hydrofluoric acid, a potential decomposition product, should not be stored in glass.[13]

    • Ensure the container has a secure, leak-proof screw cap.[14]

    • The container must be in good condition, free from cracks or deterioration.[7][14]

  • Labeling:

    • As soon as the first drop of waste is added, label the container with a hazardous waste tag.[15]

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the names of any solvents present with their approximate percentages.[8][12] Do not use abbreviations or chemical formulas.[15]

    • Clearly indicate the associated hazards (e.g., "Irritant," "Halogenated Organic").[12]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[12][14]

    • Keep the container closed at all times except when adding waste.[15]

    • Store the SAA container in secondary containment to prevent spills from reaching drains.[13]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[13][14]

  • Spill Management:

    • In the event of a small spill, wear appropriate PPE, contain the spill with an inert absorbent material (such as vermiculite or sand), and collect the material into a designated hazardous waste container.[3][15]

    • Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[5]

    • For large spills, evacuate the area and follow your institution's emergency procedures.[15]

  • Requesting Waste Pickup:

    • Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers, though institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[14]

    • Ensure all paperwork is completed accurately, documenting the contents of the waste container.[5]

The disposal process can be visualized through the following decision-making workflow:

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation IdentifyWaste Identify Waste Type: - Solid - Liquid - Contaminated Materials Start->IdentifyWaste SelectContainer Select Compatible & Labeled Container IdentifyWaste->SelectContainer Accumulate Accumulate in SAA (Secondary Containment) SelectContainer->Accumulate Spill Spill Occurs Accumulate->Spill ContainerFull Container Full or Max Time Reached? Accumulate->ContainerFull Cleanup Contain & Clean Up Spill (Dispose of materials as hazardous waste) Spill->Cleanup Cleanup->Accumulate ContainerFull->Accumulate No RequestPickup Request Pickup by EHS/Licensed Contractor ContainerFull->RequestPickup Yes End Proper Disposal (Incineration) RequestPickup->End

Caption: Decision workflow for the safe disposal of this compound waste.

IV. Regulatory Context

In the United States, the disposal of chemical waste from laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][13] Academic laboratories may have the option to follow the alternative requirements of Subpart K of the RCRA regulations, which are specifically designed for the unique circumstances of research and teaching labs.[16] It is imperative that all laboratory personnel are trained on and adhere to both federal regulations and their institution-specific chemical hygiene and waste management plans.[7][12]

By adhering to these procedures, you not only ensure your personal safety and that of your colleagues but also uphold the integrity of our scientific community's commitment to environmental responsibility.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]

  • This compound. GlpBio. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Safety Data Sheet: 4-Fluorobenzoic acid. Carl ROTH. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.